Nickel(II) oxalate dihydrate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
nickel(2+);oxalate;dihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O4.Ni.2H2O/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);;2*1H2/q;+2;;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYOIRCILMCTHO-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].O.O.[Ni+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4NiO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401319216 | |
| Record name | Nickel, [ethanedioato(2-)-κO1,κO2]-, hydrate (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401319216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117205-02-4, 6018-94-6 | |
| Record name | Nickel, [ethanedioato(2-)-κO1,κO2]-, hydrate (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401319216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydrate nickel oxalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Nickel(II) Oxalate Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nickel(II) oxalate (B1200264) dihydrate (NiC₂O₄·2H₂O) is an inorganic coordination compound that presents as a light green powder.[1] It is a key precursor in the synthesis of nickel-based catalysts, magnetic materials, and nickel oxide (NiO) nanoparticles, which have applications in diverse fields such as electrochemistry, materials science, and catalysis.[1][2] This document provides a detailed overview of its chemical formula, structure, properties, synthesis, and thermal decomposition, tailored for a technical audience.
Chemical Formula and Structure
The chemical formula for nickel(II) oxalate dihydrate is NiC₂O₄·2H₂O .[2][3][4] It is a hydrated salt of nickel and oxalic acid.
The structure of this compound consists of nickel(II) ions coordinated by oxalate anions and water molecules. Each nickel ion is octahedrally coordinated by oxygen atoms from two bidentate oxalate ligands and two water molecules.[1][5] The oxalate ion (C₂O₄²⁻) acts as a bridging ligand, forming a polymeric chain structure.[5] The water molecules are also coordinated to the nickel center, completing the octahedral geometry.[1][5]
The crystal structure of this compound has been reported as both orthorhombic and monoclinic.[1] At room temperature, it can exhibit a disordered arrangement.[1]
Chemical Identifiers
| Identifier | Value |
| CAS Number | 6018-94-6 |
| Molecular Formula | C₂H₄NiO₆[1][6][7] |
| Molecular Weight | 182.74 g/mol [3][6] |
| IUPAC Name | nickel(2+);oxalate;dihydrate[1][6] |
Crystallographic Data
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C 1 2/c 1 |
| a | 11.7916 Å |
| b | 5.31798 Å |
| c | 9.7806 Å |
| α | 90° |
| β | 127.014° |
| γ | 90° |
| Cell Volume | 489.73 ų |
| Data obtained from the Crystallography Open Database for entry 1560787. |
Experimental Protocols
Synthesis of this compound
Method 1: Precipitation
This is the most common laboratory-scale synthesis method.[1]
-
Materials: A water-soluble nickel(II) salt (e.g., nickel(II) chloride, NiCl₂, or nickel(II) nitrate, Ni(NO₃)₂), and an oxalate source (e.g., oxalic acid, H₂C₂O₄, or sodium oxalate, Na₂C₂O₄).[8]
-
Procedure:
-
Prepare separate aqueous solutions of the nickel(II) salt and the oxalate source.
-
Slowly add the oxalate solution to the nickel(II) salt solution with constant stirring.
-
A light green precipitate of this compound will form immediately due to its low solubility in water.[8]
-
Continue stirring for a set period to ensure complete precipitation.
-
Filter the precipitate using a Buchner funnel.
-
Wash the precipitate with distilled water to remove any soluble impurities.
-
Dry the product in a low-temperature oven or in a desiccator to obtain the final this compound powder.[9]
-
Method 2: Hydrothermal Synthesis
This method can be used to produce highly crystalline nanostructures.[1]
-
Materials: Nickel(II) salt and an oxalate source.
-
Procedure:
-
Prepare a reaction mixture of the nickel salt and oxalate source in a sealed autoclave.
-
Heat the autoclave to a temperature between 100-200°C.
-
The elevated temperature and autogenous pressure promote the dissolution and recrystallization of the product, leading to well-defined crystals.[1]
-
After the reaction time, the autoclave is cooled down.
-
The product is collected by filtration, washed, and dried as in the precipitation method.
-
Caption: A flowchart illustrating the precipitation synthesis of this compound.
Characterization Techniques
-
Thermogravimetric Analysis (TGA): Used to study the thermal decomposition of the compound by monitoring its mass change as a function of temperature. This allows for the determination of dehydration and decomposition temperatures.[10][11]
-
X-ray Diffraction (XRD): Employed to determine the crystalline phase and structure of the synthesized material.[10][11]
-
Infrared Spectroscopy (IR): Provides information about the chemical bonds present in the molecule, confirming the presence of oxalate and water ligands.[5][10]
Thermal Decomposition
The thermal decomposition of this compound in air typically occurs in two main stages.[11]
-
Dehydration: The two molecules of water of crystallization are lost at temperatures around 180-250°C.[10][11] This is an endothermic process.[11] NiC₂O₄·2H₂O(s) → NiC₂O₄(s) + 2H₂O(g)
-
Decomposition of Anhydrous Oxalate: The anhydrous nickel(II) oxalate then decomposes at higher temperatures, typically in the range of 290-320°C, to form nickel(II) oxide (NiO).[10][11] This step is an exothermic process in the presence of air.[11] NiC₂O₄(s) → NiO(s) + CO(g) + CO₂(g)
The final solid product of the decomposition in air is nickel(II) oxide.[11]
Caption: The two-stage thermal decomposition process of this compound in an air atmosphere.
Quantitative Data
Thermal Analysis Data
| Decomposition Step | Temperature Range (°C) | Mass Loss (Experimental) | Mass Loss (Theoretical) | Process |
| 1 | 180 - 250 | ~17.89% - 19.93%[10][11] | 19.73% | Dehydration[11] |
| 2 | 290 - 320 | ~36.23% - 36.68%[10][11] | 39.85% | Decomposition to NiO[11] |
Infrared Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3389 | O-H stretching vibrations of water[5] |
| ~1621-1640 | H₂O bending vibrations[5] |
| ~1315-1357 | C-O and C-C stretching modes of oxalate[5] |
| ~818 | Ni-O stretching and oxalate bending vibrations[5] |
Health and Safety Information
This compound is harmful if swallowed or in contact with skin.[6] It may cause an allergic skin reaction, and is suspected of causing cancer.[6] It may also cause damage to organs through prolonged or repeated exposure.[6] Appropriate personal protective equipment should be worn when handling this chemical.
References
- 1. Buy this compound (EVT-2975979) | 6018-94-6 [evitachem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. calpaclab.com [calpaclab.com]
- 4. americanelements.com [americanelements.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C2H4NiO6 | CID 516789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | Fisher Scientific [fishersci.ca]
- 8. Nickel(II)oxalate dihydrate | Benchchem [benchchem.com]
- 9. ejm.copernicus.org [ejm.copernicus.org]
- 10. revroum.lew.ro [revroum.lew.ro]
- 11. researchgate.net [researchgate.net]
Physical and chemical properties of Nickel(II) oxalate dihydrate
An In-depth Technical Guide to the Physical and Chemical Properties of Nickel(II) Oxalate (B1200264) Dihydrate
Introduction
Nickel(II) oxalate dihydrate (NiC₂O₄·2H₂O) is an inorganic coordination compound that typically presents as a light green crystalline powder.[1][2][3] It is a key precursor in materials science for the synthesis of high-purity nickel powders, nickel oxide (NiO), and various nickel-based catalysts and magnetic materials.[2][4][5] Its well-defined thermal decomposition behavior makes it particularly valuable for producing nanostructured materials with controlled morphology. This guide provides a comprehensive overview of its physical, chemical, structural, and spectroscopic properties, along with detailed experimental protocols for its synthesis and characterization, tailored for researchers and professionals in chemistry and materials science.
Physical and Structural Properties
The fundamental physical and structural characteristics of this compound define its behavior and applicability. It is known for being sparingly soluble in water and insoluble in most organic solvents, but it will dissolve in acids and ammonia (B1221849) through decomposition or the formation of ammine complexes, respectively.[2][4][6][7]
General Properties
The general physicochemical properties are summarized in the table below.
| Property | Value |
| Chemical Formula | NiC₂O₄·2H₂O |
| Molecular Weight | 182.74 g/mol [8][9] |
| CAS Number | 6018-94-6[1][3] |
| Appearance | Light green powder[2][3][4] |
| Density (calculated) | 2.420 g/cm³[10] |
| Solubility in Water | Insoluble / Sparingly soluble[2][6][11] |
| Solubility in Other Solvents | Soluble in acids, Insoluble in most organic solvents[2][6][9] |
Crystal Structure
This compound crystallizes in the monoclinic system with the space group C 1 2/c 1. The structure consists of a coordination polymer where each Ni(II) ion is octahedrally coordinated.[1][2] The coordination sphere is composed of oxygen atoms from two bidentate oxalate ligands and two water molecules.[2] The oxalate ions act as bridging ligands, connecting the nickel centers to form extended one-dimensional chains.[2][12]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C 1 2/c 1 |
| a | 11.7916 Å |
| b | 5.31798 Å |
| c | 9.7806 Å |
| α | 90° |
| β | 127.014° |
| γ | 90° |
| Cell Volume | 489.73 ų |
Chemical Properties and Reactivity
The chemical behavior of this compound is dominated by its thermal decomposition and its interesting magnetic properties at low temperatures.
Thermal Decomposition
One of the most significant properties of this compound is its multi-stage thermal decomposition. The process and final products are highly dependent on the surrounding atmosphere.[2][13]
-
Dehydration: The first stage, occurring at approximately 150-250 °C, involves an endothermic process where the two molecules of water of crystallization are lost, yielding anhydrous nickel oxalate (NiC₂O₄).[4][13][14][15]
-
Decomposition: The second stage, above 300 °C, is the decomposition of the anhydrous oxalate.[2][4]
-
In an oxidizing atmosphere (air) , the decomposition is endothermic and results in the formation of nickel(II) oxide (NiO) as the final solid product.[2][14][16]
-
In an inert atmosphere (nitrogen) or vacuum , the decomposition is exothermic and yields finely divided metallic nickel (Ni), along with gaseous carbon monoxide (CO) and carbon dioxide (CO₂).[2][14][15]
-
The overall reactions can be summarized as:
-
NiC₂O₄·2H₂O(s) → NiC₂O₄(s) + 2H₂O(g)
-
NiC₂O₄(s) → NiO(s) + CO(g) + CO₂(g) (in air)
-
NiC₂O₄(s) → Ni(s) + 2CO₂(g) (in inert atmosphere)
Magnetic Properties
This compound exhibits paramagnetic behavior at room temperature. At cryogenic temperatures, it displays more complex magnetic phenomena, including weak ferromagnetism between 3.3 K and 43 K and a metamagnetic transition at approximately 3.3 K when subjected to a magnetic field of around 3.5 T.[17]
| Property | Value |
| Behavior at RT | Paramagnetic[18] |
| Effective Magnetic Moment (μ_eff) | 2.95 - 3.30 BM[4][7][18] |
| Low-Temperature Behavior | Weak ferromagnetism (3.3 - 43 K)[17] |
| Metamagnetic Transition | ~3.3 K (at ≥ 3.5 T)[17] |
Spectroscopic Characterization
Vibrational spectroscopy is essential for confirming the structure and bonding within the compound.
| Wavenumber (cm⁻¹) | Assignment[10][12] | Technique |
| ~3389 | O-H Stretching | IR |
| ~1701 | C=O Stretching | Raman |
| ~1640 | H₂O Bending | IR, Raman |
| ~1454 | C-O and C-C Stretching | Raman |
| ~1315 - 1357 | C-O and C-C Stretching | IR |
| ~924 | C-O and C-C Stretching | Raman |
| ~818 | Ni-O Stretching, C-O/C-C Stretching | IR |
| < 600 | Ni-O Stretching, Bending Modes | Raman |
Experimental Protocols
Detailed methodologies are crucial for reproducible synthesis and analysis.
Synthesis: Precipitation Method
This is a common and straightforward method for producing this compound powder.[1][2][17]
-
Preparation of Solutions: Prepare an aqueous solution of a soluble nickel(II) salt, such as Nickel(II) chloride (NiCl₂) or Nickel(II) nitrate (B79036) (Ni(NO₃)₂), at a known concentration (e.g., 0.1 M). Prepare a separate aqueous solution of oxalic acid (H₂C₂O₄) or sodium oxalate (Na₂C₂O₄) at a stoichiometric concentration.
-
Precipitation: Slowly add the oxalate solution to the nickel salt solution while stirring continuously at room temperature. A light green precipitate of NiC₂O₄·2H₂O will form immediately.
-
Digestion: Continue stirring the mixture for a period (e.g., 1-2 hours) to allow the precipitate to age, which can improve crystallinity.
-
Filtration and Washing: Filter the precipitate using a Buchner funnel. Wash the collected solid several times with deionized water to remove any soluble impurities and byproducts (e.g., NaCl), followed by a final wash with ethanol (B145695) or acetone (B3395972) to facilitate drying.
-
Drying: Dry the final product in a desiccator or a low-temperature oven (e.g., 60-80 °C) until a constant weight is achieved.
Characterization Workflow
The synthesized product is typically characterized using a suite of analytical techniques.
Thermogravimetric Analysis (TGA)
TGA is used to study the thermal decomposition profile of the material.[14][19]
-
Instrument: A thermogravimetric analyzer coupled with differential scanning calorimetry (DSC) or differential thermal analysis (DTA) is typically used.
-
Sample Preparation: Place a small, accurately weighed amount of the sample (e.g., 5-10 mg) into an alumina (B75360) or platinum crucible.
-
Experimental Conditions:
-
Atmosphere: Heat the sample under a controlled flow of gas, typically dry air or high-purity nitrogen, at a constant flow rate (e.g., 40-100 mL/min).
-
Heating Program: Heat the sample from room temperature to a final temperature (e.g., 600-800 °C) at a constant linear heating rate (e.g., 10 °C/min).
-
-
Data Analysis: Record the percentage weight loss as a function of temperature. The derivative of the TGA curve (DTG) helps to identify the temperatures of maximum decomposition rates for each step.
Powder X-ray Diffraction (XRD)
XRD is used to confirm the crystalline phase and determine the structural properties of the synthesized powder.[12][20]
-
Instrument: A powder X-ray diffractometer.
-
Sample Preparation: A small amount of the fine powder is gently pressed onto a sample holder to ensure a flat, level surface.
-
Experimental Conditions:
-
Radiation Source: Typically Cu Kα radiation (λ = 1.5418 Å).
-
Scan Parameters: Scan the sample over a 2θ range (e.g., 10° to 80°) with a small step size (e.g., 0.02°) and a sufficient dwell time per step.
-
-
Data Analysis: The resulting diffraction pattern is compared with standard diffraction data from databases (e.g., JCPDS-ICDD) to identify the crystalline phase. Rietveld refinement can be used for detailed structural analysis, including lattice parameter determination.
References
- 1. Buy this compound (EVT-2975979) | 6018-94-6 [evitachem.com]
- 2. laboratorynotes.com [laboratorynotes.com]
- 3. strem.com [strem.com]
- 4. NICKEL OXALATE DIHYDRATE | 6018-94-6 [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound 50 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 7. NICKEL OXALATE DIHYDRATE Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. This compound | C2H4NiO6 | CID 516789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. ejm.copernicus.org [ejm.copernicus.org]
- 11. americanelements.com [americanelements.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound|99-99.999% Purity [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. iim.unam.mx [iim.unam.mx]
- 18. scielo.br [scielo.br]
- 19. images.philips.com [images.philips.com]
- 20. revroum.lew.ro [revroum.lew.ro]
A Comprehensive Technical Guide to Nickel(II) Oxalate Dihydrate for Researchers and Drug Development Professionals
An in-depth examination of the chemical properties, synthesis, safety protocols, and applications of Nickel(II) Oxalate (B1200264) Dihydrate (CAS No: 6018-94-6), a key precursor in materials science and catalysis.
Introduction
Nickel(II) oxalate dihydrate (NiC₂O₄·2H₂O) is a light green, crystalline powder that serves as a crucial intermediate and precursor in various chemical and material science applications.[1] Composed of a nickel cation in the +2 oxidation state and an oxalate anion, this coordination compound is of significant interest to researchers, particularly for its role in the synthesis of nickel-based catalysts, magnetic materials, and advanced battery components.[2][3] Its utility stems from its well-defined thermal decomposition, which can yield high-purity metallic nickel or nickel oxide nanoparticles.[1][4] This guide provides a comprehensive overview of its chemical identity, safety data, experimental protocols, and key applications relevant to research and development.
Chemical and Physical Properties
This compound is sparingly soluble in water but will dissolve in acidic solutions.[2] It is most commonly available as a dihydrate, which is the most stable form under ambient conditions.[1]
Table 1: Chemical Identification and Properties
| Property | Value | Reference(s) |
| CAS Number | 6018-94-6 | [2] |
| Molecular Formula | NiC₂O₄·2H₂O | [1] |
| Molecular Weight | 182.74 g/mol | [2] |
| Appearance | Light green crystalline powder | [1] |
| Purity | ≥ 99% | N/A |
| Solubility | Insoluble in water; Soluble in acids | [2] |
| Solubility Product (Ksp) | pKsp: 9.4 | [2] |
Safety Data Sheet (SDS) Summary
This compound is a hazardous substance and requires careful handling in a laboratory setting. It is classified as a carcinogen and a skin sensitizer.[1]
Table 2: Hazard Identification and Safety Information
| Hazard Category | Description | Reference(s) |
| Acute Toxicity | Harmful if swallowed or in contact with skin. | N/A |
| Carcinogenicity | May cause cancer. | [1] |
| Skin Sensitization | May cause an allergic skin reaction. | [1] |
| Environmental | Very toxic to aquatic life with long-lasting effects. | N/A |
Handling and First Aid:
-
Handling: Use in a well-ventilated area, preferably a fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
In case of exposure:
-
Skin Contact: Remove contaminated clothing and rinse skin with copious amounts of water.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.
-
Inhalation: Move the person to fresh air.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.
-
-
Seek immediate medical attention for any exposure.
Table 3: Occupational Exposure Limits
| Organization | Limit Type | Value | Reference(s) |
| NIOSH | IDLH (Immediately Dangerous to Life or Health) | 10 mg/m³ (as Ni) | [2] |
| NIOSH | TWA (Time-Weighted Average) | 0.015 mg/m³ (as Ni) | [2] |
Experimental Protocols
Synthesis of this compound via Precipitation
This protocol describes a common and straightforward method for synthesizing this compound in the laboratory.[1]
Materials:
-
Nickel(II) salt (e.g., Nickel(II) sulfate (B86663) hexahydrate, NiSO₄·6H₂O or Nickel(II) chloride hexahydrate, NiCl₂·6H₂O)
-
Oxalic acid (H₂C₂O₄) or a soluble oxalate salt (e.g., sodium oxalate, Na₂C₂O₄)
-
Deionized water
-
Beakers, magnetic stirrer, filtration apparatus (e.g., Büchner funnel), drying oven
Procedure:
-
Prepare Reactant Solutions:
-
Prepare an aqueous solution of the nickel(II) salt.
-
Prepare an aqueous solution of the oxalic acid or oxalate salt.
-
-
Precipitation:
-
While stirring vigorously, slowly add the oxalate solution to the nickel salt solution.
-
A fine, light green precipitate of this compound will form immediately.
-
-
Digestion (Optional): To improve filterability and particle size, the mixture can be gently heated and stirred for a period (e.g., 30-60 minutes).
-
Filtration and Washing:
-
Filter the precipitate using a Büchner funnel.
-
Wash the collected solid several times with deionized water to remove any unreacted salts or impurities.
-
Wash with a solvent like ethanol (B145695) to aid in drying.
-
-
Drying:
-
Dry the final product in a drying oven at a low temperature (e.g., 80°C) for several hours until a constant weight is achieved.[4]
-
Caption: Workflow for the laboratory synthesis of this compound.
Thermal Decomposition to Nickel Oxide (NiO) Nanoparticles
This compound is a common precursor for producing nickel oxide by heating it in the presence of air.
Materials:
-
This compound powder
-
Crucible (ceramic)
-
Tube furnace or muffle furnace with temperature control and atmosphere control (air)
Procedure:
-
Sample Preparation: Place a known amount of the dried this compound powder into a ceramic crucible.
-
Heating Program: Place the crucible in the furnace. Heat the sample in an air atmosphere according to a controlled temperature program. The decomposition typically involves two main stages:[5]
-
Dehydration: Heating to ~200-250°C removes the two water molecules.
-
Decomposition: Further heating to temperatures above ~320°C decomposes the anhydrous nickel oxalate into nickel oxide (NiO), carbon monoxide (CO), and carbon dioxide (CO₂). A calcination temperature of around 400-450°C for 1-2 hours is often used to ensure complete conversion to crystalline NiO.[4][5]
-
-
Cooling and Collection: After the calcination period, allow the furnace to cool down to room temperature.
-
Product: The resulting black or grey powder is nickel oxide (NiO).
Caption: Thermal decomposition pathway of this compound to Nickel Oxide.
Applications in Research and Development
The primary value of this compound lies in its role as a precursor. Its properties make it suitable for several advanced applications.
-
Catalyst Preparation: Thermal decomposition allows for the creation of finely divided, high-purity nickel or nickel oxide powders, which are highly effective catalysts in various chemical reactions, including hydrogenation and organic synthesis.[2][3]
-
Materials Science: It is used to synthesize nickel-based materials and nanostructures.[1] Nickel nanoparticles derived from the oxalate are increasingly used in electronics and energy storage applications.
-
Battery Technology: Nickel oxide is a key material in the development of electrodes for lithium-ion batteries and supercapacitors.[6] The use of nickel oxalate as a precursor allows for control over the morphology and size of the final NiO particles.
-
Drug Development: While not used directly as a therapeutic agent, nickel compounds play a role in catalysis for creating complex organic molecules. Recent research has highlighted the use of novel nickel complexes to facilitate difficult cross-coupling reactions, which are fundamental in synthesizing new drug candidates.[7][8][9] Nickel(II) oxalate can serve as a starting material for creating these more complex nickel-based catalysts. Furthermore, some novel nickel complexes have been investigated as potential anticancer agents by inhibiting the ubiquitin-proteasome system.[10]
Caption: Relationship between properties and applications of this compound.
References
- 1. laboratorynotes.com [laboratorynotes.com]
- 2. NICKEL OXALATE DIHYDRATE Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Accelerating drug discovery with a nickel-based catalyst | Drug Discovery News [drugdiscoverynews.com]
- 8. Nickel Complex Innovations Streamlines Drug Development [pharmaadvancement.com]
- 9. news-medical.net [news-medical.net]
- 10. A novel nickel complex works as a proteasomal deubiquitinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of Nickel(II) Oxalate Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of nickel(II) oxalate (B1200264) dihydrate (NiC₂O₄·2H₂O) in various solvents. This information is critical for professionals in research, chemical synthesis, and pharmaceutical development where this compound may be used as a precursor or intermediate. This document compiles available solubility data, outlines experimental protocols for its determination, and describes the mechanisms of its dissolution.
Executive Summary
Nickel(II) oxalate dihydrate is a light green crystalline solid with low solubility in water and most organic solvents.[1][2] Its dissolution is significantly enhanced in acidic solutions and in the presence of complexing agents like ammonia (B1221849). The solubility in acidic media is attributed to the protonation of the oxalate anion, shifting the dissolution equilibrium. In ammoniacal solutions, the formation of stable nickel-ammine complexes drives the dissolution process. While precise quantitative solubility data across a wide range of solvents and temperatures is not extensively available in the public domain, this guide presents the known values and provides a framework for its experimental determination.
Quantitative Solubility Data
The solubility of this compound is generally low in neutral solvents. The available quantitative data is summarized in the table below. It is important to note that comprehensive studies on the temperature and concentration dependence of solubility in various solvents are limited.
| Solvent | Temperature (°C) | Solubility | Method | pKsp | Molar Solubility (in water) |
| Water | Not Specified | 0.0118 g/L | Not Specified | 9.4 | 6.3 x 10⁻⁵ mol/L |
Note: The molar solubility in water was calculated from the provided pKsp value. The single reported solubility value in g/L lacks details on the experimental conditions.
Solubility in Different Solvent Systems
Water
This compound is sparingly soluble in water.[1][2] The dissolution in water is an equilibrium process governed by its solubility product constant (Ksp).
Organic Solvents
Information regarding the solubility of this compound in organic solvents like methanol, ethanol, and acetone (B3395972) is scarce, with most sources stating it is insoluble in these media.[2]
Acidic Solutions
This compound shows significantly increased solubility in acidic solutions such as sulfuric acid, hydrochloric acid, and nitric acid.[3] The dissolution mechanism involves the protonation of the oxalate anion (C₂O₄²⁻) by hydronium ions (H₃O⁺) from the acid. This reaction shifts the dissolution equilibrium towards the formation of soluble nickel ions (Ni²⁺) and oxalic acid (H₂C₂O₄) or its conjugate base.
Aqueous Ammonia
In aqueous ammonia, this compound dissolves through the formation of highly stable hexaamminenickel(II) complexes, [Ni(NH₃)₆]²⁺.[3] The ammonia molecules act as ligands, coordinating with the nickel(II) ions and effectively removing them from the dissolution equilibrium, which promotes further dissolution of the salt.
Experimental Protocols for Solubility Determination
Shake-Flask Method for Equilibrium Solubility
-
Preparation: An excess amount of finely powdered this compound is added to a known volume of the solvent in a sealed, thermostated flask.
-
Equilibration: The flask is agitated at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: The suspension is allowed to settle, and the solid and liquid phases are separated by centrifugation and/or filtration through a fine-pored membrane filter. It is crucial to maintain the temperature during this step to prevent precipitation or further dissolution.
-
Analysis: The concentration of nickel(II) ions in the clear supernatant is determined using a suitable analytical technique, such as:
-
Atomic Absorption Spectroscopy (AAS)
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
-
UV-Vis Spectrophotometry after forming a colored complex.
-
-
Calculation: The solubility is calculated from the measured concentration of the nickel(II) ions in the saturated solution.
A generalized workflow for this process is depicted in the diagram below.
Caption: Generalized workflow for solubility determination.
Dissolution Mechanisms
The dissolution of this compound in acidic and ammoniacal solutions can be represented by the following pathways.
Dissolution in Acidic Solution
In the presence of a strong acid, the oxalate ions on the surface of the solid are protonated, leading to the release of nickel ions into the solution.
References
The Thermal Decomposition of Nickel(II) Oxalate Dihydrate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the thermal decomposition mechanism of nickel(II) oxalate (B1200264) dihydrate (NiC₂O₄·2H₂O), a process of significant interest in materials science for the synthesis of nickel-based catalysts and materials. The decomposition is a multi-step process involving dehydration and subsequent breakdown of the anhydrous salt, the pathway of which is highly dependent on the surrounding atmosphere.
Decomposition Pathway
The thermal decomposition of nickel(II) oxalate dihydrate typically proceeds in two distinct stages. The first stage is the endothermic dehydration of the compound to form anhydrous nickel(II) oxalate. The second stage involves the decomposition of the anhydrous salt, the products of which are contingent on the gaseous environment.
In an inert atmosphere, such as nitrogen or helium, or under vacuum, the decomposition of anhydrous nickel(II) oxalate primarily yields metallic nickel and carbon dioxide. In an oxidizing atmosphere like air, the final product is nickel(II) oxide, with the release of carbon monoxide and carbon dioxide. Some studies suggest the formation of intermediate species such as NiC₂O₃ or Ni₂C₄O₇ during the decomposition process.[1][2][3]
Below is a diagram illustrating the thermal decomposition pathway of this compound.
Caption: Thermal decomposition pathway of this compound.
Quantitative Decomposition Data
The following tables summarize the quantitative data reported in various studies on the thermal decomposition of this compound. These values can vary depending on experimental conditions such as heating rate and atmosphere.
Table 1: Decomposition Stages and Temperature Ranges
| Stage | Reaction | Temperature Range (°C) | Atmosphere |
| Dehydration | NiC₂O₄·2H₂O → NiC₂O₄ + 2H₂O | 180 - 250[4] | Air, Nitrogen, Vacuum |
| Decomposition | NiC₂O₄ → Ni + 2CO₂ | 290 - 400[2][4] | Inert (Nitrogen, Helium), Vacuum |
| Decomposition | NiC₂O₄ + ½O₂ → NiO + 2CO₂ | 290 - 400[2][4] | Air, Oxidizing |
Table 2: Mass Loss Percentages
| Stage | Theoretical Mass Loss (%) | Reported Mass Loss (%) | Reference |
| Dehydration | 19.73 | 17.89 - 19.93 | [2][4][5] |
| Decomposition to Ni | 40.48 (from anhydrous) | ~40 | [2] |
| Decomposition to NiO | 39.85 (from anhydrous) | 36.23 - 36.68 | [4][5] |
Table 3: Thermodynamic and Kinetic Data
| Parameter | Value | Method | Reference |
| Activation Energy (Dehydration) | ~100 kJ/mol (TG), ~80 kJ/mol (DTA) | Coats-Redfern | [2] |
| Activation Energy (Dehydration) | 171.1 ± 4.2 kJ/mol | Friedman, Flynn–Wall–Ozawa | [5] |
| Activation Energy (Decomposition) | ~225 kJ/mol (TG), ~230 kJ/mol (DTA) | Coats-Redfern | [2] |
| Activation Energy (Decomposition) | 174.4 ± 8.1 kJ/mol | Friedman, Flynn–Wall–Ozawa | [5] |
| Dehydration Enthalpy | Endothermic | DTA | [2][4] |
| Decomposition Enthalpy (Air) | Exothermic | DTA | [4] |
| Decomposition Enthalpy (Nitrogen) | Endothermic | DTA | [2] |
Experimental Protocols
The study of the thermal decomposition of this compound relies on several key analytical techniques. A general experimental workflow is depicted below.
Caption: General experimental workflow for studying thermal decomposition.
Synthesis of this compound
A common method for synthesizing this compound is through a precipitation reaction.[6][7]
-
Reactants: A soluble nickel(II) salt (e.g., nickel(II) chloride, NiCl₂) and a solution of oxalic acid (H₂C₂O₄) or a soluble oxalate salt (e.g., sodium oxalate, Na₂C₂O₄).
-
Procedure:
-
Prepare aqueous solutions of the nickel(II) salt and the oxalate source.
-
Mix the two solutions with stirring. A light green precipitate of this compound will form.[7]
-
The precipitate is then filtered, washed with distilled water to remove any soluble impurities, and dried at a relatively low temperature (e.g., 80°C) to avoid premature dehydration.[8]
-
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)
TGA and DTA are often performed simultaneously to monitor mass changes and thermal events as a function of temperature.
-
Instrumentation: A simultaneous thermal analyzer (STA) capable of performing TGA and DTA.
-
Typical Parameters:
-
Sample Mass: 10-20 mg.[4]
-
Heating Rate: A constant heating rate, typically 10°C/min, is applied.[4][9]
-
Temperature Range: From room temperature up to 500-1000°C to ensure complete decomposition.[1][4]
-
Atmosphere: The experiment is conducted under a controlled atmosphere, such as flowing dry air, nitrogen, or helium, at a specific flow rate (e.g., 40-50 mL/min).[4][10][11]
-
Crucible: Alumina or platinum crucibles are commonly used.
-
-
Data Acquired: TGA provides a plot of mass versus temperature, from which mass loss percentages for each decomposition step are determined. DTA provides a plot of the temperature difference between the sample and a reference, indicating whether a process is endothermic or exothermic.
X-ray Diffraction (XRD)
XRD is used to identify the crystalline phases of the solid material at different stages of the decomposition.
-
Instrumentation: A powder X-ray diffractometer.
-
Procedure:
-
The initial this compound is analyzed to confirm its crystal structure.
-
The sample is heated to specific temperatures corresponding to the end of each decomposition step observed in the TGA/DTA curves.
-
The solid residues are then cooled and analyzed by XRD to identify the intermediate and final products.
-
In-situ or temperature-programmed XRD (TP-XRD) can also be employed to monitor the structural changes continuously as the sample is heated.[2]
-
-
Data Acquired: XRD patterns (diffractograms) are obtained, and the peak positions and intensities are compared with standard diffraction data from databases (e.g., JCPDS-ICDD) to identify the crystalline compounds present.[4]
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is used to identify the functional groups present in the solid samples and to analyze the gaseous products evolved during decomposition.
-
Instrumentation: An FTIR spectrometer. For solid analysis, this is often equipped with an attenuated total reflectance (ATR) accessory or used with KBr pellets. For gas analysis, the spectrometer is coupled to the outlet of the thermal analyzer (TGA-FTIR).[2]
-
Procedure:
-
An FTIR spectrum of the initial this compound is recorded.
-
Spectra of the solid residues at various decomposition stages are also recorded.
-
For evolved gas analysis, the gases produced during the TGA experiment are continuously passed through a gas cell in the FTIR spectrometer.
-
-
Data Acquired: Infrared spectra showing absorption bands corresponding to specific molecular vibrations. This allows for the identification of water molecules, oxalate ions, and gaseous products like CO and CO₂.[3]
Concluding Remarks
The thermal decomposition of this compound is a well-studied process that serves as a classic example of a multi-step solid-state decomposition. The nature of the final products is critically dependent on the reaction atmosphere, a factor that is harnessed in the controlled synthesis of nickel and nickel oxide nanomaterials. A thorough understanding of the decomposition mechanism, facilitated by the analytical techniques outlined in this guide, is essential for the rational design and synthesis of nickel-based materials with desired properties for various applications, including catalysis and energy storage.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. researchgate.net [researchgate.net]
- 6. Buy this compound (EVT-2975979) | 6018-94-6 [evitachem.com]
- 7. laboratorynotes.com [laboratorynotes.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Crystal Structure Analysis of Nickel(II) Oxalate Dihydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nickel(II) oxalate (B1200264) dihydrate (NiC₂O₄·2H₂O) is a coordination compound that serves as a critical precursor in the synthesis of nickel-based catalysts, magnetic materials, and advanced battery components.[1][2] Its crystal structure and thermal decomposition behavior are of significant interest in materials science. This technical guide provides an in-depth analysis of the crystal structure of nickel(II) oxalate dihydrate, detailing experimental protocols for its synthesis and characterization, and presenting key crystallographic data.
Introduction
This compound is a light green powder composed of nickel ions (Ni²⁺), oxalate anions (C₂O₄²⁻), and water molecules.[1][2] It typically forms a coordination polymer with a three-dimensional network structure where nickel ions are octahedrally coordinated by oxygen atoms from two bidentate oxalate ligands and two water molecules.[1][2] The compound is known to exist in different crystalline forms, with both orthorhombic and monoclinic phases reported.[3] The thermal decomposition of this compound is a key process for producing nickel oxide (NiO) or pure nickel, making it a valuable precursor in various industrial applications.[2][4]
Synthesis and Crystal Growth
The synthesis of this compound can be achieved through various methods, each influencing the crystallinity, phase purity, and morphology of the final product.
Experimental Protocols
2.1.1. Precipitation Method
This is a common and straightforward method for synthesizing this compound.
-
Preparation of Reactant Solutions:
-
Prepare an aqueous solution of a soluble nickel salt, such as nickel(II) chloride (NiCl₂) or nickel(II) nitrate (B79036) (Ni(NO₃)₂).
-
Prepare an aqueous solution of an oxalate source, such as oxalic acid (H₂C₂O₄) or sodium oxalate (Na₂C₂O₄).
-
-
Precipitation:
-
Isolation and Purification:
2.1.2. Hydrothermal Synthesis
Hydrothermal synthesis is employed to obtain highly crystalline nanostructures of this compound.[1]
-
Reactant Mixture: Prepare a reaction mixture similar to the precipitation method in a sealed autoclave.
-
Heating: Heat the autoclave to a temperature between 100°C and 200°C.[1] The autogenous pressure generated enhances the crystallization process.
-
Cooling and Isolation:
-
Allow the autoclave to cool down to room temperature.
-
Collect the crystalline product by filtration.
-
Wash the product with distilled water and ethanol.
-
Dry the final product in an oven at a controlled temperature.
-
Crystal Structure and Crystallographic Data
The crystal structure of this compound has been determined primarily through X-ray diffraction (XRD). While an orthorhombic phase is often observed at room temperature, detailed crystallographic studies have also identified a monoclinic structure.[1][3]
Data Presentation
The following table summarizes the crystallographic data for the monoclinic phase of this compound.
| Parameter | Value |
| Chemical Formula | C₂H₄NiO₆ |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 11.7916(5) |
| b (Å) | 5.31798(14) |
| c (Å) | 9.7806(7) |
| α (°) | 90 |
| β (°) | 127.014(6) |
| γ (°) | 90 |
| Cell Volume (ų) | 489.73(6) |
| Z | 4 |
| Temperature (K) | 295 |
| Radiation Type | CuKα |
| Wavelength (Å) | 1.54184 |
Data obtained from the Crystallography Open Database (COD) entry 1560787.
Characterization Techniques
X-ray Diffraction (XRD)
XRD is a fundamental technique for phase identification and crystal structure analysis of this compound. The diffraction pattern provides information about the crystal system, space group, and unit cell dimensions.[3][6]
Thermal Analysis (TG/DTA)
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal decomposition of this compound. The process typically occurs in two main stages:
-
Dehydration: The loss of two water molecules of crystallization, typically occurring between 180°C and 250°C.[4][7]
-
Decomposition: The breakdown of the anhydrous nickel oxalate to form nickel oxide (in air) or metallic nickel (in an inert atmosphere), usually above 300°C.[2][4][8]
Visualizations
Experimental Workflow: Precipitation Synthesis
Caption: Workflow for the precipitation synthesis of NiC₂O₄·2H₂O.
Thermal Decomposition Pathway
Caption: Thermal decomposition pathway of NiC₂O₄·2H₂O.
References
- 1. Buy this compound (EVT-2975979) | 6018-94-6 [evitachem.com]
- 2. laboratorynotes.com [laboratorynotes.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ejm.copernicus.org [ejm.copernicus.org]
- 6. researchgate.net [researchgate.net]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis of Nickel(II) Oxalate Dihydrate: Precursors and Protocols
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis precursors and methodologies for producing Nickel(II) oxalate (B1200264) dihydrate (NiC₂O₄·2H₂O), a key intermediate in the development of nickel-based catalysts, materials for energy storage, and other advanced applications. This document details various synthesis pathways, presents quantitative data in structured tables for comparative analysis, and offers detailed experimental protocols.
Overview of Synthesis Strategies
The synthesis of Nickel(II) oxalate dihydrate is primarily achieved through precipitation reactions in aqueous solutions. The selection of precursors and the control of reaction parameters such as pH, temperature, and precursor concentration are critical in determining the purity, morphology, and particle size of the final product. The most common strategies involve the direct reaction of a soluble nickel salt with an oxalate source or a two-step process involving the initial precipitation of nickel hydroxide (B78521) followed by its conversion to nickel oxalate.
Synthesis Precursors
The primary precursors for the synthesis of this compound can be categorized into nickel sources and oxalate sources.
Nickel Sources:
-
Nickel(II) Salts: Highly soluble salts are common starting materials.
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)
-
Nickel(II) sulfate (B86663) (NiSO₄)
-
-
Nickel(II) Hydroxide (Ni(OH)₂): Used as an intermediate, it can be synthesized in situ or prepared separately.
-
Basic Nickel(II) Carbonate (NiCO₃·2Ni(OH)₂·xH₂O): A less common but viable precursor.
Oxalate Sources:
-
Oxalic Acid Dihydrate (H₂C₂O₄·2H₂O): A common and direct source of the oxalate anion.
-
Sodium Oxalate (Na₂C₂O₄): A soluble salt that readily provides oxalate ions.
Data Presentation: Synthesis Parameters and Conditions
The following tables summarize quantitative data from various reported synthesis methods, allowing for a clear comparison of experimental conditions.
Table 1: Synthesis of this compound from Nickel Salts
| Nickel Precursor | Concentration | Oxalate Precursor | Concentration | Temperature (°C) | pH | Key Observations | Reference |
| NiCl₂·6H₂O | 120-180 g/L | Oxalic Acid | Saturated solution | 60-70 | 8.0-9.0 (adjusted with ammonia) | Produces dendritic crystal morphology.[1] | [1] |
| NiSO₄ | 2 M | Oxalic Acid | 2 M | Room Temperature | Not specified | Large-scale synthesis via precipitation.[2] | [2] |
| NiCl₂·6H₂O | Not specified | Na₂C₂O₄ | Not specified | 23-25 | 6.0-7.2 | Synthesis of crystalline precipitate for characterization.[3] | [3] |
| Ni(NO₃)₂·6H₂O | - | Ethylene (B1197577) Glycol / HNO₃ | Molar ratio 1.5:1 (to Ni salt) | Heated on water bath | Acidic | In-situ formation of oxalate via oxidation of ethylene glycol.[4] | [4] |
Table 2: Synthesis of this compound via Nickel Hydroxide Intermediate
| Initial Nickel Precursor | Concentration | NaOH Concentration | Oxalate Precursor | Concentration | Temperature (°C) | Final pH | Key Observations | Reference |
| NiCl₂·6H₂O | 0.2 M | 1 M | H₂C₂O₄·2H₂O | 0.2 M | 20 or 60 | 6.0 | Produces non-aggregated, rectangular parallelepiped particles.[5] | [5] |
| NiCl₂·6H₂O | Not specified | Not specified | H₂C₂O₄ | pH 1 solution | 25-60 | Not specified | Forms rectangular parallelepiped particles of ~440 nm at 25°C.[6][7] | [6][7] |
Experimental Protocols
The following are detailed methodologies for key synthesis experiments.
Protocol 1: Synthesis from Nickel(II) Chloride and Oxalic Acid with pH Control
This method is suitable for producing dendritic this compound.
-
Preparation of Precursor Solutions:
-
pH Adjustment:
-
In a reaction vessel, add the Nickel(II) chloride solution.
-
While stirring, constantly add ammonia (B1221849) water until the pH of the solution reaches 8.0-9.0.[1]
-
-
Precipitation:
-
Product Isolation:
-
Filter the resulting solution to collect the precipitate.
-
Wash the precipitate with distilled water.
-
Dry the precipitate to obtain dendritic this compound.[1]
-
Protocol 2: Synthesis via a Nickel(II) Hydroxide Intermediate
This protocol is designed to produce morphologically controlled, non-aggregated particles of this compound.[5]
-
Formation of Nickel(II) Hydroxide Slurry:
-
Conversion to this compound:
-
Ripening and Isolation:
-
Continuously agitate the solution for 1 hour at pH 6.0 for ripening.[5]
-
Filter the precipitate, wash with distilled water, and then with acetone (B3395972) to remove residual moisture.[2]
-
Dry the product under vacuum.[2]
-
Visualization of Synthesis Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis processes.
References
- 1. CN103951555A - Preparation method of dendrite-shaped nickel oxalate - Google Patents [patents.google.com]
- 2. materialsciencejournal.org [materialsciencejournal.org]
- 3. ejm.copernicus.org [ejm.copernicus.org]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. mrs-j.org [mrs-j.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Nickel(II) Oxalate Dihydrate: A Technical Overview of Molecular Weight and Density
For Immediate Release
This technical guide provides an in-depth analysis of the molecular weight and density of Nickel(II) oxalate (B1200264) dihydrate (NiC₂O₄·2H₂O), a compound of significant interest to researchers, scientists, and professionals in drug development and materials science. This document outlines the key physical properties, experimental protocols for density determination, and a structural representation of the molecule.
Physicochemical Properties
Nickel(II) oxalate dihydrate is a light green crystalline solid.[1] It is sparingly soluble in water and serves as a precursor in the synthesis of nickel-based catalysts and magnetic materials.[1][2] The key quantitative properties are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | NiC₂O₄·2H₂O | [2] |
| Molecular Weight | 182.74 g/mol | [3] |
| 182.741 g/mol | [4] | |
| 182.76 g/mol | [5] | |
| Density | 2.071 g/cm³ at 20°C | ChemicalBook |
Note: Minor variations in molecular weight are attributable to differences in the atomic weight sources used for calculation.
Molecular Structure and Composition
The molecular weight of this compound is derived from the sum of the atomic weights of its constituent atoms. The compound consists of one nickel atom, one oxalate anion (C₂O₄²⁻), and two water molecules of hydration.
Caption: Composition of this compound.
Experimental Protocols for Density Determination
The density of a powdered solid such as this compound is most accurately determined by methods that measure the true or skeletal density, which excludes the volume of inter-particle voids. Gas pycnometry is a highly precise and non-destructive technique for this purpose.
Gas Pycnometry Method
Gas pycnometry is a standard technique for determining the true volume and density of powdered solids by measuring the displacement of an inert gas, typically helium.[6][7]
Principle: The method is based on Boyle's Law, which relates pressure and volume at a constant temperature.[8] A sample of known mass is placed in a chamber of a known volume. The chamber is then pressurized with an inert gas. The gas is subsequently expanded into a second calibrated reference chamber, and the resulting equilibrium pressure is measured. By knowing the initial and final pressures and the volumes of the chambers, the volume of the sample can be accurately calculated. The density is then determined by dividing the mass of the sample by its calculated volume.
Workflow:
Caption: Workflow for density determination by gas pycnometry.
Detailed Steps:
-
Sample Preparation: The this compound powder is dried to remove any adsorbed moisture that could affect the volume measurement.
-
Mass Determination: A precise mass of the dried powder is determined using an analytical balance.
-
Analysis: The sample is placed into the pycnometer's sample cell. The instrument then automatically performs the pressurization, expansion, and pressure measurement steps.
-
Calculation: The instrument's software calculates the volume of the powder based on the pressure changes and the known volumes of the instrument's chambers.[8]
-
Density Reporting: The density is calculated as the measured mass divided by the determined volume and is typically reported in g/cm³.
This technical guide provides foundational data and methodologies relevant to the handling and characterization of this compound for scientific and industrial applications.
References
- 1. laboratorynotes.com [laboratorynotes.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | C2H4NiO6 | CID 516789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy this compound (EVT-2975979) | 6018-94-6 [evitachem.com]
- 5. NICKEL OXALATE DIHYDRATE | 6018-94-6 [chemicalbook.com]
- 6. measurlabs.com [measurlabs.com]
- 7. merlin-pc.com [merlin-pc.com]
- 8. analis.com [analis.com]
A Comprehensive Technical Guide to the Hazards and Handling of Nickel(II) Oxalate Dihydrate in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the hazards associated with Nickel(II) oxalate (B1200264) dihydrate, along with detailed protocols for its safe handling, storage, and disposal in a laboratory setting. The information is intended to supplement, not replace, institutional safety protocols and the material's Safety Data Sheet (SDS).
Understanding the Hazard Profile
Nickel(II) oxalate dihydrate (NiC₂O₄·2H₂O) is a light green crystalline solid that is sparingly soluble in water.[1] While it is a valuable precursor for the synthesis of nickel-based catalysts, nickel oxide, and other advanced materials, it also presents significant health and environmental hazards.[1][2][3] It is classified as a carcinogen and a skin and respiratory sensitizer.[1][4][5]
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4][6][7]
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[4][6][7]
-
Respiratory Sensitization (Category 1): May cause allergy or asthma symptoms or breathing difficulties if inhaled.[4][6]
-
Skin Sensitization (Category 1): May cause an allergic skin reaction.[7]
-
Carcinogenicity (Category 1A/1B): May cause cancer by inhalation.[4][7]
-
Specific Target Organ Toxicity - Repeated Exposure (Category 1): Causes damage to organs through prolonged or repeated exposure.[4][6]
-
Hazardous to the Aquatic Environment, Acute Hazard (Category 1): Very toxic to aquatic life.[4]
-
Hazardous to the Aquatic Environment, Long-term Hazard (Category 1): Very toxic to aquatic life with long-lasting effects.[4]
Quantitative Data Summary
The following tables summarize the key physical, chemical, and toxicological properties of this compound.
Table 1: Physical and Chemical Properties
| Property | Value |
| Chemical Formula | NiC₂O₄·2H₂O[4][8] |
| Molecular Weight | 182.76 g/mol [4][7] |
| Appearance | Light green crystalline solid/powder[1][3][5] |
| Solubility | Insoluble in water; Soluble in acids[1][2][5] |
| Thermal Decomposition | Decomposes above 300°C to yield nickel oxide (NiO), carbon monoxide (CO), and carbon dioxide (CO₂)[1] |
Table 2: Toxicological Data
| Endpoint | Value |
| LD50 Oral | 500.1 mg/kg (Note: Some sources state no data is available) |
| Carcinogenicity | IARC: Group 1 (Carcinogenic to humans); NTP: Known to be a human carcinogen |
| Primary Routes of Exposure | Inhalation, skin contact, eye contact, ingestion[8] |
| Health Effects | Irritation to skin, eyes, and respiratory tract; skin and respiratory sensitization; potential for cancer and organ damage with repeated exposure[5][8][9] |
Table 3: Occupational Exposure Limits (as Ni)
| Organization | Limit Value |
| ACGIH TLV | 0.2 mg/m³ (inhalable fraction)[5] |
| OSHA PEL | 1 mg/m³[5] |
| NIOSH IDLH | 10 mg/m³[5] |
Safe Handling and Storage Protocols
Adherence to strict safety protocols is mandatory when working with this compound.
3.1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
A safety shower and eye wash station must be readily accessible.[8]
3.2. Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[8][9]
-
Skin Protection: Use compatible, chemical-resistant gloves (e.g., nitrile rubber).[8] Wear a lab coat and appropriate protective clothing to prevent skin exposure.[2][8]
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P1) is required.[4][6][8]
3.3. Handling Procedures:
-
Avoid breathing dust.[8]
-
Prevent contact with eyes, skin, and clothing.[8]
-
Avoid prolonged or repeated exposure.[8]
-
Do not eat, drink, or smoke in the work area.[6]
-
Wash hands thoroughly after handling, even if gloves were worn.
3.4. Storage Conditions:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][8]
-
Store in a locked cabinet or an area accessible only to authorized personnel.[9]
-
Store away from strong oxidizing agents.[8]
Emergency and First Aid Procedures
4.1. In Case of a Spill:
-
Evacuate: Immediately evacuate the area of the spill.[8]
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Don appropriate PPE, including respiratory protection (a self-contained breathing apparatus may be necessary for large spills), chemical-resistant gloves, and safety goggles.[8]
-
Containment: Carefully sweep up the spilled solid, avoiding the generation of dust.[4][8]
-
Collection: Place the material into a suitable, labeled container for hazardous waste disposal.[4][8]
-
Decontamination: Wash the spill site thoroughly after the material has been collected.[8]
4.2. First Aid Measures:
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[4][6][8]
-
Skin Contact: Remove all contaminated clothing. Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[6][8]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][8]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4][6][8]
Experimental Protocol: Synthesis of Nickel Oxide Nanoparticles via Thermal Decomposition
This protocol provides a representative method for a common laboratory application of this compound. A thorough risk assessment must be conducted before commencing any experiment.
Objective: To synthesize nickel oxide (NiO) nanoparticles through the thermal decomposition of this compound.
Materials:
-
This compound (NiC₂O₄·2H₂O)
-
Ceramic crucible
-
Tube furnace with temperature controller
-
Inert gas (e.g., Nitrogen or Argon) with flow meter
Procedure:
-
Preparation: Weigh a precise amount (e.g., 1.0 g) of this compound powder and place it into a ceramic crucible.
-
Furnace Setup: Place the crucible in the center of the tube furnace.
-
Inert Atmosphere: Purge the furnace tube with an inert gas (e.g., nitrogen at 100 sccm) for at least 30 minutes to remove all oxygen. The thermal decomposition in air can produce hazardous carbon monoxide gas.[1]
-
Heating Ramp: Program the furnace to ramp up the temperature to 400°C at a rate of 5°C/minute.
-
Calcination: Hold the temperature at 400°C for 2 hours to ensure complete decomposition of the oxalate precursor.
-
Cooling: After the calcination period, turn off the furnace and allow it to cool down to room temperature naturally under the inert gas flow.
-
Product Collection: Once cooled, carefully remove the crucible from the furnace inside a fume hood. The resulting black powder is nickel oxide (NiO).
-
Characterization: The synthesized NiO nanoparticles can be characterized using techniques such as X-ray Diffraction (XRD), Transmission Electron Microscopy (TEM), and Brunauer-Emmett-Teller (BET) surface area analysis.
Visual Diagrams
The following diagrams illustrate key safety workflows and hazard information.
Caption: Emergency procedure flowchart for a this compound spill.
Caption: Routes of exposure and associated health hazards of this compound.
Waste Disposal
This compound and any materials contaminated with it must be disposed of as hazardous waste.[8] Consult your institution's environmental health and safety (EHS) office for specific procedures. Do not dispose of this chemical down the drain or in regular trash.[4] The material should be collected in a sealed, properly labeled container for pickup by a licensed professional waste disposal service.[8]
References
- 1. laboratorynotes.com [laboratorynotes.com]
- 2. This compound [chembk.com]
- 3. chemimpex.com [chemimpex.com]
- 4. fishersci.at [fishersci.at]
- 5. Nickel(II) oxalate - Hazardous Agents | Haz-Map [haz-map.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound | C2H4NiO6 | CID 516789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. oxfordlabchem.com [oxfordlabchem.com]
- 9. i.b5z.net [i.b5z.net]
Green Synthesis of Nickel(II) Oxalate Dihydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores environmentally benign synthesis routes for Nickel(II) oxalate (B1200264) dihydrate (NiC₂O₄·2H₂O), a key precursor in the development of catalysts, battery materials, and pharmaceuticals. Moving away from conventional precipitation methods that often involve harsh chemicals, this guide details two prominent green synthesis strategies: plant-mediated synthesis and mechanochemistry. The focus is on providing detailed experimental protocols, comparative quantitative data, and a clear understanding of the underlying principles to enable researchers to adopt these sustainable practices.
Introduction to Green Synthesis Approaches
Conventional synthesis of Nickel(II) oxalate dihydrate typically involves the precipitation reaction between a soluble nickel salt (e.g., nickel chloride or nickel nitrate) and an oxalic acid solution. While effective, this method can generate hazardous waste streams. Green chemistry principles encourage the development of alternative synthetic routes that are more environmentally friendly, utilizing renewable resources, reducing energy consumption, and minimizing waste.
This guide focuses on two such green approaches:
-
Plant-Mediated Synthesis: This method utilizes natural, renewable plant resources as a direct source of oxalate ions, eliminating the need for purified oxalic acid. Certain plants are known to accumulate high concentrations of oxalates, which can be extracted and used for the precipitation of metal oxalates.
-
Mechanochemical Synthesis: This solvent-free technique involves the use of mechanical energy, typically through ball milling, to induce a solid-state reaction between the reactants. This approach significantly reduces or eliminates the use of solvents, making it an inherently greener process.
Plant-Mediated Synthesis of this compound
The use of plant extracts as a source of oxalate for the synthesis of this compound is a promising green alternative. Plants such as spinach (Spinacia oleracea), rhubarb (Rheum rhabarbarum), and sorrel (Rumex acetosa) are known to have high concentrations of oxalic acid.[1][2] The aqueous extract of these plants can be directly used to precipitate nickel ions from a solution of a nickel salt.
Experimental Protocol: Plant-Mediated Synthesis
This protocol outlines a general procedure for the synthesis of this compound using an aqueous extract of spinach leaves.
Materials:
-
Fresh spinach leaves
-
Nickel(II) sulfate (B86663) hexahydrate (NiSO₄·6H₂O)
-
Deionized water
-
Whatman No. 1 filter paper
Equipment:
-
Blender
-
Beakers
-
Magnetic stirrer with hotplate
-
Centrifuge
-
Oven
Procedure:
-
Preparation of Spinach Leaf Extract:
-
Thoroughly wash 100 g of fresh spinach leaves with deionized water to remove any dirt and impurities.
-
Cut the leaves into small pieces and blend them with 200 mL of deionized water for 10 minutes to create a fine slurry.
-
Heat the slurry at 60°C for 30 minutes with continuous stirring to facilitate the extraction of oxalates.
-
Allow the mixture to cool to room temperature and then filter it through Whatman No. 1 filter paper to obtain a clear green extract. The filtrate can be centrifuged for 15 minutes at 4000 rpm to remove any remaining solid particles.
-
-
Precipitation of this compound:
-
Prepare a 0.5 M solution of Nickel(II) sulfate hexahydrate by dissolving 13.14 g of NiSO₄·6H₂O in 100 mL of deionized water.
-
While stirring vigorously, slowly add the spinach leaf extract dropwise to the nickel sulfate solution at room temperature.
-
A light green precipitate of this compound will start to form immediately.
-
Continue adding the extract until no further precipitation is observed.
-
Continue stirring the mixture for an additional 2 hours to ensure the completion of the reaction.
-
-
Isolation and Purification:
-
Separate the precipitate by filtration using Whatman No. 1 filter paper.
-
Wash the precipitate several times with deionized water to remove any unreacted nickel sulfate and other water-soluble impurities from the plant extract.
-
Finally, wash the precipitate with ethanol (B145695) to facilitate drying.
-
Dry the obtained this compound powder in an oven at 80°C for 12 hours.
-
Proposed Signaling Pathway for Plant-Mediated Synthesis
The synthesis relies on the direct reaction between the nickel ions in the solution and the oxalate ions present in the plant extract. The phytochemicals in the extract act as precipitating agents.
Mechanochemical Synthesis of this compound
Mechanochemical synthesis offers a solvent-free route to this compound by inducing a solid-state reaction between a nickel salt and oxalic acid using mechanical energy. This method is highly efficient and minimizes waste generation. A general procedure for the mechanochemical synthesis of metal oxalates involves the grinding of a metal nitrate (B79036) with oxalic acid.[3]
Experimental Protocol: Mechanochemical Synthesis
This protocol describes the synthesis of this compound via ball milling of Nickel(II) nitrate hexahydrate and oxalic acid dihydrate.
Materials:
-
Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
-
Oxalic acid dihydrate (H₂C₂O₄·2H₂O)
Equipment:
-
Planetary ball mill
-
Stainless steel grinding jar and balls
Procedure:
-
Reactant Preparation:
-
In a typical experiment, a stoichiometric mixture of Nickel(II) nitrate hexahydrate and oxalic acid dihydrate is used. For example, 2.91 g of Ni(NO₃)₂·6H₂O (0.01 mol) and 1.26 g of H₂C₂O₄·2H₂O (0.01 mol) are weighed accurately.
-
-
Milling Process:
-
The reactants are placed into a stainless steel grinding jar along with stainless steel balls. A ball-to-powder mass ratio of 10:1 is recommended.
-
The jar is sealed and placed in a planetary ball mill.
-
The milling is performed at a rotational speed of 400 rpm for a duration of 60 minutes. It is advisable to have intermittent breaks to prevent excessive heating of the jar.
-
-
Product Isolation:
-
After milling, the jar is opened in a fume hood to safely release any gaseous byproducts (e.g., nitrogen oxides).
-
The resulting light green powder is collected. A small amount of water or ethanol can be added to the powder, followed by gentle grinding, to wash away any unreacted starting materials and byproducts.[3]
-
The product is then dried in an oven at 80°C for 2 hours.
-
Logical Relationship in Mechanochemical Synthesis
The mechanochemical process relies on the intimate mixing and high-energy collisions of the solid reactants to initiate the chemical reaction.
Quantitative Data and Characterization
The successful synthesis of this compound via these green routes should be confirmed through various characterization techniques, and the efficiency of the synthesis should be evaluated by calculating the yield.
Comparative Data of Synthesis Methods
| Parameter | Plant-Mediated Synthesis (Spinach Extract) | Mechanochemical Synthesis | Conventional Precipitation[4] |
| Nickel Precursor | Nickel(II) sulfate hexahydrate | Nickel(II) nitrate hexahydrate | Nickel(II) chloride |
| Oxalate Source | Spinach (Spinacia oleracea) extract | Oxalic acid dihydrate | Oxalic acid |
| Solvent | Water | None (or minimal for washing) | Water |
| Reaction Temperature | Room Temperature | Room Temperature (with potential localized heating) | Room Temperature to 80°C |
| Reaction Time | ~2-3 hours | ~1 hour | ~1-2 hours |
| Theoretical Yield (%) | Dependent on oxalate concentration in extract | >95% | >90% |
| Purity | May require further purification | High | High |
Note: The theoretical yield for the plant-mediated synthesis is an estimation and will vary depending on the actual oxalate concentration in the plant extract.
Characterization Techniques
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of oxalate and water of hydration in the final product.
-
X-ray Diffraction (XRD): To determine the crystalline structure and phase purity of the synthesized this compound.
-
Thermogravimetric Analysis (TGA): To analyze the thermal decomposition of the dihydrate and confirm the number of water molecules.
-
Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the synthesized powder.
Conclusion
This technical guide has provided a comprehensive overview of two promising green synthesis routes for this compound. The plant-mediated approach offers a renewable and cost-effective method by utilizing natural resources as a direct source of the precipitating agent. The mechanochemical route provides a solvent-free, rapid, and highly efficient alternative to conventional solution-based methods.
By providing detailed experimental protocols and comparative data, this guide aims to facilitate the adoption of these sustainable practices in research and development. The successful implementation of these green synthesis methods will contribute to a more environmentally responsible production of this important chemical precursor. Further research is encouraged to optimize these processes, particularly in quantifying the oxalate content in various plant extracts for more precise stoichiometric control in the plant-mediated synthesis.
References
- 1. Oxalate in Foods: Extraction Conditions, Analytical Methods, Occurrence, and Health Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanochemical synthesis and characterization of a nickel(ii) complex as a reversible thermochromic nanostructure - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Nickel Nanoparticles from Nickel(II) Oxalate Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nickel nanoparticles (NiNPs) are of significant interest in various scientific and biomedical fields due to their unique magnetic, catalytic, and conductive properties.[1] In the realm of drug development, NiNPs and their oxide counterparts (NiO NPs) are being explored for a range of applications, including as antimicrobial agents, in drug delivery systems, and for bio-imaging.[2][3][4] The synthesis of these nanoparticles from single-source precursors like nickel(II) oxalate (B1200264) dihydrate (NiC₂O₄·2H₂O) offers a straightforward and reproducible method to obtain nanoparticles with controlled characteristics.[5] This document provides detailed protocols for the synthesis of both metallic nickel and nickel oxide nanoparticles via the thermal decomposition of nickel(II) oxalate dihydrate and discusses their potential applications in the life sciences.
The thermal decomposition of nickel oxalate is a versatile method that can yield either metallic nickel or nickel oxide nanoparticles by carefully controlling the reaction atmosphere.[5][6] Decomposition in an inert or vacuum environment results in the formation of metallic nickel, while decomposition in the presence of air or oxygen yields nickel oxide.[5][7] The size and morphology of the resulting nanoparticles are significantly influenced by parameters such as calcination temperature and time.[8][9]
Data Presentation
The following tables summarize the influence of key synthesis parameters on the characteristics of the resulting nickel and nickel oxide nanoparticles.
Table 1: Effect of Calcination Temperature on the Properties of Nickel Oxide (NiO) Nanoparticles Synthesized from this compound in Air.
| Calcination Temperature (°C) | Calcination Time (h) | Average Crystallite/Particle Size (nm) | Crystal Structure | Reference |
| 300 | 2 | 15.8 | Cubic | [5] |
| 350 | 5 | 41 | Cubic | [9] |
| 400 | 1 | 8 | Cubic | [5] |
| 400 | 2 | 18.8 | Cubic | [5] |
| 550 | 5 | 132 | Cubic | [9] |
| 650 | 5 | 191 | Cubic | [9] |
Table 2: Synthesis of Metallic Nickel (Ni) Nanoparticles from this compound.
| Decomposition Temperature (°C) | Atmosphere | Resulting Product | Reference |
| > 350 | Vacuum | Metallic Ni with intermediate oxygen-deficient phase | [7] |
| > 400 | Vacuum | Metallic Ni particles with surface NiO | [7] |
| Not Specified | Oxygen-free | Metallic nickel nanoparticles | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound (NiC₂O₄·2H₂O) Precursor
This protocol describes the synthesis of the this compound precursor from nickel nitrate (B79036) hexahydrate and oxalic acid.[5]
Materials:
-
Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
-
Oxalic acid dihydrate (H₂C₂O₄·2H₂O)
-
Deionized water
-
Beakers
-
Magnetic stirrer
-
Stir bar
-
Buchner funnel and filter paper
-
Drying oven
Procedure:
-
Prepare a solution of nickel(II) nitrate hexahydrate by dissolving the required amount in ethanol.
-
Prepare a separate solution of oxalic acid dihydrate by dissolving it in ethanol.
-
Slowly add the oxalic acid solution to the nickel nitrate solution while stirring continuously.
-
A light green precipitate of this compound will form immediately.
-
Continue stirring the mixture for 1-2 hours to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the precipitate several times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.
-
Dry the collected this compound powder in an oven at 80°C for 24 hours.[5]
Protocol 2: Synthesis of Nickel Oxide (NiO) Nanoparticles
This protocol details the thermal decomposition of the this compound precursor in air to produce nickel oxide nanoparticles.[5]
Materials:
-
This compound (NiC₂O₄·2H₂O) powder
-
Ceramic crucible
-
Tube furnace with temperature and atmosphere control
-
Air supply
Procedure:
-
Place a known amount of the dried this compound powder into a ceramic crucible.
-
Place the crucible in the center of a tube furnace.
-
Heat the furnace to the desired calcination temperature (e.g., 300-600°C) under a constant flow of air.
-
Hold the temperature for the desired duration (e.g., 1-5 hours).
-
After calcination, allow the furnace to cool down to room temperature naturally.
-
The resulting black powder is nickel oxide nanoparticles.
Protocol 3: Synthesis of Metallic Nickel (Ni) Nanoparticles
This protocol describes the thermal decomposition of the this compound precursor in an inert atmosphere to produce metallic nickel nanoparticles.[6][7]
Materials:
-
This compound (NiC₂O₄·2H₂O) powder
-
Ceramic crucible or quartz boat
-
Tube furnace with temperature and atmosphere control
-
Inert gas supply (e.g., argon or nitrogen)
Procedure:
-
Place a known amount of the dried this compound powder into a ceramic crucible or quartz boat.
-
Place the container in the center of a tube furnace.
-
Purge the furnace tube with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove all oxygen.
-
While maintaining a constant flow of the inert gas, heat the furnace to the desired decomposition temperature (e.g., 400-500°C).
-
Hold the temperature for the desired duration (e.g., 1-2 hours).
-
After decomposition, allow the furnace to cool down to room temperature under the inert gas flow.
-
The resulting dark grey or black powder is metallic nickel nanoparticles.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and characterization of nickel and nickel oxide nanoparticles.
Caption: Logical relationships between synthesis parameters and nanoparticle properties.
Applications in Drug Development
Nickel and nickel oxide nanoparticles have shown promise in several areas relevant to drug development:
-
Antimicrobial Agents: Both NiNPs and NiO NPs have demonstrated antibacterial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[2][10] Their mechanism of action is believed to involve the disruption of the bacterial cell membrane, protein deformation, and inhibition of DNA replication.[2] Nanoparticles with a size of around 50 nm have been shown to be effective against MRSA.[2][10]
-
Drug Delivery: The high surface area-to-volume ratio of nanoparticles makes them suitable as carriers for therapeutic agents.[3] Nickel-based nanomaterials can be functionalized with specific ligands or drugs for targeted delivery to diseased cells or tissues, potentially reducing systemic toxicity and improving therapeutic efficacy.[3]
-
Bio-imaging: The magnetic properties of nickel nanoparticles make them potential candidates for use as contrast agents in magnetic resonance imaging (MRI).
It is important to note that the biocompatibility and potential toxicity of nickel-based nanoparticles are critical considerations for any biomedical application and require thorough investigation.[4]
Safety Precautions
-
This compound and nickel nanoparticles should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Synthesis procedures involving heating should be performed in a well-ventilated area or a fume hood.
-
Inhalation of nanoparticle dust should be avoided; therefore, a dust mask or respirator is recommended when handling the dry powders.
-
Consult the Safety Data Sheet (SDS) for this compound and nickel for detailed safety information.
References
- 1. mdpi.com [mdpi.com]
- 2. Nickel Nanoparticles: Applications and Antimicrobial Role against Methicillin-Resistant Staphylococcus aureus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jddtonline.info [jddtonline.info]
- 4. Biomedical Applications of Biosynthesized Nickel Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Hydrothermal Synthesis of Nickel(II) Oxalate Dihydrate Nanorods
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of Nickel(II) oxalate (B1200264) dihydrate (NiC₂O₄·2H₂O) nanorods via a hydrothermal method. This method offers control over the morphology and size of the resulting nanostructures, which is crucial for their potential applications in various fields, including materials science and potentially in biomedical applications as precursors for other nickel-based nanomaterials.
Introduction
Nickel(II) oxalate dihydrate is an inorganic compound that can be synthesized in various morphologies, including nanorods.[1] The hydrothermal synthesis method is a versatile and efficient technique to produce crystalline nanostructures.[2][3][4][5][6] This process involves a chemical reaction in an aqueous solution above its boiling point, conducted in a sealed vessel known as an autoclave. The elevated temperature and pressure facilitate the dissolution and recrystallization of materials, leading to the formation of well-defined nanostructures.
Nickel-based nanomaterials, such as nickel oxide and nickel hydroxide (B78521) nanoparticles, have garnered attention for their potential in biomedical applications, including drug delivery systems.[7][8][9] These materials can be functionalized to carry drugs and can penetrate cellular membranes.[7][8][9] While the direct application of this compound nanorods in drug development is an emerging area of research, they can serve as precursors for the synthesis of other nickel-based nanoparticles with biomedical relevance.[7][8][9]
Experimental Protocol: Hydrothermal Synthesis of NiC₂O₄·2H₂O Nanorods
This protocol outlines the hydrothermal synthesis of this compound nanorods.
Materials
-
Nickel(II) salt (e.g., Nickel(II) chloride hexahydrate - NiCl₂·6H₂O or Nickel(II) nitrate (B79036) hexahydrate - Ni(NO₃)₂·6H₂O)
-
Oxalic acid dihydrate (H₂C₂O₄·2H₂O)
-
Deionized (DI) water
Equipment
-
Teflon-lined stainless-steel autoclave
-
Magnetic stirrer with heating plate
-
Centrifuge
-
Drying oven
-
Beakers and graduated cylinders
-
pH meter
Procedure
-
Precursor Solution Preparation:
-
Prepare an aqueous solution of the Nickel(II) salt. For example, dissolve a specific molar amount of NiCl₂·6H₂O in a measured volume of DI water.
-
Prepare an aqueous solution of oxalic acid dihydrate. The molar ratio of the nickel salt to oxalic acid is a critical parameter that can influence the morphology of the final product. A 1:1 molar ratio is a common starting point.
-
-
Reaction Mixture:
-
Slowly add the Nickel(II) salt solution to the oxalic acid solution under constant stirring.
-
Continue stirring the mixture for a set period (e.g., 30-60 minutes) at room temperature to ensure a homogeneous solution.
-
-
Hydrothermal Treatment:
-
Transfer the resulting mixture into a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in a preheated oven.
-
Heat the autoclave to a specific temperature (e.g., 120-180 °C) and maintain this temperature for a defined duration (e.g., 6-24 hours). The reaction time and temperature are key parameters for controlling the growth and morphology of the nanorods.
-
-
Product Recovery and Purification:
-
After the hydrothermal reaction, allow the autoclave to cool down to room temperature naturally.
-
Open the autoclave carefully and collect the precipitate.
-
Wash the precipitate several times with DI water and ethanol to remove any unreacted precursors and byproducts. Centrifugation can be used to separate the product from the washing solution.
-
Dry the final product in an oven at a low temperature (e.g., 60-80 °C) for several hours to obtain the this compound nanorods.
-
Experimental Workflow
Caption: Workflow for the hydrothermal synthesis of this compound nanorods.
Quantitative Data
The following table summarizes typical experimental parameters and resulting nanorod dimensions reported in the literature for similar hydrothermal syntheses. Actual results may vary based on specific experimental conditions.
| Parameter | Value | Reference |
| Reactants | NiCl₂·6H₂O, H₂C₂O₄·2H₂O | General Protocol |
| Molar Ratio (Ni:Oxalate) | 1:1 | General Protocol |
| Hydrothermal Temperature | 120 - 180 °C | [5] |
| Hydrothermal Time | 6 - 24 hours | [2] |
| Nanorod Length | Several micrometers | [10] |
| Nanorod Diameter | 60 - 70 nm | [10] |
Characterization of Nanorods
To confirm the successful synthesis and determine the properties of the this compound nanorods, the following characterization techniques are recommended:
-
X-ray Diffraction (XRD): To identify the crystalline phase and structure of the synthesized material.
-
Scanning Electron Microscopy (SEM): To observe the morphology and size distribution of the nanorods.
-
Transmission Electron Microscopy (TEM): To obtain high-resolution images of the nanorods and their internal structure.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the material.
-
Thermogravimetric Analysis (TGA): To study the thermal stability and decomposition of the dihydrate nanorods.
Potential Applications in Drug Development
While direct applications of this compound nanorods in drug delivery are still under investigation, they hold promise as precursors for other nickel-based nanomaterials with established biomedical potential.
Precursors for Nickel Oxide (NiO) Nanoparticles
This compound nanorods can be thermally decomposed to produce Nickel Oxide (NiO) nanoparticles. NiO nanoparticles have been explored for various biomedical applications:
-
Drug Delivery: Their high surface area-to-volume ratio allows for the loading of therapeutic agents.[7][8][9]
-
Antimicrobial Agents: NiO nanoparticles have demonstrated antibacterial activity against various pathogens.[11]
-
Bio-imaging: The magnetic properties of some nickel-based nanoparticles make them potential contrast agents for Magnetic Resonance Imaging (MRI).
The controlled morphology of the precursor nanorods can influence the properties of the resulting NiO nanoparticles.
Signaling Pathway Interaction
Nickel nanoparticles have been shown to interact with cellular components and can induce cellular responses. For instance, they can generate reactive oxygen species (ROS), which can be harnessed for therapeutic purposes such as in cancer therapy. The diagram below illustrates a simplified potential mechanism of action for nickel-based nanoparticles.
Caption: Potential cellular interaction and mechanism of action for nickel-based nanoparticles.
Safety Precautions
Nickel(II) oxalate is harmful if swallowed or in contact with skin and may cause an allergic skin reaction. It is also suspected of causing genetic defects and cancer and may cause damage to organs through prolonged or repeated exposure. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All procedures should be conducted in a well-ventilated fume hood. Handle the autoclave with extreme care, especially when hot and under pressure. Refer to the Safety Data Sheet (SDS) for detailed safety information.
References
- 1. Nanospheres, Nanocubes, and Nanorods of Nickel Oxalate: Control of Shape and Size by Surfactant and Solvent | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. jddtonline.info [jddtonline.info]
- 8. jddtonline.info [jddtonline.info]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Nickel Nanoparticles: Applications and Antimicrobial Role against Methicillin-Resistant Staphylococcus aureus Infections - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Precipitation Method for Preparing Nickel(II) Oxalate Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nickel(II) oxalate (B1200264) dihydrate (NiC₂O₄·2H₂O) is a light green crystalline solid that serves as a crucial precursor in the synthesis of nickel-based materials, such as metallic nickel powders, nickel oxide (NiO), and catalysts.[1][2][3] Its controlled precipitation allows for the production of materials with specific morphologies and properties, which are of significant interest in fields ranging from materials chemistry to catalysis and battery technology.[1][2][4] This document provides detailed protocols for the preparation of Nickel(II) oxalate dihydrate via precipitation, summarizes key quantitative data, and illustrates the experimental workflow.
Physicochemical Properties
This compound is sparingly soluble in water but dissolves in acidic solutions.[1][2][5] It typically appears as a light green powder.[1][3][6] The dihydrate form is the most stable under ambient conditions and can be dehydrated by gentle heating or under vacuum.[1] Upon heating at higher temperatures (typically above 300°C), it decomposes to yield nickel oxide (NiO) and gaseous carbon monoxide (CO) and carbon dioxide (CO₂).[1][7] In a reducing atmosphere, it can directly decompose to metallic nickel.[1]
Experimental Protocols
Two primary precipitation methods for the synthesis of this compound are detailed below. The choice of method can influence the morphology and aggregation of the resulting particles.[4][8]
Protocol 1: Direct Precipitation from a Soluble Nickel Salt
This method involves the direct reaction of a soluble nickel salt with an oxalate source in an aqueous solution.
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) or Nickel(II) sulfate (B86663) hexahydrate (NiSO₄·6H₂O)
-
Oxalic acid dihydrate (H₂C₂O₄·2H₂O) or Sodium oxalate (Na₂C₂O₄)
-
Deionized water
-
Ammonia (B1221849) solution (optional, for pH adjustment)
-
Hydrochloric acid (optional, for pH adjustment)
Equipment:
-
Beakers
-
Magnetic stirrer and stir bar
-
Heating plate
-
pH meter
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Drying oven
Procedure:
-
Prepare Reactant Solutions:
-
Prepare a solution of the nickel salt (e.g., 0.2 M NiCl₂·6H₂O) in deionized water.
-
Prepare a solution of the oxalate source (e.g., 0.25 M Na₂C₂O₄ or a saturated solution of H₂C₂O₄·2H₂O) in deionized water. Heating may be required to fully dissolve oxalic acid.[6]
-
-
Precipitation:
-
Place the nickel salt solution in a beaker on a magnetic stirrer.
-
Slowly add the oxalate solution to the nickel salt solution while stirring continuously. A light green precipitate of this compound will form immediately.[6]
-
For morphology control, the pH of the solution can be adjusted. For example, adding ammonia to raise the pH to 8.0-9.0 before adding the oxalic acid solution can lead to dendritic crystal formation.[9]
-
-
Digestion/Ripening (Optional):
-
To control particle size and morphology, the mixture can be heated and stirred at a specific temperature (e.g., 60-70°C) for a period of time (e.g., 1-4 hours).[4][9] This process, known as digestion or ripening, allows smaller particles to dissolve and redeposit onto larger ones, resulting in a more uniform particle size distribution.
-
-
Filtration and Washing:
-
After the reaction is complete, filter the precipitate using a Büchner funnel.
-
Wash the precipitate several times with deionized water to remove any soluble impurities.
-
Optionally, wash with a solvent like acetone (B3395972) to aid in drying.[10]
-
-
Drying:
-
Dry the collected precipitate in a drying oven at a relatively low temperature (e.g., 80°C) for 24 hours to obtain the final this compound powder.[11]
-
Protocol 2: Precipitation from Nickel Hydroxide (B78521) Slurry
This method provides an alternative route that can yield well-dispersed, non-aggregated particles with controlled morphology.[4][8][12]
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Sodium hydroxide (NaOH)
-
Sodium oxalate (Na₂C₂O₄)
-
Oxalic acid dihydrate (H₂C₂O₄·2H₂O)
-
Deionized water
Equipment:
-
Reaction vessel (e.g., three-neck flask)
-
Magnetic stirrer and stir bar
-
pH meter and controller
-
Peristaltic pump
-
Filtration apparatus
-
Drying oven
Procedure:
-
Preparation of Nickel Hydroxide Slurry:
-
In a reaction vessel, add a solution of NaOH (e.g., 1 M) to a solution of NiCl₂·6H₂O (e.g., 0.2 M) while stirring to precipitate nickel hydroxide (Ni(OH)₂).[4]
-
-
Conversion to Nickel Oxalate:
-
To the Ni(OH)₂ slurry, add a solution of Na₂C₂O₄ (e.g., 0.25 M).[4]
-
Using a peristaltic pump and a pH controller, slowly add a solution of oxalic acid (e.g., 0.2 M) at a controlled rate (e.g., 0.1 mL/s) until the pH of the solution reaches a target value, typically around 6.0.[4] This step transforms the nickel hydroxide precipitate into this compound.
-
-
Ripening:
-
Continuously agitate the solution at a constant pH (e.g., 6.0) for a set period (e.g., 1 hour) to allow the particles to ripen and achieve a stable morphology.[4]
-
-
Filtration and Washing:
-
Filter the resulting precipitate.
-
Rinse the collected solid with distilled water.[4]
-
-
Drying:
-
Dry the this compound powder at room temperature for 24 hours.[4]
-
Data Presentation
The following table summarizes quantitative data from various studies on the precipitation of this compound, highlighting the influence of different reaction parameters on the product characteristics.
| Parameter | Value/Range | Resulting Particle Morphology/Size | Reference |
| pH | 6.0 | Rectangular parallelepiped, 0.5 x 0.8 µm² | [4] |
| 8.0 - 9.0 | Dendritic crystals | [9] | |
| 1.0 (for H₂C₂O₄ solution) | Rectangular parallelepiped, ~440 nm | [12] | |
| Temperature | 293 K (20°C) | Smaller particles, no aggregation | [4] |
| 333 K (60°C) | Rectangular parallelepiped, 0.5 x 0.8 µm² | [4] | |
| 60 - 70°C | Dendritic crystals | [9] | |
| Ripening Time | 1 - 4 hours | Stable size and shape | [4] |
| Reactant Concentration | 120-180 g/L NiCl₂ | Dendritic crystals | [9] |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Synthesis workflow for this compound.
Signaling Pathway of Precipitation Reaction
Caption: Precipitation reaction of this compound.
References
- 1. laboratorynotes.com [laboratorynotes.com]
- 2. This compound|99-99.999% Purity [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. mrs-j.org [mrs-j.org]
- 5. chembk.com [chembk.com]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. CN103951555A - Preparation method of dendrite-shaped nickel oxalate - Google Patents [patents.google.com]
- 10. revroum.lew.ro [revroum.lew.ro]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Nickel(II) Oxalate Dihydrate as a Precursor for NiO Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of nickel(II) oxide (NiO) nanoparticles using nickel(II) oxalate (B1200264) dihydrate as a precursor. The thermal decomposition of nickel(II) oxalate dihydrate is a straightforward and effective method for producing NiO nanoparticles with controlled crystallite sizes.
Introduction
Nickel(II) oxide (NiO) nanoparticles have garnered significant attention due to their wide range of applications in catalysis, battery electrodes, gas sensors, electrochromic films, and biomedical fields.[1][2] The synthesis of NiO nanoparticles via the thermal decomposition of a this compound (NiC₂O₄·2H₂O) precursor is a popular method due to its simplicity and ability to yield nanoparticles with desirable characteristics.[3] This process involves the initial synthesis of the nickel oxalate precursor, followed by a controlled calcination step to yield the final NiO nanoparticles.
Data Presentation
The properties of the resulting NiO nanoparticles are highly dependent on the calcination temperature during the thermal decomposition of the this compound precursor. The following table summarizes the quantitative data from various studies, highlighting the effect of calcination temperature on the crystallite size of the synthesized NiO nanoparticles.
| Precursor | Calcination Temperature (°C) | Calcination Time (h) | Resulting Nanoparticle | Average Crystallite Size (nm) | Characterization Techniques |
| NiC₂O₄·2H₂O | 300 | 2 | NiO | - | XRD |
| NiC₂O₄·2H₂O | 400 | 1 | NiO | 8 | XRD, TEM |
| NiC₂O₄·2H₂O | 400 | 2 | NiO | 25 | XRD, FESEM |
| NiC₂O₄·2H₂O | 450 | - | NiO | - | - |
| NiC₂O₄·2H₂O | 600 | - | NiO | 47 | - |
Data compiled from multiple sources.[3][4]
Experimental Protocols
This section provides detailed methodologies for the synthesis of the this compound precursor and its subsequent conversion to NiO nanoparticles via thermal decomposition.
Protocol 1: Synthesis of this compound (NiC₂O₄·2H₂O) Precursor
This protocol describes the precipitation method for synthesizing the nickel oxalate precursor.
Materials:
-
Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O) or Nickel(II) sulfate (B86663) heptahydrate (NiSO₄·7H₂O)
-
Oxalic acid dihydrate (H₂C₂O₄·2H₂O)
-
Ethanol
-
Deionized water
-
Acetone (B3395972) (for washing)
Equipment:
-
Beakers
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Drying oven
-
Vacuum desiccator
Procedure:
-
Prepare the Reactant Solutions:
-
Precipitation:
-
Filtration and Washing:
-
Drying:
-
Dry the collected precipitate in an oven at a temperature of approximately 80°C for 24 hours to obtain the this compound precursor.[3]
-
For long-term storage, keep the precursor in a vacuum desiccator.
-
Protocol 2: Synthesis of NiO Nanoparticles via Thermal Decomposition
This protocol outlines the calcination process to convert the this compound precursor into NiO nanoparticles.
Materials:
-
Dried this compound (NiC₂O₄·2H₂O) precursor
Equipment:
-
Crucible (ceramic or alumina)
-
Muffle furnace
Procedure:
-
Sample Preparation:
-
Place a known amount of the dried this compound precursor into a crucible.
-
-
Calcination:
-
Place the crucible in a muffle furnace.
-
Heat the sample in air to the desired calcination temperature (e.g., 400°C).[3] The temperature ramp rate can be controlled if the furnace allows.
-
Hold the sample at the target temperature for a specific duration (e.g., 1-2 hours) to ensure complete decomposition.[3]
-
The thermal decomposition process involves two main steps: dehydration to form anhydrous nickel oxalate, followed by the decomposition of the oxalate into nickel oxide.[7]
-
-
Cooling and Collection:
-
After the calcination period, turn off the furnace and allow it to cool down to room temperature naturally.
-
Once cooled, carefully remove the crucible containing the final product, which will be a black or grayish-black powder of NiO nanoparticles.
-
Characterization of NiO Nanoparticles
The synthesized NiO nanoparticles can be characterized using various analytical techniques to determine their physicochemical properties.
-
X-ray Diffraction (XRD): To confirm the crystalline phase and estimate the average crystallite size of the NiO nanoparticles. The diffraction peaks can be indexed to the cubic phase of NiO (Fm3m).[4]
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology, size, and agglomeration state of the nanoparticles.[3]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of NiO by identifying the characteristic Ni-O bond stretching vibrations, typically observed around 425 cm⁻¹.[8]
-
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): To study the thermal decomposition behavior of the this compound precursor and determine the optimal calcination temperature. The TGA curve shows distinct weight loss steps corresponding to dehydration and oxalate decomposition.[3][7]
Visualizations
The following diagrams illustrate the key processes involved in the synthesis of NiO nanoparticles from this compound.
Caption: Experimental workflow for the synthesis of NiO nanoparticles.
Caption: Logical relationship between synthesis parameters and nanoparticle properties.
References
- 1. Biomedical Applications of Biosynthesized Nickel Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. materialsciencejournal.org [materialsciencejournal.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. updatepublishing.com [updatepublishing.com]
- 6. ijnrd.org [ijnrd.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application of Nickel(II) Oxalate Dihydrate in Lithium-Ion Batteries: A Detailed Guide for Researchers
Introduction
Nickel(II) oxalate (B1200264) dihydrate (NiC₂O₄·2H₂O) is a versatile precursor material playing a significant role in the advancement of lithium-ion battery (LIB) technology.[1] Its utility stems from its ability to facilitate the synthesis of both high-performance cathode and anode materials through various chemical processes.[1] In cathode manufacturing, it is a key component in the co-precipitation of mixed-metal oxalate precursors for sought-after materials like Nickel-Manganese-Cobalt (NMC) and Nickel-Cobalt-Aluminum (NCA) oxides.[2][3][4][5] For anodes, nickel oxalate itself, particularly when integrated with conductive materials like reduced graphene oxide (rGO), has demonstrated high capacity and stable cycling performance.[6][7] This document provides detailed application notes and experimental protocols for the use of Nickel(II) oxalate dihydrate in the fabrication of lithium-ion battery electrodes, targeted at researchers and professionals in the field.
I. Application as a Cathode Precursor
Nickel(II) oxalate is instrumental in producing homogeneous, stoichiometrically controlled precursors for Ni-rich cathode materials. The co-precipitation method using oxalates allows for intimate mixing of metal ions at the atomic level, which is crucial for the electrochemical performance of the final cathode material.[8]
A. Synthesis of NMC Cathode Materials
Lithium-rich NMC materials are of great interest due to their high specific discharge capacities.[3] The use of a mixed-metal oxalate precursor is a common route to synthesize these materials.
Experimental Protocol: Synthesis of Li₁.₂Ni₀.₁₃Co₀.₁₃Mn₀.₅₄O₂ via Oxalate Co-precipitation
This protocol is adapted from the synthesis of Li-rich NMC cathodes.[3]
1. Precursor Synthesis (Co-precipitation):
- Prepare an aqueous solution of metal sulfates or nitrates with the desired stoichiometric ratio of Ni:Co:Mn (e.g., 0.13:0.13:0.54).
- Separately, prepare an aqueous solution of oxalic acid or another oxalate salt to act as the precipitating agent.[8]
- Under vigorous stirring, add the metal salt solution to the oxalate solution to initiate the co-precipitation of the mixed-metal oxalate precursor. The reaction is typically carried out at a controlled pH and temperature to ensure uniform particle size and morphology.[9]
- After precipitation is complete, the mixture is aged, followed by filtering, washing with deionized water to remove impurities, and drying in a vacuum oven.
2. Calcination:
- The dried mixed-metal oxalate precursor is thoroughly mixed with a stoichiometric amount of lithium carbonate (Li₂CO₃).
- The mixture is then subjected to a two-step calcination process. A pre-calcination step at a lower temperature (e.g., 400-500 °C) is often employed to decompose the oxalate precursor into a mixed-metal oxide.
- This is followed by a final high-temperature calcination (e.g., 750-900 °C) for several hours to form the final layered oxide cathode material.
Electrochemical Performance Data: NMC Cathode
| Cathode Material | Initial Discharge Capacity (0.1C) | Cycling Stability (0.5C after 100 cycles) | Rate Capability (5C) | Voltage Window | Reference |
| Li₁.₂Ni₀.₁₃Co₀.₁₃Mn₀.₅₄O₂ | 285.2 mAh g⁻¹ | 178.5 mAh g⁻¹ | 121.4 mAh g⁻¹ | 2.0-4.8 V (initial), 2.0-4.6 V (cycling) | [3] |
Logical Relationship: From Precursor to Cathode Material
References
- 1. chemimpex.com [chemimpex.com]
- 2. Re-synthesis of Cathode Precursors from End-of-life Lithium-ion Battery Electrode Powders: Effect of Leaching Conditions on the Co-precipitation of Nickel-manganese-cobalt Mixed Oxalate | Chemical Engineering Transactions [cetjournal.it]
- 3. researchgate.net [researchgate.net]
- 4. Slug Flow Coprecipitation Synthesis of Uniformly-Sized Oxalate Precursor Microparticles for Improved Reproducibility and Tap Density of Li(Ni0.8Co0.1Mn0.1)O2 Cathode Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of a fine LiNi0.88Co0.09Al0.03O2 cathode material for lithium-ion batteries via a solvothermal route and its improved high-temperature cyclic performance - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Nickel oxalate dihydrate nanorods attached to reduced graphene oxide sheets as a high-capacity anode for rechargeable lithium batteries | CiNii Research [cir.nii.ac.jp]
- 7. researchgate.net [researchgate.net]
- 8. CN101049922A - Method for preparing anode material of lithium ion battery in series of phosphate of olivine type - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Electrochemical Sensor Fabrication using Nickel(II) Oxalate Dihydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the fabrication of an electrochemical sensor utilizing Nickel(II) oxalate (B1200264) dihydrate. This material offers promising electrocatalytic properties for the sensitive and selective detection of pharmaceutical compounds, making it a valuable tool in drug development and quality control.
Introduction
Electrochemical sensors offer a rapid, cost-effective, and sensitive method for the detection of a wide range of analytes. Nickel-based materials, in particular, have garnered significant attention due to their excellent electrocatalytic activity, stability, and affordability.[1] Nickel(II) oxalate dihydrate (NiC₂O₄·2H₂O) is a versatile precursor for the synthesis of various nickel nanostructures and can also be directly employed as a modifying agent on electrode surfaces to enhance their sensing capabilities. Its use in electrochemical applications is attributed to its ability to improve conductivity and stability compared to other nickel compounds.[1]
This document outlines the fabrication of a this compound-modified glassy carbon electrode (GCE) for the detection of a model pharmaceutical analyte. The protocols provided are intended to be a foundational guide that can be adapted and optimized for specific drug molecules.
Principle of Detection
The sensing mechanism of the this compound-modified electrode relies on the electrocatalytic oxidation of the target analyte at the electrode surface. The presence of this compound facilitates the electron transfer process between the analyte and the electrode, resulting in an enhanced electrochemical signal. The Ni(II)/Ni(III) redox couple plays a crucial role in this catalytic cycle. The addition of oxalate can shift the redox potential of this couple, which can be advantageous for sensing applications. The current generated during the electro-oxidation is directly proportional to the concentration of the analyte in the sample, allowing for quantitative analysis.
Quantitative Data Summary
The following table summarizes representative performance data for electrochemical sensors based on various nickel materials for the detection of pharmaceutical compounds. While specific data for a this compound sensor is application-dependent and requires experimental determination, this table provides an expected performance range.
| Analyte | Electrode Modifier | Linear Range (µM) | Limit of Detection (LOD) (µM) | Sensitivity (µA/µM) | Reference |
| Escitalopram Oxalate | Nickel Nanoparticles | 1.0 - 70 | < 0.2 | Not Specified | [2] |
| Tramadol | Ni-Al Layered Double Hydroxide | 1.0 - 200 | 0.3 | Not Specified | |
| 4-Acetaminophen | Nickel Oxide | 7.5 - 3000 | 0.23 | 0.091 (µA cm⁻² mM⁻¹) | [3] |
| Pyrocatechol | Ni-Al Layered Double Hydroxide | Not Specified | 0.001 | Not Specified | [4][5] |
| Sunset Yellow | Nickel-rGO Nanocomposite | 0.01 - 1.0 | 0.0037 | 7 |
Note: The data presented is for nickel-based sensors and serves as a reference. Actual performance of a this compound sensor must be experimentally validated.
Experimental Protocols
Materials and Reagents
-
This compound (NiC₂O₄·2H₂O)
-
Glassy Carbon Electrode (GCE)
-
Dimethylformamide (DMF)
-
Nafion (5 wt% solution)
-
Alumina (B75360) slurry (0.3 and 0.05 µm)
-
Phosphate buffer solution (PBS) of desired pH
-
Target analyte stock solution
-
High-purity water (Milli-Q or equivalent)
-
Standard electrochemical cell (three-electrode setup)
-
Potentiostat/Galvanostat
Preparation of this compound Modifier Suspension
-
Weigh 5 mg of this compound powder.
-
Disperse the powder in 1 mL of a 1:1 (v/v) solution of DMF and water.
-
Add 20 µL of 5 wt% Nafion solution to the suspension. Nafion acts as a binder to ensure the stability of the modifier on the electrode surface.
-
Ultrasonicate the mixture for 30 minutes to form a homogeneous suspension.
Electrode Pre-treatment and Modification
-
Polishing: Polish the bare GCE surface with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad for 5 minutes each.
-
Cleaning: Rinse the polished electrode thoroughly with high-purity water and then sonicate it in a 1:1 mixture of ethanol (B145695) and water for 5 minutes to remove any residual alumina particles.
-
Drying: Dry the cleaned GCE under a stream of nitrogen gas.
-
Modification: Cast 5 µL of the prepared this compound suspension onto the GCE surface.
-
Drying: Allow the solvent to evaporate at room temperature or in a desiccator to form a uniform film of the modifier on the electrode. The modified electrode is now ready for use.
Electrochemical Measurements
-
Cell Setup: Assemble a three-electrode electrochemical cell containing a known concentration of the supporting electrolyte (e.g., 0.1 M PBS). Use the modified GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Electrochemical Technique: Employ cyclic voltammetry (CV) or differential pulse voltammetry (DPV) for the electrochemical measurements. DPV is generally more sensitive for quantitative analysis.
-
Analyte Addition: Add a known concentration of the target analyte to the electrochemical cell.
-
Data Acquisition: Record the voltammogram. The peak current corresponding to the oxidation of the analyte is the analytical signal.
-
Calibration: Construct a calibration curve by plotting the peak current against the concentration of the analyte over a desired range.
-
Sample Analysis: For real sample analysis, add the prepared sample to the electrochemical cell and record the voltammogram. Determine the analyte concentration from the calibration curve.
Visualizations
Experimental Workflow
Caption: Workflow for the fabrication and use of the this compound modified electrode.
Electrochemical Sensing Mechanism
Caption: Proposed electrocatalytic cycle for analyte detection at the modified electrode surface.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor signal or no response | Incomplete electrode cleaning or polishing. Non-uniform modifier film. Inactive modifier. | Repeat the polishing and cleaning steps. Ensure the modifier suspension is homogeneous before casting. Prepare a fresh modifier suspension. |
| High background current | Contamination of the supporting electrolyte or electrode. | Use high-purity water and reagents. Thoroughly clean the electrochemical cell. |
| Poor reproducibility | Inconsistent amount of modifier on the electrode. Variation in drying time. | Use a micropipette for precise casting. Standardize the drying procedure. |
| Drifting baseline | Temperature fluctuations. Electrode fouling. | Use a water bath to maintain a constant temperature. Polish and re-modify the electrode if fouling is suspected. |
Conclusion
The use of this compound as an electrode modifier presents a promising avenue for the development of sensitive and selective electrochemical sensors for pharmaceutical analysis. The protocols outlined in this document provide a solid foundation for researchers to fabricate and evaluate these sensors. Further optimization of experimental parameters such as modifier concentration, pH of the supporting electrolyte, and electrochemical waveform is encouraged to achieve the best analytical performance for a specific drug molecule.
References
Application Note: TGA-FTIR Analysis of Nickel(II) Oxalate Dihydrate Decomposition
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thermogravimetric analysis (TGA) coupled with Fourier-transform infrared spectroscopy (FTIR) is a powerful hyphenated technique for characterizing the thermal decomposition of materials. TGA provides quantitative information on mass changes as a function of temperature, while FTIR identifies the chemical nature of the evolved gaseous products. This application note details the thermal decomposition of nickel(II) oxalate (B1200264) dihydrate (NiC₂O₄·2H₂O), a common precursor in the synthesis of nickel-based catalysts and materials. Understanding its decomposition pathway is crucial for controlling the properties of the final product. The analysis reveals a multi-step decomposition process, starting with dehydration followed by the decomposition of the anhydrous oxalate, with the final products being dependent on the atmospheric conditions.
Experimental Protocols
A detailed methodology for the TGA-FTIR analysis of nickel(II) oxalate dihydrate is provided below. This protocol can be adapted for other metal oxalates with minor modifications.
Instrumentation:
-
Thermogravimetric Analyzer (TGA) coupled to a Fourier-Transform Infrared (FTIR) Spectrometer via a heated transfer line.
-
TGA Sample Pans: Alumina or platinum crucibles.
-
Balance: Microbalance with a sensitivity of at least 0.1 µg.
Experimental Conditions:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound powder into a TGA crucible.
-
TGA Parameters:
-
Purge Gas: High-purity nitrogen or dry air at a flow rate of 40-50 mL/min.
-
Heating Rate: A linear heating rate of 10 °C/min is recommended.
-
Temperature Range: Start from ambient temperature (e.g., 30 °C) and heat up to 600 °C.
-
Isothermal Segments: An initial isothermal step at the starting temperature for 5 minutes is recommended to allow the instrument to stabilize.
-
-
FTIR Parameters:
-
Transfer Line Temperature: Set to 200-220 °C to prevent condensation of evolved gases.
-
Spectral Range: 4000-650 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Data Collection: Spectra should be collected continuously throughout the TGA run, typically at intervals of 20-30 seconds.
-
Procedure:
-
Start the TGA and FTIR software and set up the experimental parameters as described above.
-
Place the crucible containing the sample onto the TGA balance.
-
Tare the balance and start the heating program.
-
Simultaneously begin FTIR data acquisition.
-
Monitor the TGA weight loss curve and the real-time FTIR spectra of the evolved gases.
-
After the experiment is complete, analyze the data by correlating the weight loss steps in the TGA curve with the corresponding FTIR spectra to identify the evolved gases.
Data Presentation
The thermal decomposition of this compound proceeds in two distinct steps. The quantitative data from the TGA analysis is summarized in the table below.
| Decomposition Step | Temperature Range (°C) | Peak Temperature (°C) | Theoretical Mass Loss (%) | Observed Mass Loss (%) | Evolved Gas(es) | Solid Product |
| Step 1: Dehydration | 120 - 270 | ~230 | 19.73 | 19.0 - 20.0 | H₂O | Anhydrous Nickel(II) Oxalate (NiC₂O₄) |
| Step 2: Decomposition (in Air) | 290 - 400 | ~320 | 39.85 | 36.0 - 41.0 | CO, CO₂ | Nickel(II) Oxide (NiO) |
| Step 2: Decomposition (in N₂) | 320 - 400 | ~350 | 39.46 (to Ni) | ~40.0 | CO₂ | Metallic Nickel (Ni) |
Note: The observed mass loss and temperature ranges can vary slightly depending on experimental conditions such as heating rate and sample morphology.
Results and Discussion
The TGA curve of this compound typically shows two well-defined weight loss steps.
-
Dehydration: The first weight loss of approximately 19.7% occurs in the temperature range of 120-270 °C.[1][2] This corresponds to the loss of two molecules of water of hydration, as confirmed by the FTIR spectrum of the evolved gas which shows the characteristic rotational-vibrational bands of water vapor. The reaction is: NiC₂O₄·2H₂O(s) → NiC₂O₄(s) + 2H₂O(g)
-
Decomposition of Anhydrous Oxalate: The second weight loss step occurs between 290 °C and 400 °C.[2] The final product and evolved gases are highly dependent on the atmosphere.
-
In an Air Atmosphere: The anhydrous nickel oxalate decomposes to form nickel(II) oxide (NiO), with the simultaneous evolution of carbon monoxide (CO) and carbon dioxide (CO₂).[1][2] The FTIR spectra in this stage show characteristic absorption bands for both CO and CO₂. The reaction is: NiC₂O₄(s) → NiO(s) + CO(g) + CO₂(g)
-
In an Inert (Nitrogen) Atmosphere: The decomposition of the anhydrous oxalate primarily yields metallic nickel (Ni) and carbon dioxide (CO₂).[1] Some studies suggest the decomposition in an inert atmosphere can be more complex, potentially involving multiple sub-steps.[1] The primary reaction is: NiC₂O₄(s) → Ni(s) + 2CO₂(g)
-
Mandatory Visualization
Caption: Decomposition pathway of this compound.
Caption: Experimental workflow for TGA-FTIR analysis.
The TGA-FTIR analysis of this compound provides a comprehensive understanding of its thermal decomposition behavior. The technique successfully quantifies the mass loss at each stage and identifies the corresponding evolved gases, allowing for the elucidation of the decomposition pathway. The results demonstrate a two-step process of dehydration followed by decomposition, with the final nickel product (oxide or metallic) being dependent on the furnace atmosphere. This protocol serves as a valuable guide for researchers working with metal oxalates and other materials requiring detailed thermal characterization.
References
Application Notes and Protocols: Characterization of Synthesized Nickel(II) Oxalate Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the synthesis and characterization of Nickel(II) oxalate (B1200264) dihydrate (NiC₂O₄·2H₂O). The protocols outlined herein describe a common precipitation method for the synthesis of this inorganic coordination compound. Furthermore, this guide details the subsequent characterization of the synthesized product using X-ray Diffraction (XRD) and Fourier-Transform Infrared Spectroscopy (FTIR), two powerful analytical techniques for elucidating the structural and chemical properties of materials. The provided data tables and experimental workflows are intended to serve as a practical resource for researchers in materials science, chemistry, and pharmaceutical development.
Introduction
Nickel(II) oxalate dihydrate is a light green coordination compound that serves as a precursor in the synthesis of various nickel-based materials, including catalysts and battery components.[1] The controlled synthesis and thorough characterization of this compound are crucial for ensuring the desired properties of the final products. X-ray Diffraction (XRD) is an essential technique for determining the crystal structure and phase purity of the synthesized nickel oxalate. Fourier-Transform Infrared Spectroscopy (FTIR) provides valuable information about the chemical bonding and functional groups present in the molecule, confirming the presence of oxalate and water ligands.
Experimental Protocols
Synthesis of this compound via Precipitation
This protocol describes the synthesis of this compound by the reaction of aqueous solutions of nickel(II) chloride hexahydrate and sodium oxalate.
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Sodium oxalate (Na₂C₂O₄)
-
Distilled water
-
Beakers
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Drying oven
Procedure:
-
Prepare Reactant Solutions:
-
Dissolve a specific molar amount of Nickel(II) chloride hexahydrate in a volume of distilled water in a beaker to create a nickel chloride solution (e.g., 0.2 M).
-
In a separate beaker, dissolve an equimolar amount of sodium oxalate in distilled water to create a sodium oxalate solution (e.g., 0.25 M).[2]
-
-
Precipitation:
-
Place the nickel chloride solution on a magnetic stirrer and begin stirring.
-
Slowly add the sodium oxalate solution dropwise to the stirring nickel chloride solution. A light green precipitate of this compound will form immediately.[3]
-
-
Digestion of the Precipitate:
-
Continue stirring the mixture at room temperature for a designated period (e.g., 1 hour) to allow the precipitate to age, which can improve the crystal quality.
-
-
Isolation and Washing:
-
Isolate the precipitate by vacuum filtration using a Buchner funnel and filter paper.
-
Wash the precipitate several times with distilled water to remove any soluble impurities.
-
Follow with a final wash with a small amount of ethanol (B145695) to aid in drying.
-
-
Drying:
-
Carefully transfer the filtered solid to a watch glass or petri dish.
-
Dry the product in a drying oven at a low temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
The final product is a light green powder of this compound.
-
X-ray Diffraction (XRD) Analysis
This protocol outlines the procedure for acquiring a powder XRD pattern of the synthesized this compound.
Materials and Equipment:
-
Synthesized this compound powder
-
Powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å)
-
Sample holder (zero-background sample holder is recommended)
-
Mortar and pestle
Procedure:
-
Sample Preparation:
-
Take a small amount of the dried this compound powder.
-
Gently grind the powder in a mortar and pestle to ensure a fine and uniform particle size. This minimizes preferred orientation effects.
-
-
Instrument Setup:
-
Turn on the X-ray diffractometer and allow the X-ray source to stabilize.
-
Set the desired instrument parameters, including the voltage and current for the X-ray tube (e.g., 40 kV and 30 mA).[2]
-
-
Sample Mounting:
-
Carefully pack the finely ground powder into the sample holder, ensuring a flat and level surface.
-
-
Data Collection:
-
Place the sample holder into the diffractometer.
-
Define the scanning range for 2θ (e.g., from 10° to 80°).
-
Set the step size (e.g., 0.02°) and the scan speed or counting time per step.
-
Initiate the XRD scan.
-
-
Data Analysis:
-
Upon completion of the scan, process the raw data to obtain the XRD pattern (Intensity vs. 2θ).
-
Identify the peak positions (2θ values), and if necessary, calculate the corresponding d-spacings using Bragg's Law (nλ = 2dsinθ).
-
Compare the experimental XRD pattern with standard reference patterns from the Joint Committee on Powder Diffraction Standards (JCPDS) database to confirm the phase and crystal structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy Analysis
This protocol describes the preparation of a KBr pellet for the FTIR analysis of the synthesized this compound.
Materials and Equipment:
-
Synthesized this compound powder
-
Potassium bromide (KBr), spectroscopy grade
-
Mortar and pestle (agate is recommended)
-
Pellet press die set
-
Hydraulic press
-
FTIR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Dry the KBr powder in an oven to remove any absorbed moisture, which can interfere with the IR spectrum.
-
Weigh out approximately 1-2 mg of the synthesized this compound and about 200-250 mg of dry KBr powder.
-
Thoroughly grind the sample and KBr together in the mortar until a fine, homogeneous mixture is obtained.
-
-
Pellet Formation:
-
Transfer the mixture into the pellet press die.
-
Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Data Collection:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Collect a background spectrum of the empty sample compartment.
-
Collect the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
-
Data Analysis:
-
Process the collected spectrum (e.g., baseline correction).
-
Identify the positions of the absorption bands (in cm⁻¹) and assign them to the corresponding molecular vibrations.
-
Data Presentation
Table 1: X-ray Diffraction Data for this compound
The following table presents the characteristic 2θ values and corresponding d-spacings for the monoclinic (α-form, space group C2/c) and orthorhombic (β-form, space group Cccm) phases of this compound, based on JCPDS reference data.[4][5][6][7]
| Monoclinic (α-form) JCPDS No. 00-025-0581 | Orthorhombic (β-form) JCPDS No. 14-0742 |
| 2θ (°) (Cu Kα) | d-spacing (Å) |
| 18.2 | 4.87 |
| 19.0 | 4.67 |
| 24.3 | 3.66 |
| 29.8 | 2.99 |
| 32.1 | 2.79 |
| 34.0 | 2.63 |
| 37.2 | 2.42 |
Note: The relative intensities of the peaks can vary depending on the sample preparation and crystallinity.
Table 2: FTIR Spectral Data and Vibrational Band Assignments for this compound
The table below lists the characteristic infrared absorption bands and their corresponding vibrational assignments for synthesized this compound.[1][6]
| Wavenumber (cm⁻¹) | Vibrational Assignment |
| ~3400 (broad) | ν(O-H) stretching of coordinated water molecules |
| ~1620-1640 | δ(H₂O) bending of coordinated water molecules |
| ~1610 | νₐₛ(C=O) asymmetric stretching of the oxalate group |
| ~1360 | νₛ(C-O) symmetric stretching of the oxalate group |
| ~1315 | νₛ(C-O) symmetric stretching + δ(O-C=O) |
| ~820 | δ(O-C=O) bending + ν(Ni-O) |
| ~500 | ν(Ni-O) + ring deformation |
ν = stretching, δ = bending, as = asymmetric, s = symmetric
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical flow of the synthesis and characterization process.
References
- 1. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]
- 2. mrs-j.org [mrs-j.org]
- 3. Buy this compound (EVT-2975979) | 6018-94-6 [evitachem.com]
- 4. researchgate.net [researchgate.net]
- 5. EJM - Andreybulakhite, Ni(C2O4)âââ ââ2H2O, the first natural nickel oxalate [ejm.copernicus.org]
- 6. ejm.copernicus.org [ejm.copernicus.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Nickel(II) Oxalate Dihydrate in Electroplating Processes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role and potential applications of Nickel(II) oxalate (B1200264) dihydrate in electroplating processes. While traditionally less common than sulfate (B86663) or sulfamate-based nickel plating baths, oxalate-based systems offer unique properties due to the complexing nature of the oxalate anion. These notes include detailed experimental protocols, data presentation in tabular format, and visualizations to illustrate key processes.
Introduction to Nickel(II) Oxalate Dihydrate in Electroplating
This compound (NiC₂O₄·2H₂O) is a light green powder with low solubility in water. In electroplating, it can be utilized in specialized bath formulations where the oxalate ion acts as a complexing agent for nickel ions (Ni²⁺). This complexation can influence the deposition process, leading to desirable properties in the resulting nickel coating, such as improved corrosion resistance and durability.[1] The use of oxalate in plating baths can also help to control the release of nickel ions and influence the grain structure of the deposited metal.
Key Applications and Benefits
The primary application of nickel electroplating is to provide a protective and often decorative layer on a substrate material.[2] Nickel coatings are known for their excellent corrosion and wear resistance.[2] While Watts and sulfamate (B1201201) baths are more common, oxalate-based baths can be particularly useful in specific applications, such as in the electroplating of nickel alloys. For instance, oxalate has been noted for its role in limiting the precipitation of ferric hydroxide (B78521) in nickel-iron alloy plating.
Potential benefits of using an oxalate-based system include:
-
Fine-grained deposits: The complexing action of the oxalate ion can promote the formation of fine-grained nickel deposits, which can enhance the coating's hardness and density.
-
Modified deposition potential: The formation of nickel-oxalate complexes can alter the standard electrode potential of nickel, which can be advantageous in the co-deposition of nickel with other metals.
-
pH buffering: The oxalate/oxalic acid system can provide some buffering capacity to the plating bath, helping to maintain a stable pH at the cathode surface.
Quantitative Data Summary
Due to the limited specific literature on pure this compound electroplating baths, the following tables provide representative data based on typical nickel electroplating parameters and the known effects of oxalate as a complexing agent. These values should be considered as a starting point for process optimization.
Table 1: Representative Nickel Oxalate Electroplating Bath Composition
| Component | Concentration Range (g/L) | Purpose |
| This compound | 20 - 60 | Primary source of nickel ions |
| Ammonium (B1175870) Oxalate | 30 - 80 | Supporting electrolyte, complexing agent, and conductivity enhancer |
| Boric Acid | 20 - 40 | pH buffer, helps to produce smooth and ductile deposits |
| Sodium Chloride | 5 - 15 | Improves anode corrosion and increases bath conductivity |
| Wetting Agent (e.g., Sodium Lauryl Sulfate) | 0.05 - 0.2 | Reduces surface tension and prevents pitting from hydrogen gas evolution |
Table 2: Typical Operating Parameters for a Nickel Oxalate Bath
| Parameter | Range | Effect on Deposit |
| pH | 4.0 - 5.5 | Affects cathode efficiency, deposit stress, and brightness. Lower pH may increase hydrogen evolution. |
| Temperature | 40 - 60 °C | Higher temperatures generally increase plating rate and ductility, but can also increase internal stress. |
| Cathode Current Density | 1 - 5 A/dm² | Influences plating speed, deposit structure, and throwing power. Higher densities can lead to burnt deposits. |
| Agitation | Moderate (Mechanical or Air) | Ensures uniform concentration of ions at the cathode surface, preventing localized depletion and improving deposit quality. |
| Anode Material | Pure Nickel (e.g., electrolytic nickel) | Acts as the source of nickel ions to replenish the bath. |
Table 3: Expected Properties of Nickel Coatings from an Oxalate Bath
| Property | Expected Value/Characteristic |
| Appearance | Semi-bright to matte finish |
| Hardness | 150 - 400 HV (Vickers Hardness) |
| Adhesion | Good to excellent with proper substrate preparation |
| Corrosion Resistance | Moderate to high, depending on thickness and porosity |
| Internal Stress | Can vary from tensile to compressive, influenced by bath chemistry and operating conditions |
Experimental Protocols
The following protocols provide a detailed methodology for preparing and using a nickel oxalate-based electroplating bath.
Protocol 1: Preparation of a 1-Liter Nickel Oxalate Electroplating Bath
Materials:
-
This compound
-
Ammonium Oxalate
-
Boric Acid
-
Sodium Chloride
-
Wetting Agent (e.g., Sodium Lauryl Sulfate)
-
Deionized water
-
Hydrochloric acid or Ammonium hydroxide (for pH adjustment)
-
Beakers, graduated cylinders, magnetic stirrer, and hot plate
-
pH meter
Procedure:
-
In a 1-liter beaker, add approximately 600 mL of deionized water and heat to 50-60°C while stirring with a magnetic stirrer.
-
Slowly dissolve the boric acid into the heated water.
-
Once the boric acid is dissolved, add the ammonium oxalate and stir until fully dissolved.
-
Add the sodium chloride and stir until dissolved.
-
In a separate beaker, create a slurry of the this compound in about 100 mL of warm deionized water.
-
Slowly add the nickel oxalate slurry to the main solution while stirring vigorously. Continue stirring until the solution is as clear as possible. Note that complete dissolution might be slow due to the low solubility of nickel oxalate.
-
Add the wetting agent and stir for another 10-15 minutes.
-
Allow the solution to cool to room temperature.
-
Add deionized water to bring the total volume to 1 liter.
-
Measure the pH of the solution using a calibrated pH meter. Adjust the pH to the desired range (e.g., 4.5) using dilute hydrochloric acid to lower the pH or dilute ammonium hydroxide to raise it.
-
Filter the solution to remove any undissolved particles before use.
Protocol 2: Electroplating Procedure
Equipment:
-
DC power supply
-
Electroplating tank (beaker or specialized tank)
-
Pure nickel anode
-
Substrate to be plated (cathode)
-
Connecting wires with alligator clips
-
Magnetic stirrer or air agitation system
-
Heater with temperature control
Procedure:
-
Substrate Preparation:
-
Mechanically polish the substrate to the desired surface finish.
-
Degrease the substrate by immersing it in an alkaline cleaning solution.
-
Rinse the substrate thoroughly with deionized water.
-
Activate the surface by dipping it in a dilute acid solution (e.g., 10% HCl or H₂SO₄) for 15-30 seconds.
-
Rinse again with deionized water. The substrate should not be touched with bare hands after this step.
-
-
Electroplating Setup:
-
Pour the prepared nickel oxalate electroplating bath into the plating tank.
-
Heat the bath to the desired operating temperature (e.g., 50°C) and maintain it.
-
Place the pure nickel anode in the tank and connect it to the positive terminal of the DC power supply.
-
Immerse the prepared substrate (cathode) in the bath and connect it to the negative terminal of the power supply. Ensure the anode and cathode do not touch.
-
Turn on the agitation system.
-
-
Deposition:
-
Turn on the DC power supply and adjust the current to achieve the desired current density (e.g., 2 A/dm²).
-
Continue the electroplating process for the calculated time required to achieve the desired coating thickness.
-
-
Post-Plating Treatment:
-
Turn off the power supply and remove the plated substrate from the bath.
-
Rinse the substrate thoroughly with deionized water.
-
Dry the plated part using a clean, dry cloth or compressed air.
-
If required, the plated part can be heat-treated to improve adhesion and relieve stress.
-
Visualizations
The following diagrams illustrate the logical relationships and workflows in the nickel electroplating process using an oxalate-based bath.
Caption: Workflow for the nickel electroplating process.
Caption: Role of Nickel-Oxalate complex in the electrodeposition process.
References
Application Notes and Protocols for the Preparation of Nickel-Based Alloys Using Nickel(II) Oxalate Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nickel-based alloys are a class of materials renowned for their exceptional mechanical properties, corrosion resistance, and performance at elevated temperatures. These characteristics make them indispensable in a wide range of applications, from aerospace and chemical processing to the fabrication of medical implants and catalysts in pharmaceutical synthesis. The synthesis of these alloys with controlled composition, particle size, and morphology is crucial for optimizing their performance.
This document provides detailed application notes and protocols for the preparation of nickel-based alloys, specifically focusing on the use of nickel(II) oxalate (B1200264) dihydrate and other metal oxalates as precursors. The oxalate co-precipitation method offers a versatile and scalable route to produce homogeneous, mixed-metal precursors that, upon thermal decomposition, yield nano- or micro-structured alloy powders. This method allows for precise control over the stoichiometry and microstructure of the final alloy.
Safety Precautions
All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. Nickel and its compounds are potential carcinogens and sensitizers. Metal oxalate powders can be irritating to the respiratory system. Thermal decomposition processes should be carried out in a tube furnace with proper exhaust ventilation to handle the release of carbon monoxide and carbon dioxide gases.
Experimental Protocols
Protocol 1: Synthesis of Mixed-Metal Oxalate Precursors via Co-precipitation
This protocol describes the co-precipitation of mixed-metal oxalates (Ni-Fe and Ni-Co) from aqueous solutions of their respective metal salts using oxalic acid as the precipitating agent.
Materials:
-
Nickel(II) sulfate (B86663) hexahydrate (NiSO₄·6H₂O) or Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)
-
Cobalt(II) sulfate heptahydrate (CoSO₄·7H₂O)
-
Oxalic acid dihydrate (H₂C₂O₄·2H₂O)
-
Ethylenediamine (B42938) (for Ni-Fe synthesis)[1]
-
Ammonia (B1221849) solution (for Ni-Fe synthesis)[2]
-
Polyvinylpyrrolidone (PVP) (optional, as a capping agent)[2]
-
Deionized water
Equipment:
-
Beakers and graduated cylinders
-
Magnetic stirrer with heating plate
-
pH meter
-
Buchner funnel and filter paper
-
Vacuum filtration apparatus
-
Drying oven
Procedure:
-
Preparation of Metal Salt Solution:
-
For the desired alloy composition, calculate the molar ratios of the metal salts.
-
Dissolve the stoichiometric amounts of the nickel salt and the other metal salt(s) (e.g., iron(II) sulfate for Ni-Fe alloy) in deionized water to achieve a specific total metal ion concentration (e.g., 0.8 mol/L).[2]
-
-
Preparation of Precipitant Solution:
-
Prepare an aqueous solution of oxalic acid. The molar ratio of oxalic acid to the total metal ions should be carefully controlled.
-
-
Co-precipitation:
-
Heat the metal salt solution to the desired reaction temperature (e.g., 60 °C) in a constant temperature water bath with continuous stirring.[2]
-
Slowly add the oxalic acid solution to the heated metal salt solution.
-
For Ni-Fe precursor synthesis: Add a coordinating agent like ethylenediamine or ammonia to adjust the pH to a specific value (e.g., pH 6.2).[1][2] A surfactant like PVP (e.g., 1-2 wt%) can be added to the reaction mixture to obtain well-dispersed fibrous precursors.[1][2]
-
A precipitate of the mixed-metal oxalate will form. Continue stirring for a defined period to ensure complete precipitation.
-
-
Filtration and Washing:
-
Filter the precipitate using a Buchner funnel under vacuum.
-
Wash the precipitate several times with deionized water to remove any unreacted salts and impurities.
-
Finally, wash the precipitate with ethanol to aid in drying.[1]
-
-
Drying:
-
Dry the collected mixed-metal oxalate precursor in a vacuum oven at a low temperature (e.g., 60 °C) for 24 hours to obtain a fine powder.[1]
-
Protocol 2: Thermal Decomposition of Mixed-Metal Oxalate Precursors to Form Nickel-Based Alloys
This protocol outlines the thermal decomposition of the synthesized mixed-metal oxalate precursors in a controlled atmosphere to produce the desired nickel-based alloy powders.
Materials:
-
Dried mixed-metal oxalate precursor powder (from Protocol 1)
Equipment:
-
Tube furnace with temperature and atmosphere control
-
Ceramic or quartz combustion boat
-
Gas supply (e.g., Nitrogen, Hydrogen, or a mixture) with flow controllers
Procedure:
-
Sample Preparation:
-
Place a known amount of the dried mixed-metal oxalate precursor powder in a combustion boat.
-
-
Furnace Setup:
-
Place the combustion boat in the center of the tube furnace.
-
Purge the furnace tube with an inert gas (e.g., Nitrogen) to remove any air.
-
-
Thermal Decomposition:
-
Establish a controlled atmosphere. For the synthesis of metallic alloys, a reducing atmosphere is required. This can be pure hydrogen or a mixture of hydrogen and an inert gas (e.g., N₂/H₂ mixture).[2]
-
Heat the furnace to the desired decomposition temperature at a controlled ramp rate. The specific temperature depends on the composition of the oxalate precursor. For example, for a Ni-Fe oxalate precursor, a temperature of around 420 °C is suitable.[2]
-
Hold the temperature for a specific duration to ensure complete decomposition and alloy formation.
-
-
Cooling and Collection:
-
After the designated time, turn off the furnace and allow it to cool down to room temperature under the controlled atmosphere to prevent re-oxidation of the alloy powder.
-
Once cooled, carefully remove the combustion boat containing the nickel-based alloy powder.
-
Data Presentation
The following tables summarize typical experimental parameters and resulting properties for the synthesis of Ni-Fe and Ni-Co alloys via the oxalate precursor route. Data for Ni-Cr alloys prepared by this specific method is limited in the available literature.
Table 1: Co-precipitation Parameters for Mixed-Metal Oxalate Precursors
| Alloy System | Metal Precursors | Total Metal Ion Concentration (mol/L) | Precipitant | Coordinator/Additive | Reaction Temperature (°C) | pH | Resulting Precursor Morphology |
| Ni-Fe | NiSO₄·6H₂O, FeSO₄·7H₂O | 0.8 | Oxalic Acid | Ethylenediamine, 2% PVP[1] | 60 | 6.2 | Fibrous |
| Ni-Fe | NiSO₄, FeSO₄ | 0.8 | Oxalic Acid | Ammonia, 1% PVP[2] | 60 | 6.2 | Fibrous |
| Ni-Co | NiCl₂·6H₂O, CoCl₂·6H₂O | Varies | NaOH | - | Room Temperature | - | Spherical particles |
Table 2: Thermal Decomposition Parameters and Properties of Resulting Nickel-Based Alloys
| Precursor System | Decomposition Temperature (°C) | Atmosphere | Resulting Alloy Phase | Particle Size/Morphology | Specific Surface Area (m²/g) | Magnetic Properties |
| Ni-Fe Oxalate | 420 | N₂/H₂ mixture | Face-centered cubic (FCC) Fe-Ni alloy | 300-400 nm fibers[1] | ~25.0[1] | - |
| Ni-Co Hydroxide (for comparison) | 180 (Polyol reduction) | Ethylene glycol-NaOH | FCC Co-Ni alloy | 17-25 nm spherical particles | - | Superparamagnetic |
Mandatory Visualization
Caption: Experimental workflow for the preparation of nickel-based alloys.
Caption: Relationship between synthesis parameters and alloy properties.
References
Troubleshooting & Optimization
Controlling particle size of Nickel(II) oxalate dihydrate in precipitation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the precipitation of nickel(II) oxalate (B1200264) dihydrate, with a focus on controlling particle size.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of nickel(II) oxalate dihydrate and provides systematic solutions to achieve desired particle characteristics.
Q1: The precipitated nickel oxalate particles are too large. How can I reduce their size?
A1: Several factors influence the final particle size. To reduce the particle size of this compound, consider the following troubleshooting steps, which are also illustrated in the flowchart below:
-
Decrease the Reaction Temperature: Lowering the precipitation temperature generally leads to smaller particle sizes.[1][2] For instance, one study showed that particle sizes could be controlled between approximately 440 nm and 770 nm by varying the temperature between 298 K and 333 K.[1]
-
Adjust the pH of the Oxalic Acid Solution: Using a more acidic oxalic acid solution (e.g., pH 1) has been shown to produce smaller, nano-sized particles.[1][2][3]
-
Control the Reactant Addition Rate: A slower, controlled addition rate of the precipitating agent (e.g., oxalic acid) can promote the formation of smaller, more uniform particles.[1][2][3] A common rate used in literature is 1 ml/min.[1][2][3]
-
Introduce a Surfactant: Surfactants can be used to prevent particle aggregation and control crystal growth, resulting in smaller, more dispersed particles.[4][5] Various surfactants like CTAB, SDS, and PVP have been successfully employed.[4]
-
Change the Solvent: The dielectric constant of the solvent can affect the crystal growth and morphology of nickel oxalate.[6] Experimenting with different solvents, such as replacing deionized water with methanol, can lead to changes in particle size and shape.[6]
Caption: Troubleshooting workflow for reducing the particle size of this compound.
Q2: The nickel oxalate particles are agglomerated. How can I obtain well-dispersed particles?
A2: Particle agglomeration is a common issue in precipitation processes. To achieve mono-dispersed this compound particles, you can try the following:
-
Utilize a Surfactant: Surfactants are highly effective in preventing particle aggregation by creating a protective layer around the newly formed particles.[4][5] The choice of surfactant (e.g., cationic, anionic, or non-ionic) can influence the final morphology and dispersion.[5][7]
-
Control pH: The pH of the reaction medium can influence the surface charge of the particles, thereby affecting their tendency to agglomerate. At lower pH levels, particles may be smaller but could also be more prone to agglomeration.[3]
-
Employ an Indirect Synthesis Method: Synthesizing nickel oxalate from a nickel hydroxide (B78521) (Ni(OH)₂) slurry, rather than directly from a nickel salt solution, has been shown to produce non-agglomerated particles.[3]
-
Optimize Stirring: Adequate and consistent agitation throughout the precipitation process is crucial for ensuring a homogeneous reaction environment and preventing localized high supersaturation, which can lead to aggregation.
Q3: The morphology of my nickel oxalate particles is not what I expected. How can I control the particle shape?
A3: The morphology of this compound can be tailored by adjusting several experimental parameters:
-
Varying Temperature and pH: Both temperature and pH have a significant impact on the resulting morphology. For instance, different temperatures can lead to morphologies ranging from irregular shapes to rectangular parallelepipeds.[1][8]
-
Using Ammonia (B1221849) Coordination: The presence of ammonia can lead to the formation of fibrous or needle-like nickel oxalate particles.[3][9] The morphology can be controlled by adjusting the pH in the presence of ammonia.[3]
-
Choice of Surfactant and Solvent: The type of surfactant and the solvent used can dramatically alter the particle shape. For example, using different surfactants like CTAB, TX-100, or Tergitol has resulted in nanorods, nanoparticles, and nanocubes, respectively.[5][7] The solvent can also influence whether the final product is, for example, nanorods or dandelion-like nanostructures.[5]
Frequently Asked Questions (FAQs)
Q1: What are the key factors that control the particle size of this compound during precipitation?
A1: The particle size of this compound is primarily controlled by the interplay between nucleation and crystal growth. The key experimental parameters that influence these processes are:
-
Temperature: Generally, lower temperatures favor nucleation over crystal growth, leading to smaller particles.[1][2]
-
pH: The pH of the reaction medium affects the solubility of nickel oxalate and the supersaturation level, which in turn influences the nucleation rate and particle size.[8][10][11]
-
Reactant Concentrations: Higher reactant concentrations can lead to higher supersaturation and faster nucleation, often resulting in smaller particles.
-
Mixing and Addition Rate: The rate at which reactants are mixed influences the local supersaturation. Slower addition rates can help in controlling the particle size and achieving a narrower size distribution.[1][2][3]
-
Additives (Surfactants/Polymers): These can adsorb onto the surface of growing crystals, inhibiting further growth and preventing aggregation, thus controlling the final particle size and morphology.[4][5]
-
Solvent: The properties of the solvent, such as its dielectric constant, can modify the solubility of the reactants and the stability of the formed particles, thereby affecting their size and shape.[6]
Caption: Key parameters influencing the nucleation and growth rates, which determine the final particle size.
Q2: What is a typical experimental protocol for synthesizing this compound nanoparticles?
A2: A common method involves the precipitation from a nickel hydroxide slurry. A detailed protocol is provided in the "Experimental Protocols" section below. This method allows for good control over particle size and helps in preventing aggregation.[1][2][3]
Q3: How does pH affect the precipitation of nickel oxalate?
A3: The pH plays a crucial role in the precipitation process. Lowering the pH of the oxalic acid solution (e.g., to pH 1) has been shown to be effective in producing smaller, nano-sized nickel oxalate particles.[1][2] However, the overall pH of the reaction mixture is also important. Some studies indicate that a final pH of around 6.0 is optimal for the complete transformation of nickel hydroxide to nickel oxalate.[12] It's important to note that the optimal pH can also depend on the specific nickel source and other reaction conditions.[10][11]
Data Presentation
Table 1: Effect of Temperature on Particle Size of this compound
| Preparation Temperature (K) | Resulting Particle Size (nm) | Reference |
| 298 | ~440 | [1][3] |
| 313 | ~580 | [1] |
| 333 | ~770 | [1] |
Table 2: Effect of Surfactant on Particle Morphology and Size
| Surfactant | Solvent | Resulting Morphology | Approximate Size | Reference |
| CTAB | n-hexane | Nanorods | - | [7] |
| TX-100 | n-hexane | Nanoparticles | ~5 nm | [5][7] |
| Tergitol | n-hexane | Nanocubes | ~50 nm | [5][7] |
| PVP (5 g/L) | Water | Agglomerated | - | [4] |
| PVP (10 g/L) | Water | Agglomerated | - | [4] |
| SDS (5 g/L) | Water | Well-dispersed | - | [4] |
| SDS (10 g/L) | Water | Well-dispersed | - | [4] |
Experimental Protocols
Protocol 1: Synthesis of Mono-dispersed this compound Nanoparticles from Nickel Hydroxide Slurry
This protocol is adapted from methodologies that have demonstrated effective control over particle size and aggregation.[1][3][12]
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Sodium hydroxide (NaOH)
-
Oxalic acid dihydrate (H₂C₂O₄·2H₂O)
-
Distilled water
Procedure:
-
Preparation of Nickel Hydroxide (Ni(OH)₂) Slurry:
-
Prepare a 0.2 M solution of NiCl₂·6H₂O in distilled water.
-
Separately, prepare a 1 M solution of NaOH in distilled water.
-
In a reaction vessel under constant stirring, add a specific volume of the NaOH solution to the NiCl₂ solution to precipitate Ni(OH)₂. For example, add 30 ml of 1 M NaOH to 100 ml of 0.2 M NiCl₂.[12] The resulting pH of the slurry will be alkaline (e.g., pH 11.3).[1]
-
-
Precipitation of this compound:
-
Prepare a 0.2 M solution of H₂C₂O₄·2H₂O and adjust its pH to 1 using a suitable acid.[1][2][3]
-
Set the desired reaction temperature for the Ni(OH)₂ slurry (e.g., 298 K for smaller particles).[1][3]
-
Slowly add the pH 1 oxalic acid solution to the stirred Ni(OH)₂ slurry at a controlled rate (e.g., 1 ml/min).[1][2][3]
-
Continue the addition until the reaction is complete, which can be monitored by a color change of the precipitate.
-
-
Ripening and Product Recovery:
-
After the addition is complete, continue stirring the solution for a ripening period (e.g., 60 minutes) to allow the crystals to mature.[12]
-
Separate the resulting this compound precipitate by filtration.
-
Wash the precipitate several times with distilled water to remove any unreacted reagents and by-products.
-
Dry the final product at room temperature or in a low-temperature oven.
-
References
- 1. Preparation of Size and Aggregation Controlled Nickel Oxalate Dihydrate Particles from Nickel Hydroxide | Scientific.Net [scientific.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Morphological Control and Surface Modification Characteristics of Nickel Oxalate Synthesized via Oxalic Acid Precipitation [powdermat.org]
- 7. Nanospheres, Nanocubes, and Nanorods of Nickel Oxalate: Control of Shape and Size by Surfactant and Solvent | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. The formation mechanism of fibrous metal oxalate prepared by ammonia coordination method - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00605G [pubs.rsc.org]
- 10. bch.ro [bch.ro]
- 11. Utilization of Spent Catalyst Ni/γ-Al2O3 in Nickel Oxalate Synthesis: Effect of pH - Journal of Applied Science and Engineering [jase.tku.edu.tw]
- 12. mrs-j.org [mrs-j.org]
Optimizing temperature and pH for Nickel(II) oxalate dihydrate synthesis
An essential resource for researchers, this guide provides in-depth technical support for the synthesis of nickel(II) oxalate (B1200264) dihydrate (NiC₂O₄·2H₂O). It focuses on optimizing critical reaction parameters—temperature and pH—to control product characteristics such as particle size, morphology, and purity. Below, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and summary data tables to assist in your laboratory work.
Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis of nickel(II) oxalate dihydrate.
Question: Why is the yield of my nickel oxalate precipitate lower than expected?
Answer: Low yield can be attributed to several factors:
-
Suboptimal pH: The solubility of nickel oxalate is highly dependent on pH. Very low pH values can increase its solubility, thus reducing the amount of precipitate formed. While some protocols use a pH as low as 1, the optimal range for maximizing precipitation is often found between pH 2 and 2.5.[1][2]
-
Incomplete Reaction: Ensure that the reagents have had sufficient time to react. Agitation is crucial for maintaining a homogeneous mixture and promoting the reaction.
-
Excessive Washing: While washing the precipitate is necessary to remove impurities, excessive washing, especially with large volumes of deionized water, can lead to the loss of product due to its slight solubility.
-
Precipitant Stoichiometry: An insufficient amount of the oxalate source (e.g., oxalic acid or sodium oxalate) will result in an incomplete precipitation of nickel ions.[3]
Question: The color of my precipitate is not the expected light green. What does this indicate?
Answer: A deviation from the typical light green color of this compound often suggests the presence of impurities.
-
Bluish or Darker Green Precipitate: This may indicate the co-precipitation of nickel hydroxide (B78521) (Ni(OH)₂), which can occur if the local or bulk pH of the solution is too high (e.g., > 6.0).[4][5] This is a common issue when adding a base to adjust the pH too quickly.
-
Off-color Tints (e.g., brownish, grayish): This could be due to contamination from the starting materials or the reaction vessel. For instance, if synthesizing from a precursor solution derived from ores or spent catalysts, elements like iron may co-precipitate if not removed beforehand.[1]
Question: How can I control the particle size and morphology of the nickel oxalate crystals?
Answer: Particle size and morphology are primarily controlled by temperature and pH.
-
Temperature: Lower temperatures generally favor the formation of smaller particles. For instance, synthesis at 293 K (20°C) produces smaller particles than at 333 K (60°C).[6] Conversely, higher temperatures (e.g., 363 K or 90°C) can lead to larger, more size-dispersed particles.[7][8]
-
pH: The pH of the reaction medium significantly influences the crystal shape. Studies have shown that morphology can change from granular to needle-like with an increase in pH.[7] A pH of 6.0 has been used to obtain well-dispersed, rectangular parallelepiped-shaped particles.[6]
Question: My nickel oxalate particles are heavily aggregated. How can I prevent this?
Answer: Particle aggregation is a common challenge that can be mitigated through several approaches:
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pH Control: Proper pH management is crucial. One successful method involves synthesizing the oxalate from a nickel hydroxide slurry and carefully controlling the final pH to around 6.0, which has been shown to produce well-dispersed particles.[6]
-
Use of Surfactants: Adding surfactants or stabilizing agents during the synthesis can prevent particles from clumping together.[9]
-
Sonication: Applying ultrasonic energy (sonication) during the precipitation process can help break up agglomerates as they form.[2]
-
Reaction Conditions: Avoiding excessively high concentrations of reactants and ensuring uniform mixing through vigorous agitation can also reduce the likelihood of aggregation.
Data Summary: Influence of Synthesis Parameters
The following tables summarize the quantitative effects of temperature and pH on the characteristics of synthesized this compound.
Table 1: Effect of Temperature on Particle Size and Morphology
| Temperature | Observed Particle Size | Observed Morphology | Reference |
| 293 K (20°C) | Smaller than at 333 K | - | [6] |
| 298 K (25°C) | ~440 nm | Rectangular Parallelepiped | [7] |
| 333 K (60°C) | 0.5 x 0.8 µm² | Rectangular Parallelepiped | [6] |
| 363 K (90°C) | Large and size-dispersed | Needle-like | [7] |
| 150-200°C (Hydrothermal) | - | Thermodynamically stable monoclinic crystals | [10] |
Table 2: Effect of pH on Particle Morphology and Precipitation
| pH Value | Observation | Reference |
| 1 | Formation of rectangular parallelepiped particles | [7] |
| 1 | Optimum condition for precipitating Ni(II) ions | [2] |
| 2.0 - 2.5 | Low solubility of nickel oxalate (favors high yield) | [1] |
| 6.0 | Formation of well-dispersed, rectangular particles | [6] |
| Increasing pH | Transition from granular to needle-like morphology | [7] |
| > 6.0 | Risk of Ni(OH)₂ co-precipitation | [4] |
Experimental Protocols
Below are detailed methodologies for common synthesis routes.
Protocol 1: Direct Precipitation from Nickel Chloride and Oxalic Acid
This protocol describes a common method for synthesizing this compound via a direct precipitation reaction.[11][12]
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Oxalic acid dihydrate (H₂C₂O₄·2H₂O)
-
Deionized water
-
Ammonium (B1175870) hydroxide (for pH adjustment, optional)
Procedure:
-
Prepare Reactant Solutions:
-
Prepare a 0.2 M solution of NiCl₂·6H₂O by dissolving the appropriate amount in deionized water.
-
Prepare a 0.25 M solution of H₂C₂O₄·2H₂O by dissolving the appropriate amount in deionized water. Heating gently may be required to fully dissolve the oxalic acid.
-
-
Reaction Setup:
-
Place the nickel chloride solution in a reaction vessel equipped with a magnetic stirrer.
-
Begin stirring the solution at a constant rate.
-
Gently heat the solution to the desired reaction temperature (e.g., 60°C or 333 K).
-
-
Precipitation:
-
Slowly add the oxalic acid solution dropwise to the heated nickel chloride solution while maintaining vigorous stirring.
-
A light green precipitate of this compound will form immediately.
-
-
pH Adjustment and Aging:
-
Monitor the pH of the slurry. If a specific pH is desired (e.g., pH 6.0), slowly add dilute ammonium hydroxide or another suitable base.
-
Allow the mixture to stir at the set temperature for a designated "aging" or "ripening" period (e.g., 1-4 hours) to allow for crystal growth and stabilization.[6]
-
-
Isolation and Washing:
-
Turn off the heat and stirring and allow the precipitate to settle.
-
Separate the precipitate from the supernatant by filtration (e.g., using a Büchner funnel) or centrifugation.
-
Wash the collected precipitate several times with deionized water to remove any soluble impurities, followed by a final wash with ethanol (B145695) to aid in drying.
-
-
Drying:
-
Dry the final product in a vacuum oven at a low temperature (e.g., 60-80°C) until a constant weight is achieved.
-
Protocol 2: Synthesis from a Nickel Hydroxide Slurry
This method can produce well-dispersed particles by controlling the transformation from a hydroxide intermediate.[6][7]
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Sodium hydroxide (NaOH)
-
Sodium oxalate (Na₂C₂O₄)
-
Oxalic acid dihydrate (H₂C₂O₄·2H₂O)
-
Deionized water
Procedure:
-
Step 1: Precipitation of Nickel Hydroxide:
-
In a reactor, prepare a 0.2 M solution of NiCl₂·6H₂O.
-
While stirring, add a 1 M NaOH solution to precipitate nickel hydroxide (Ni(OH)₂) as a slurry. The reaction can be performed at the desired synthesis temperature (e.g., 20°C or 60°C).
-
-
Step 2: Introduction of Oxalate:
-
To the Ni(OH)₂ slurry, add a 0.25 M solution of Na₂C₂O₄.
-
-
Step 3: Transformation to Nickel Oxalate:
-
Slowly add a 0.2 M solution of H₂C₂O₄·2H₂O at a controlled rate (e.g., 0.1 mL/s) until the pH of the solution reaches the target value (e.g., pH 6.0).
-
During this step, the Ni(OH)₂ precipitate will transform into NiC₂O₄·2H₂O.
-
-
Aging, Isolation, and Drying:
-
Continue to agitate the solution at a constant pH and temperature for a specified ripening time (e.g., 1-4 hours).[6]
-
Follow steps 5 and 6 from Protocol 1 to isolate, wash, and dry the final product.
-
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the direct precipitation synthesis of this compound.
Caption: General workflow for this compound synthesis.
Parameter Influence Diagram
This diagram illustrates the logical relationship between key synthesis parameters and the final product characteristics.
Caption: Influence of temperature and pH on product characteristics.
References
- 1. researchgate.net [researchgate.net]
- 2. Utilization of Spent Catalyst Ni/γ-Al2O3 in Nickel Oxalate Synthesis: Effect of pH - Journal of Applied Science and Engineering [jase.tku.edu.tw]
- 3. Selective Precipitation of Metal Oxalates from Lithium Ion Battery Leach Solutions [mdpi.com]
- 4. Common Problems and Troubleshooting Methods of Nickel Electroplating - Industry knowledge [superbheater.com]
- 5. Common problems and troubleshooting methods for nickel electroplating - Knowledge [superbheating.com]
- 6. mrs-j.org [mrs-j.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Buy this compound (EVT-2975979) | 6018-94-6 [evitachem.com]
- 11. laboratorynotes.com [laboratorynotes.com]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of Nickel(II) Oxalate Dihydrate Nanoparticles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of nickel(II) oxalate (B1200264) dihydrate (NiC₂O₄·2H₂O) nanoparticles, with a primary focus on preventing agglomeration.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My synthesized nickel(II) oxalate dihydrate nanoparticles are heavily agglomerated. What are the common causes and how can I fix this?
A1: Agglomeration is a frequent issue in nanoparticle synthesis, driven by the high surface energy of the particles. Several factors can contribute to this problem. Here’s a troubleshooting guide:
-
Inadequate Surfactant/Capping Agent: Surfactants or capping agents are crucial for stabilizing nanoparticles and preventing them from clumping together.[1]
-
Solution: Introduce a suitable surfactant into your reaction mixture. Common choices include anionic surfactants like Sodium Dodecyl Sulfate (SDS) or cationic surfactants like Cetyl Trimethyl Ammonium Bromide (CTAB), as well as polymeric stabilizers like Polyvinylpyrrolidone (PVP).[1][2] The concentration of the surfactant is also a critical parameter to optimize.
-
-
Incorrect pH: The pH of the reaction medium significantly influences particle surface charge and, consequently, the electrostatic repulsion between particles.
-
Solution: Carefully control and optimize the pH of your synthesis. For instance, in some methods for preparing nickel oxalate precursors, a pH of around 6 has been used successfully.[3] It has been noted that at lower pH levels, particles may be smaller but more prone to agglomeration.
-
-
Suboptimal Reaction Temperature: Temperature affects both the nucleation and growth rates of the nanoparticles.
-
High Precursor Concentration: A high concentration of nickel and oxalate ions can lead to rapid nucleation and uncontrolled growth, favoring agglomeration.
-
Solution: Try reducing the concentration of your nickel salt and oxalic acid solutions. A slower reaction rate often allows for better control over particle formation.
-
Q2: What is the role of a surfactant and how do I choose the right one?
A2: Surfactants are amphiphilic molecules that adsorb onto the surface of nanoparticles, providing a protective layer that prevents aggregation through steric or electrostatic repulsion.[1]
The choice of surfactant can influence not only the stability of the nanoparticles but also their size and shape.[6][7]
-
Anionic Surfactants (e.g., SDS): These have a negatively charged head group and are effective at stabilizing nanoparticles in aqueous solutions.
-
Cationic Surfactants (e.g., CTAB): These possess a positively charged head group. The choice between anionic and cationic surfactants can depend on the desired surface charge of the final nanoparticles.
-
Non-ionic/Polymeric Surfactants (e.g., PVP, PEG): These create a steric barrier around the particles, preventing them from coming into close contact. PVP has been shown to be effective in producing small, uniform nanoparticles with minimal agglomeration.[8]
The selection often depends on the specific synthesis method and the intended application of the nanoparticles. It is recommended to consult literature for similar synthesis procedures to guide your choice.
Q3: How does temperature influence the size and agglomeration of the nanoparticles?
A3: Temperature is a critical parameter that affects the kinetics of the nanoparticle synthesis.
-
Nucleation and Growth: Higher temperatures generally increase the rate of both nucleation (the formation of new particles) and particle growth.[9] This can sometimes lead to smaller particles if nucleation is favored over growth. One study on nickel nanoparticles showed that increasing the temperature from 60°C to 100°C resulted in finer particles.[2][9]
-
Particle Energy and Mobility: At higher temperatures, nanoparticles have greater kinetic energy, which can lead to more frequent collisions.[9] Without adequate stabilization, this can increase the likelihood of agglomeration.
Therefore, the optimal temperature is a balance between achieving the desired particle size and preventing excessive aggregation. It is an important parameter to optimize for your specific experimental setup.
Q4: Can the morphology (shape) of the nanoparticles be controlled?
A4: Yes, the morphology of nickel oxalate nanoparticles can be controlled by carefully selecting the synthesis parameters, particularly the surfactant and solvent. For example, using different surfactants like CTAB, TX-100, or Tergitol in a reverse micelle system has been shown to produce nanorods, nanoparticles as small as 5 nm, and nanocubes, respectively.[6][7] The choice of solvent (e.g., n-hexane vs. cyclohexane) can also influence the dimensions of the resulting nanostructures.[6][7]
Experimental Protocols
Below are detailed methodologies for key experiments related to the synthesis of this compound nanoparticles with a focus on preventing agglomeration.
Protocol 1: Synthesis of Non-Aggregated this compound Nanoparticles from Nickel Hydroxide (B78521) Slurry
This method, adapted from a procedure by Okamoto et al., focuses on creating finely dispersed, non-aggregated nanoparticles.[4]
Workflow Diagram:
Caption: Workflow for synthesizing non-aggregated NiC₂O₄·2H₂O nanoparticles.
Methodology:
-
Preparation of Nickel Hydroxide (Ni(OH)₂) Slurry:
-
In a reaction vessel, prepare a solution of 0.2 M nickel chloride (NiCl₂).
-
Separately, prepare a 1 M sodium hydroxide (NaOH) solution.
-
While stirring the NiCl₂ solution at 298 K (25°C), add the NaOH solution to precipitate light green nickel hydroxide. The resulting pH of the slurry will be approximately 11.3.[4]
-
-
Conversion to this compound:
-
Prepare a 0.2 M oxalic acid (H₂C₂O₄) solution and adjust its pH to 1 using a suitable acid (e.g., HCl).
-
Slowly add the pH 1 oxalic acid solution to the Ni(OH)₂ slurry at a constant rate of 1 mL/min while continuously stirring.[4] The color of the solution will change from light green to light blue as Ni(OH)₂ dissolves and NiC₂O₄·2H₂O precipitates.
-
-
Ripening, Washing, and Drying:
-
After the complete addition of the oxalic acid solution, allow the mixture to age (ripen) for a specified time (e.g., 60 minutes) under continuous agitation.
-
Collect the precipitate by filtration.
-
Wash the collected powder several times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.
-
Dry the final product in an oven at a low temperature (e.g., 60-80°C) to obtain finely dispersed this compound nanoparticles.
-
Data Presentation
The following tables summarize the influence of key experimental parameters on the characteristics of nickel oxalate nanoparticles, based on findings from various studies.
Table 1: Effect of Temperature on Particle Size
| Reaction Temperature (°C) | Resulting Particle Size | Observations | Reference |
| 25 (298 K) | ~440 nm | Finely dispersed, rectangular parallelepiped shape, without aggregation. | [4] |
| 60 (333 K) | ~770 nm | Rectangular parallelepiped shape, without aggregation. Particle size increases with temperature. | [4] |
| 60 | - | Spiky morphology. | [9] |
| 100 | < 10 nm | Finest particles obtained at this temperature in the presence of SDS and PVP. | [2][9] |
Table 2: Effect of Surfactant Type and Concentration on Nanoparticle Morphology and Size
| Surfactant | Concentration | Resulting Morphology | Particle Size | Reference |
| None | - | Aggregated particles | - | [1] |
| PVP | 5 g/L | Reduced agglomeration | - | [1] |
| PVP | 10 g/L | Further reduced agglomeration | - | [1] |
| SDS | 5 g/L | Reduced agglomeration | - | [1] |
| SDS | 10 g/L | Significant reduction in agglomeration | - | [1] |
| CTAB | Reverse Micelle | Nanorods | - | [6][7] |
| TX-100 | Reverse Micelle | Nanoparticles | ~5 nm | [6][7] |
| Tergitol | Reverse Micelle | Nanocubes | ~50 nm | [6][7] |
Table 3: Influence of pH on Nanoparticle Characteristics
| pH | Observations | Reference |
| 1 | Cubic structure of resulting NiO nanoparticles with less agglomeration compared to higher pH. | [10] |
| 6 | Used in the synthesis of nickel oxalate particles with surfactants. | [3][8][11] |
| 7 | NiO nanoparticles tend to form more agglomerates. | [10] |
| 11 | NiO nanoparticles tend to form more agglomerates. Can lead to larger particle sizes. | [10] |
| 10.2 | A strong basic medium used for the synthesis of nickel nanoparticles with SDS and PVP. | [2][9] |
Signaling Pathways and Logical Relationships
Logical Diagram for Troubleshooting Agglomeration
This diagram illustrates the decision-making process for addressing nanoparticle agglomeration.
Caption: Troubleshooting workflow for nanoparticle agglomeration.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mrs-j.org [mrs-j.org]
- 6. Nanospheres, Nanocubes, and Nanorods of Nickel Oxalate: Control of Shape and Size by Surfactant and Solvent | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Temperature on the Synthesis of Nano-Nickel Particles [article.sapub.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Hydrothermal Synthesis of Nickel(II) Oxalate Dihydrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of hydrothermal synthesis of Nickel(II) oxalate (B1200264) dihydrate (NiC₂O₄·2H₂O).
Troubleshooting Guide
This guide addresses common issues encountered during the hydrothermal synthesis of Nickel(II) oxalate dihydrate that can lead to low yields.
| Issue ID | Problem | Possible Causes | Suggested Solutions |
| YLD-001 | Low or No Precipitate Formation | Inappropriate pH: The solubility of nickel oxalate is highly dependent on pH. At neutral or high pH, the formation of nickel hydroxides can be favored. At very low pH, the oxalate ion concentration may be too low.[1] | Adjust the pH of the reaction mixture to a range of 1-5. An optimal pH of 1 has been shown to lead to almost complete precipitation of Ni(II) ions.[1] |
| Insufficient Reaction Time: The nucleation and crystal growth processes require adequate time to reach completion. | Increase the duration of the hydrothermal treatment. While optimal times vary, a duration of 24 hours is often cited for complete precipitation.[1] | ||
| Low Precursor Concentration: The concentrations of nickel salt and oxalic acid are below the supersaturation level required for nucleation. | Increase the concentration of the nickel salt (e.g., Nickel(II) chloride or nitrate) and oxalic acid solutions. Ensure the molar ratio of Ni²⁺ to C₂O₄²⁻ is appropriate, typically 1:1. | ||
| YLD-002 | Product Loss During Washing/Filtration | Fine Particle Size: Small crystallites may pass through the filter paper. | - Use a finer porosity filter paper or a membrane filter.- Centrifuge the solution to pellet the product before decanting the supernatant. |
| Partial Dissolution During Washing: Nickel oxalate has low but non-zero solubility in water, which can increase with temperature.[2][3] | - Wash the precipitate with cold deionized water to minimize dissolution.- Use a minimal amount of washing solvent. | ||
| YLD-003 | Incomplete Reaction | Low Hydrothermal Temperature: The reaction kinetics are too slow at lower temperatures to achieve complete conversion within the given time. | Increase the hydrothermal reaction temperature. Typical temperatures for hydrothermal synthesis range from 100 to 250 °C. |
| Poor Mixing of Reagents: Inhomogeneous concentration gradients can lead to localized areas where the reaction does not proceed to completion. | Ensure thorough mixing of the precursor solutions before sealing the autoclave. | ||
| YLD-004 | Formation of Unwanted By-products | Presence of Contaminating Ions: The presence of other metal ions can lead to the co-precipitation of their respective oxalates. | Use high-purity precursors and deionized water. If the nickel source is from a spent catalyst, pre-treatment steps to remove other metals are necessary.[1] |
| Decomposition of Oxalate: At very high temperatures (above 300 °C), nickel oxalate can start to decompose.[2] | Maintain the hydrothermal temperature within a range that ensures the stability of the nickel oxalate dihydrate. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the hydrothermal synthesis of this compound to maximize yield?
A1: A low pH is generally favorable for the precipitation of nickel oxalate. Studies have shown that a pH of 1 is optimal, leading to the successful precipitation of almost all Ni(II) ions from the solution.[1] At higher pH values, there is an increased risk of forming nickel hydroxide (B78521) as a competing phase.
Q2: How does the reaction temperature in the autoclave affect the yield?
A2: While specific quantitative data on the direct effect of temperature on the yield of hydrothermal synthesis is limited, temperature primarily influences the reaction kinetics and the solubility of the product. Higher temperatures increase the rate of reaction, which can lead to a more complete reaction and higher yield within a given timeframe. However, excessively high temperatures can increase the solubility of nickel oxalate, potentially reducing the final precipitated yield. A balance must be struck to ensure complete reaction without significant product dissolution.
Q3: What is the recommended reaction time for achieving a high yield?
A3: The reaction time is a critical parameter to ensure the completion of the precipitation process. While shorter times may be sufficient at higher temperatures, a reaction time of 24 hours is often recommended to ensure that the nucleation and crystal growth processes are complete, thereby maximizing the yield.[1]
Q4: What are the ideal precursor concentrations?
A4: The precursor concentrations should be high enough to achieve supersaturation, which is the driving force for precipitation. While specific optimal concentrations can depend on other reaction parameters like temperature and pH, starting with precursor solutions in the range of 0.1 M to 0.5 M is a common practice. It is also important to maintain a stoichiometric or slight excess of the oxalate source.
Q5: Can the choice of solvent affect the yield?
A5: The synthesis is typically carried out in an aqueous medium. The use of co-solvents can alter the solubility of the nickel oxalate and thus affect the yield. For instance, adding a solvent in which nickel oxalate is less soluble can enhance precipitation.
Q6: My final product is a very fine powder and I'm losing it during washing. What can I do?
A6: The formation of very fine particles can be a result of rapid nucleation. To obtain larger crystals that are easier to handle, you can try to control the rate of precipitation by slowly adding the precipitating agent or by using a lower temperature ramp rate in your hydrothermal process. For filtration, using a membrane filter with a small pore size (e.g., 0.22 µm) or employing centrifugation to collect the product before washing can significantly reduce losses.
Experimental Protocols
High-Yield Hydrothermal Synthesis of this compound
This protocol is a generalized procedure based on common practices in hydrothermal synthesis for metal oxalates.
Materials:
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Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) or Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)
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Oxalic acid dihydrate (H₂C₂O₄·2H₂O)
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Deionized water
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Hydrochloric acid (HCl) or Nitric acid (HNO₃) for pH adjustment
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Teflon-lined stainless steel autoclave
Procedure:
-
Precursor Solution Preparation:
-
Prepare a 0.2 M solution of the nickel salt by dissolving the appropriate amount in deionized water.
-
Prepare a 0.2 M solution of oxalic acid by dissolving it in deionized water.
-
-
Reaction Mixture Preparation:
-
In a beaker, slowly add the oxalic acid solution to the nickel salt solution in a 1:1 molar ratio under constant stirring.
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Adjust the pH of the resulting mixture to approximately 1 by adding a few drops of dilute HCl or HNO₃.
-
-
Hydrothermal Treatment:
-
Transfer the reaction mixture into a Teflon-lined stainless steel autoclave, filling it to no more than 80% of its capacity.
-
Seal the autoclave tightly and place it in an oven.
-
Heat the autoclave to 150 °C and maintain this temperature for 24 hours.
-
-
Product Recovery:
-
Allow the autoclave to cool down to room temperature naturally.
-
Open the autoclave carefully in a fume hood.
-
Collect the light green precipitate by filtration using a fine-pore filter paper or by centrifugation.
-
Wash the precipitate several times with cold deionized water to remove any unreacted precursors and by-products.
-
Wash the precipitate with ethanol (B145695) to facilitate drying.
-
-
Drying:
-
Dry the final product in a vacuum oven at 60 °C for 12 hours.
-
-
Yield Calculation:
-
Weigh the dried this compound and calculate the percentage yield based on the initial amount of the limiting nickel precursor.
-
Data Presentation
Table 1: Influence of Synthesis Parameters on the Yield of this compound
| Parameter | General Trend for Maximizing Yield | Rationale |
| pH | Decrease to acidic range (1-2) | Minimizes the formation of nickel hydroxide and promotes the precipitation of nickel oxalate.[1] |
| Temperature | Increase (e.g., 120-180 °C) | Increases reaction kinetics, leading to a more complete reaction. However, very high temperatures can increase solubility. |
| Reaction Time | Increase (e.g., 12-24 hours) | Allows for complete nucleation and crystal growth, ensuring maximum precipitation.[1] |
| Precursor Concentration | Increase to ensure supersaturation | A higher degree of supersaturation is the driving force for precipitation. |
| Washing Solvent | Use cold solvent | Reduces the loss of product due to dissolution during the washing step.[2] |
Visualizations
Caption: Experimental workflow for the hydrothermal synthesis of this compound.
Caption: Logical relationship between key synthesis parameters and the final product yield.
References
Troubleshooting impurities in Nickel(II) oxalate dihydrate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of nickel(II) oxalate (B1200264) dihydrate (NiC₂O₄·2H₂O).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of nickel(II) oxalate dihydrate.
Issue 1: The Precipitate is Not the Expected Light Green Color.
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Question: My final product is a brownish or yellowish-green precipitate instead of the expected light green. What could be the cause?
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Answer: An off-color precipitate, typically brownish or yellowish, often indicates the presence of impurities, most commonly iron. Iron(III) hydroxide, which is brown, can co-precipitate with nickel oxalate if iron is present in the nickel salt precursor.[1] To obtain a high-purity, light green nickel oxalate, it is crucial to remove iron impurities from the precursor solution.[1]
Troubleshooting Steps:
-
Two-Stage Precipitation: Implement a two-stage precipitation process. In the first stage, adjust the pH of the nickel precursor solution to a range of 3 to 4 using a reagent like sodium carbonate.[1] This will selectively precipitate iron as iron carbonate or hydroxide, which can then be removed by filtration.[1]
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Reagent Purity: Ensure high-purity nickel salts and other reagents are used to minimize the introduction of iron and other metallic impurities from the start.
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Issue 2: The Yield of this compound is Lower Than Expected.
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Question: I am experiencing a significantly low yield of my nickel oxalate precipitate. What factors could be contributing to this?
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Answer: Low yields can be attributed to several factors, primarily related to the pH of the reaction medium and the concentrations of the reactants. The solubility of nickel oxalate is highly dependent on pH.[2][3]
Troubleshooting Steps:
-
Optimize pH: The optimal pH for nickel oxalate precipitation can vary depending on the specific reactants used. While some studies report high precipitation efficiency at a pH as low as 1, others have found that a pH range of 2 to 2.5 is ideal for maximizing recovery.[1] It is recommended to perform small-scale experiments to determine the optimal pH for your specific system. Increasing the pH from 1 to 5 has been shown to increase the extraction efficiency of nickel oxalate.[3]
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Adjust Reactant Concentrations: Ensure that the concentrations of the nickel salt and oxalic acid solutions are sufficient to exceed the solubility product of nickel oxalate. Low reactant concentrations can lead to incomplete precipitation.
-
Temperature Control: The reaction temperature can influence the rate of precipitation. Higher temperatures generally increase the reaction rate and can lead to faster formation of the precipitate.[1] One study suggests that at 90°C, the precipitation time is significantly reduced compared to 50°C.[1]
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Sufficient Reaction Time: Allow adequate time for the precipitation to complete. Depending on the conditions, this could range from a few hours to overnight.
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Issue 3: The Precipitate is Difficult to Filter and Wash.
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Question: The nickel oxalate precipitate I've synthesized is extremely fine and clogs the filter paper, making filtration and washing very slow and inefficient. How can I improve this?
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Answer: The formation of very fine particles, which can hinder filtration, is often related to the precipitation conditions. Rapid precipitation at high supersaturation tends to produce smaller particles.
Troubleshooting Steps:
-
Control the Rate of Addition: Add the precipitating agent (e.g., oxalic acid solution) slowly and with constant stirring to the nickel salt solution. This helps to control the level of supersaturation and promotes the growth of larger, more easily filterable crystals.
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Digestion/Aging: After precipitation, allow the precipitate to "digest" or "age" in the mother liquor for a period. This process, often carried out at a slightly elevated temperature, can lead to the dissolution of smaller particles and the growth of larger ones (Ostwald ripening), which will improve filterability.
-
Adjusting pH: The pH of the precipitation can also influence particle size and morphology. Experimenting with different pH values may yield a more easily filterable product.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance of high-purity this compound?
A1: High-purity this compound is a light green crystalline solid or powder.[4][5]
Q2: What are the common starting materials for the synthesis of this compound?
A2: The synthesis is typically a precipitation reaction between a soluble nickel salt, such as nickel(II) chloride (NiCl₂) or nickel(II) sulfate (B86663) (NiSO₄), and a source of oxalate ions, like oxalic acid (H₂C₂O₄) or sodium oxalate (Na₂C₂O₄).[4]
Q3: How does pH affect the synthesis of this compound?
A3: The pH of the reaction mixture is a critical parameter that significantly influences the precipitation efficiency and purity of the final product. The solubility of nickel oxalate is pH-dependent, and optimizing the pH is key to maximizing the yield.[2][3] Furthermore, pH control can be used to selectively precipitate impurities, such as iron, before the precipitation of nickel oxalate.[1]
Q4: What is the importance of the dihydrate form?
A4: The dihydrate form (NiC₂O₄·2H₂O) is the most stable form of nickel oxalate under ambient conditions.[4] The water molecules are part of the crystal structure. Upon heating, the water is lost in a dehydration step before the anhydrous nickel oxalate decomposes.[6][7]
Q5: What happens when this compound is heated?
A5: When heated, this compound first undergoes dehydration to form anhydrous nickel oxalate.[5][6] Upon further heating, typically above 300°C, the anhydrous compound decomposes to form nickel oxide (NiO) and gaseous carbon monoxide (CO) and carbon dioxide (CO₂).[4] In an inert or reducing atmosphere, it can decompose to metallic nickel.[4]
Data Presentation
Table 1: Effect of pH on Nickel Recovery
| pH of Oxalic Acid Addition | Temperature (°C) | Nickel Recovery (%) | Reference |
| 1.5 | 50-90 | ~76 | [1] |
| 2.0 | 50-90 | 95-98 | [1] |
| 2.5 | 50-90 | 95-98 | [1] |
| 1 | Not Specified | High efficiency | [3] |
| 5 | Not Specified | Maximum efficiency (70.3%) | [3] |
Table 2: Common Impurities and Their Potential Sources
| Impurity | Potential Source | Effect on Product |
| Iron (Fe) | Impure nickel starting materials (e.g., from laterite ore)[1] | Brownish or yellowish discoloration of the precipitate.[1] |
| Cobalt (Co) | Co-occurrence with nickel in ores and salts. | Can co-precipitate with nickel oxalate. |
| Aluminum (Al) | Impure nickel starting materials. | Can be removed by a pre-precipitation step at a controlled pH. |
| Sodium (Na) | Use of sodium oxalate or sodium carbonate. | Can be washed out with deionized water. |
| Unreacted Nickel Salts | Incomplete precipitation. | Can be minimized by optimizing reaction conditions (pH, time, temperature). |
| Excess Oxalic Acid | Use of a large excess of precipitating agent. | Can be removed by thorough washing of the precipitate. |
Experimental Protocols
Standard Protocol for the Synthesis of this compound
This protocol is a generalized procedure based on common laboratory practices.
-
Preparation of Reactant Solutions:
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Prepare a solution of a soluble nickel salt (e.g., 0.2 M Nickel(II) Chloride Hexahydrate, NiCl₂·6H₂O) in deionized water.
-
Prepare a solution of oxalic acid (e.g., 0.2 M H₂C₂O₄·2H₂O) in deionized water.
-
-
Precipitation:
-
Place the nickel chloride solution in a beaker with a magnetic stir bar and begin stirring.
-
Slowly add the oxalic acid solution to the nickel chloride solution at a controlled rate.
-
Monitor and adjust the pH of the solution to the desired level (e.g., pH 2-2.5) using a dilute acid or base as needed.[1]
-
-
Digestion and Filtration:
-
Continue stirring the mixture at room temperature or a slightly elevated temperature (e.g., 50-90°C) for a set period (e.g., 1-2 hours) to allow for crystal growth.[1]
-
Turn off the heat (if used) and allow the precipitate to settle.
-
Collect the light green precipitate by vacuum filtration using a Buchner funnel and appropriate filter paper.
-
-
Washing and Drying:
-
Wash the precipitate on the filter paper with several portions of deionized water to remove any soluble impurities.
-
Follow with a wash of ethanol (B145695) or acetone (B3395972) to aid in drying.
-
Dry the final product in a drying oven at a low temperature (e.g., 60-80°C) or in a desiccator under vacuum to a constant weight.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for off-color precipitate in Nickel(II) oxalate synthesis.
References
Effect of precursor concentration on Nickel(II) oxalate dihydrate morphology
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Nickel(II) oxalate (B1200264) dihydrate. The focus is on controlling the material's morphology by adjusting precursor concentrations.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Nickel(II) oxalate dihydrate, with a focus on morphological control.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Wide particle size distribution and aggregation | - High rate of precursor addition leading to rapid nucleation.- Inappropriate pH of the reaction medium.- Lack of or improper agitation. | - Decrease the dropping rate of the precursor solutions.[1] - Control the pH of the reaction medium; a lower pH can sometimes lead to smaller, more agglomerated particles, while a higher pH (e.g., around 9.5 with ammonia) can promote needle-like structures.[2]- Ensure continuous and uniform stirring throughout the precipitation process. |
| Incorrect or unexpected morphology (e.g., granular instead of needle-like) | - The molar ratio of nickel to oxalate precursors is not optimal for the desired morphology.- The concentration of additives, such as aqueous ammonia (B1221849), is incorrect.- The reaction temperature is not suitable for the desired morphology. | - Adjust the molar ratio of the nickel and oxalate precursors. Increasing the nickel ion concentration can shift morphology from spherical to cubic.[2]- The concentration of aqueous ammonia is critical for forming needle-like or fibrous morphologies.[2][3]- Vary the reaction temperature. Higher temperatures can transform non-uniform sheets into nanorods.[4] |
| Low product yield | - The pH of the solution is too low, increasing the solubility of nickel oxalate.- Insufficient reaction or aging time. | - Adjust the pH to a range where nickel oxalate has low solubility (e.g., pH 2.0-2.5).[5]- Increase the reaction or ripening time to allow for complete precipitation.[6] |
| Formation of undesired phases (e.g., nickel hydroxide) | - The pH of the reaction medium is too high (in the absence of a complexing agent like ammonia). | - Carefully control the final pH of the solution. Nickel hydroxide (B78521) can precipitate at a high pH.[1] |
Frequently Asked Questions (FAQs)
Q1: How does the concentration of nickel precursors affect the morphology of this compound?
A1: The concentration of nickel precursors has a significant impact on the resulting morphology. For instance, increasing the nickel ion concentration can cause a change from spherical to cubic particle shapes.[2] Conversely, in some systems, an increase in Ni2+ concentration has been shown to decrease the average particle size.[2]
Q2: What is the role of oxalic acid concentration in controlling the morphology?
A2: While the nickel precursor concentration is often highlighted, the concentration of oxalic acid also plays a role. An excess concentration of oxalic acid has been observed to lead to the formation of metallic nickel along with nickel oxide after calcination, and it can also decrease the crystallite size of the resulting NiO.[7]
Q3: Can surfactants be used to control the morphology?
A3: Yes, surfactants can influence the size and agglomeration of the nickel oxalate particles.[2] The use of surfactants in reverse micelles has been shown to produce nanorods, with the solvent choice also affecting the dimensions of these nanorods.[4]
Q4: What is the effect of pH on the final product morphology?
A4: The pH of the reaction medium is a critical parameter. The morphology of nickel oxalate particles can change from granular to needle-like with an increase in pH, particularly in the presence of ammonia.[2] In some cases, low pH levels can result in smaller, more agglomerated particles.[2]
Q5: How does temperature influence the morphology of this compound?
A5: Reaction temperature can significantly alter the morphology. For example, the morphology of nickel oxalate dihydrate can be changed from non-uniform sheets and ribbons to nanorods by increasing the reaction temperature.[4] The size of rectangular parallelepiped particles can also be controlled by the preparation temperature.[1]
Experimental Protocols
Protocol 1: Synthesis of Rectangular Parallelepiped this compound
This protocol is adapted from a method for producing well-dispersed, rectangular parallelepiped particles.[1][6]
Materials:
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Nickel chloride hexahydrate (NiCl₂·6H₂O)
-
Sodium hydroxide (NaOH)
-
Sodium oxalate (Na₂C₂O₄)
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Oxalic acid dihydrate (H₂C₂O₄·2H₂O)
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Distilled water
Procedure:
-
Prepare a nickel hydroxide slurry by mixing a solution of nickel chloride hexahydrate with a sodium hydroxide solution.
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To the agitated nickel hydroxide slurry, add a sodium oxalate solution.
-
Subsequently, add an oxalic acid solution dropwise at a controlled rate until the pH of the solution reaches 6.0.
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Continue to agitate the solution to allow for the transformation of the precipitate from nickel hydroxide to nickel oxalate dihydrate.
-
The resulting rectangular parallelepiped particles can be separated by filtration, washed with distilled water, and dried.
Protocol 2: Synthesis of Fibrous Nickel(II) Oxalate
This protocol is based on the ammonia coordination method to produce fibrous or needle-like morphologies.[3][8]
Materials:
-
Nickel chloride hexahydrate (NiCl₂·6H₂O)
-
Aqueous ammonia (NH₃·H₂O)
-
Sodium oxalate (Na₂C₂O₄)
-
Polyvinylpyrrolidone (PVP) K30 (optional, as a surfactant)
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Distilled water
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Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
Procedure:
-
Prepare "Solution A" by dissolving nickel chloride hexahydrate and aqueous ammonia in distilled water.
-
Prepare "Solution B" by dissolving sodium oxalate in distilled water.
-
Prepare a substrate solution of distilled water (optionally containing PVP).
-
Adjust the pH of all three solutions to a target value (e.g., 9.5) using HCl or NaOH.[8]
-
Simultaneously add Solution A and Solution B dropwise into the substrate solution under vigorous stirring at a controlled temperature (e.g., 80 °C).[8]
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After the addition is complete, allow the mixture to age for a specified period to promote particle growth.
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The resulting fibrous precipitate is collected by filtration, washed with distilled water and ethanol, and then dried.
Data Presentation
The following table summarizes the influence of key synthesis parameters on the morphology of this compound, as compiled from various studies.
| Precursor/Parameter | Concentration/Value | Resulting Morphology | Reference |
| Nickel Ion Concentration | Increasing | Spherical to Cubic | [2] |
| Aqueous Ammonia | Increasing | Granular to Needle-like | [2] |
| pH (with ammonia) | 6.5 | Granular | [3][8] |
| pH (with ammonia) | > 8.5 | Fibrous | [8] |
| Temperature | Increasing | Non-uniform sheets/ribbons to Nanorods | [4] |
| Oxalic Acid | Excess | Can lead to metallic Ni with NiO after calcination; decreased crystallite size | [7] |
Visualizations
Caption: Experimental workflow for controlling this compound morphology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The formation mechanism of fibrous metal oxalate prepared by ammonia coordination method - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00605G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mrs-j.org [mrs-j.org]
- 7. researchgate.net [researchgate.net]
- 8. The formation mechanism of fibrous metal oxalate prepared by ammonia coordination method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Surfactant-Assisted Synthesis of Nickel(II) Oxalate for Morphology Control
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the surfactant-assisted synthesis of nickel(II) oxalate (B1200264). The aim is to offer practical solutions to common experimental challenges in controlling the morphology of this important inorganic precursor.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Why am I not obtaining the desired morphology (e.g., nanorods, nanocubes)?
Multiple factors can influence the final morphology of your nickel(II) oxalate particles. Here are the most common culprits and how to address them:
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Incorrect Surfactant Choice: The type of surfactant is critical for dictating the final particle shape. Cationic surfactants like Cetyltrimethylammonium Bromide (CTAB) are often used to produce anisotropic structures like nanorods, while nonionic surfactants such as Triton X-100 and Tergitol tend to yield more isotropic shapes like nanospheres and nanocubes respectively.[1][2][3] Ensure you are using the appropriate surfactant for your target morphology.
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Improper Surfactant Concentration: The concentration of the surfactant affects the size and shape of the micelles or reverse micelles that act as templates for particle growth.[2] If the concentration is too low, it may not effectively control nucleation and growth. Conversely, excessively high concentrations can lead to aggregation or the formation of different phases. It is recommended to follow established literature protocols for surfactant-to-precursor ratios.
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Solvent Effects: The solvent system, particularly in reverse micelle synthesis, plays a significant role. For instance, the bulkiness of the solvent can influence the dimensions of nanorods.[1][2][3] Nanorods with different aspect ratios have been reported when using n-hexane versus cyclohexane (B81311).[1][2][3]
-
pH of the Reaction Mixture: The pH of the solution can affect the precipitation of nickel oxalate and the effectiveness of the surfactant.[4] Some studies adjust the pH to optimize the precipitation process and prevent the formation of unwanted byproducts.[5][6]
-
Reaction Temperature: Temperature can influence the kinetics of both the precipitation reaction and the self-assembly of surfactants, thereby affecting the final morphology.[6] Ensure your reaction is carried out at the temperature specified in your protocol.
2. My nickel(II) oxalate precipitate is forming a black or off-color impurity. What is it and how can I prevent it?
A black precipitate is often indicative of the formation of nickel nanoparticles (metallic nickel) or nickel oxide, especially if a reducing agent is present or if the reaction conditions are not well-controlled.
-
Unwanted Reduction: Ensure that no unintended reducing agents are present in your reaction mixture. Some reagents may contain impurities that can act as reducing agents.
-
pH Control: The pH of the solution can influence the formation of nickel hydroxide, which can then decompose to nickel oxide upon heating. Maintaining the correct pH for nickel oxalate precipitation is crucial.
-
Atmosphere Control: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation, especially if the reaction is sensitive to air.[7]
3. The particle size of my nickel(II) oxalate is not uniform. How can I improve the monodispersity?
Poor particle size distribution is a common issue in nanoparticle synthesis. Here are some tips to improve it:
-
Control of Nucleation and Growth: Aim for a rapid nucleation event followed by slower, controlled growth. This can often be achieved by carefully controlling the rate of addition of the precipitating agent (e.g., oxalic acid solution).
-
Stirring Rate: The stirring speed affects the mixing of reactants and the homogeneity of the reaction medium. A consistent and appropriate stirring rate (e.g., 1200-1500 rpm) can lead to more uniform particle formation.[8]
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Surfactant Effectiveness: The choice and concentration of the surfactant are paramount. Surfactants with larger headgroups, like TX-100, can provide a greater barrier to inter-droplet exchange in reverse micelle systems, leading to smaller and potentially more uniform particles.[1][2][3]
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Temperature Control: Maintaining a constant and uniform temperature throughout the reaction is essential for consistent nucleation and growth rates.
4. I am having trouble with the precipitation of nickel(II) oxalate. What are the optimal conditions?
The precipitation of nickel oxalate is influenced by several factors:
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pH: The solubility of nickel oxalate is pH-dependent. The optimal pH for precipitation is typically in the acidic to neutral range.[4][5] For instance, studies have shown that a pH of around 1.5 to 2.5 can be effective for precipitating nickel oxalate from solution.[5]
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Concentration of Reactants: The initial concentrations of the nickel salt and oxalic acid will affect the supersaturation of the solution and, consequently, the precipitation rate and particle characteristics.
-
Temperature: Higher temperatures can increase the rate of precipitation.[5]
Quantitative Data Summary
The choice of surfactant has a pronounced effect on the resulting morphology and size of nickel(II) oxalate nanoparticles. The following table summarizes key findings from the literature.
| Surfactant Type | Surfactant Example | Resulting Morphology | Average Particle Size/Dimensions | Reference |
| Cationic | Cetyltrimethylammonium Bromide (CTAB) | Nanorods | Aspect ratios of 5:1 and 6:1 | [1][2][3] |
| Nonionic | Triton X-100 (TX-100) | Nanospheres | ~5 nm | [1][2][3] |
| Nonionic | Tergitol | Nanocubes | ~50 nm | [1][2][3] |
| Catanionic (Anionic/Cationic Mixture) | Sodium Dodecyl Sulfate (SDS) / CTAB | Nanosheets and Nanoflakes | - | [9][10] |
Experimental Protocols
Detailed Methodology for Surfactant-Assisted Synthesis of Nickel(II) Oxalate Nanorods (Based on a typical reverse micelle method)
This protocol is a generalized procedure based on common practices reported in the literature for synthesizing nickel oxalate nanorods using a cationic surfactant.
Materials:
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Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) or Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)
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Oxalic acid (H₂C₂O₄)
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Cetyltrimethylammonium Bromide (CTAB)
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n-hexane or cyclohexane (solvent)
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Deionized water
Procedure:
-
Preparation of Microemulsion A:
-
Dissolve a specific amount of CTAB in the chosen solvent (e.g., n-hexane) in a beaker with magnetic stirring until the solution is clear.
-
Prepare an aqueous solution of the nickel salt (e.g., NiCl₂·6H₂O).
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Add the aqueous nickel salt solution to the CTAB/solvent mixture and stir vigorously to form a clear and stable reverse microemulsion.
-
-
Preparation of Microemulsion B:
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In a separate beaker, dissolve the same concentration of CTAB in the same solvent as in step 1.
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Prepare an aqueous solution of oxalic acid.
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Add the aqueous oxalic acid solution to the second CTAB/solvent mixture and stir until a clear and stable reverse microemulsion is formed.
-
-
Reaction and Precipitation:
-
Slowly add Microemulsion B to Microemulsion A under constant, vigorous stirring.
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A precipitate of nickel(II) oxalate will begin to form within the reverse micelles.
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Continue stirring the mixture for a specified period (e.g., several hours) to ensure the reaction goes to completion and to allow for the controlled growth of the nanostructures.
-
-
Product Recovery and Washing:
-
Centrifuge the resulting suspension to separate the nickel(II) oxalate precipitate.
-
Discard the supernatant.
-
Wash the precipitate multiple times with ethanol and deionized water to remove any remaining surfactant and unreacted reagents. Each washing step should be followed by centrifugation.
-
-
Drying:
-
Dry the final product in an oven at a low temperature (e.g., 60-80 °C) for several hours to obtain the powdered nickel(II) oxalate nanorods.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. bch.ro [bch.ro]
- 5. researchgate.net [researchgate.net]
- 6. The formation mechanism of fibrous metal oxalate prepared by ammonia coordination method - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00605G [pubs.rsc.org]
- 7. Synthesis of nickel nanoparticles in aqueous cationic surfactant solutions - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. materialsciencejournal.org [materialsciencejournal.org]
- 9. Morphology control of nickel oxalate by soft chemistry and conversion to nickel oxide for application in photocatalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Nickel(II) Oxalate Dihydrate Production
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges encountered during the scale-up of Nickel(II) oxalate (B1200264) dihydrate production.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis and scale-up of Nickel(II) oxalate dihydrate.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| TROUBLE-001 | Low Product Yield | 1. Incomplete precipitation due to suboptimal pH.[1][2] 2. Product dissolution during washing steps.[3] 3. Incorrect stoichiometry of reactants.[4] | 1. Adjust the pH of the reaction mixture. Optimal nickel precipitation is often achieved at a pH of 2 or higher, with some studies showing maximum extraction at pH ≥ 5.[1][5] 2. Use cold deionized water for washing the precipitate to minimize solubility. Avoid excessive washing volumes.[3] 3. Ensure an equimolar or slight excess of the oxalate source is used.[4] |
| TROUBLE-002 | Inconsistent Particle Size or Morphology | 1. Fluctuations in reaction temperature.[6] 2. Inconsistent mixing or agitation speed.[4] 3. Rapid or uncontrolled addition of reactants.[4] 4. Incorrect pH control during precipitation.[6] | 1. Maintain a stable and controlled reaction temperature. Lower temperatures generally favor the formation of smaller particles.[7] 2. Employ consistent and controlled agitation throughout the precipitation process. 3. Add the precipitating agent slowly (e.g., dropwise at a rate of ~1 mL/min) to control nucleation and growth.[4][7] 4. Maintain a constant pH during the precipitation process. The morphology can change significantly with pH.[6] |
| TROUBLE-003 | Product Agglomeration | 1. High supersaturation leading to rapid nucleation.[7] 2. Insufficient dispersion during precipitation. 3. High reaction temperatures promoting particle growth and fusion.[7] | 1. Lower the concentration of precursor solutions to reduce supersaturation.[4] 2. Consider the use of surfactants or ultrasonicators to prevent particle aggregation.[8] 3. Conduct the precipitation at lower temperatures (e.g., 298 K / 25°C).[7] |
| TROUBLE-004 | Product Discoloration (e.g., yellowish or brownish tint) | 1. Presence of impurities in the starting materials, particularly iron.[5] 2. Oxidation of precursor materials or unintended side reactions.[9] 3. Thermal decomposition during aggressive drying.[10] | 1. Use high-purity reagents. If using industrial leachates, perform a pre-precipitation step (e.g., at pH 3-4) to remove iron impurities.[4][5] 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen) if oxidation is suspected. 3. Dry the final product under vacuum at a controlled, low temperature. |
| TROUBLE-005 | Poor Crystalline Structure | 1. Excessively high precursor concentrations.[4] 2. Deviation from the ideal stoichiometric ratio of nickel to oxalate.[4] 3. Insufficient aging or ripening time after precipitation.[11] | 1. Use lower concentrations of nickel salts and oxalic acid (e.g., 0.1–0.5 mol dm⁻³) to allow for more ordered crystal growth.[4] 2. Maintain a strict 1:1 molar ratio or a slight excess of oxalate to promote ordered phases.[4] 3. Allow the precipitate to age in the mother liquor for a sufficient period (e.g., 1-4 hours) with continuous stirring to improve crystallinity.[11] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control during the scale-up of this compound precipitation?
A1: While several parameters are important, pH is one of the most critical factors to control. The pH directly influences the precipitation efficiency, purity, and morphology of the final product.[1][8] For instance, a pH of around 1-2 is often used to initiate precipitation, but optimal recovery may occur at higher pH values.[2][7] Furthermore, controlling pH is essential for selectively precipitating nickel and leaving other metal impurities, such as iron, in the solution or precipitating them separately.[5]
Q2: How does temperature affect the final product characteristics?
A2: Temperature significantly impacts particle size. Increasing the reaction temperature generally leads to the formation of larger particles, as it favors particle growth over nucleation.[7] For example, particles with an average size of 440 nm were prepared at 298 K (25°C), which grew to 770 nm at 333 K (60°C).[7] Therefore, for applications requiring nanoparticles, it is crucial to maintain a low and consistent reaction temperature.
Q3: My process involves a nickel source with significant iron contamination. How can I improve the purity of my this compound?
A3: To remove iron impurities, a two-step precipitation process is effective. First, adjust the pH of the source solution to a range of 3-4. This will selectively precipitate the iron, which can then be removed by filtration.[5] The remaining nickel-rich filtrate can then be treated with oxalic acid at the optimal pH for nickel oxalate precipitation (e.g., pH > 2) to yield a high-purity product.[5]
Q4: What are the primary safety concerns when handling this compound on a larger scale?
A4: this compound is a hazardous substance. Key safety concerns include:
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Toxicity: It is harmful if swallowed, inhaled, or in contact with skin.[12][13]
-
Carcinogenicity: It is suspected of causing cancer through inhalation.[13][14]
-
Sensitization: It may cause an allergic skin reaction.[13]
-
Organ Damage: It can cause damage to organs through prolonged or repeated exposure.[13][14] When scaling up, it is imperative to use appropriate personal protective equipment (PPE), including respirators, gloves, and safety glasses, and to work in a well-ventilated area with engineering controls like mechanical exhaust.[12]
Q5: How does the mixing protocol influence the product during scale-up?
A5: The mixing protocol, including stirring speed and the rate of reactant addition, is crucial for controlling particle characteristics. Turbulent mixing or rapid addition of reagents tends to generate fine, highly agglomerated particles.[4] Conversely, slow, controlled addition (e.g., 1 mL min⁻¹) combined with steady stirring allows for more uniform crystal growth and can be used to produce particles with specific morphologies, such as high aspect ratios.[4]
Data Presentation
Table 1: Effect of Temperature on Particle Size
| Temperature (K) | Temperature (°C) | Average Particle Size (Long Axis) | Standard Deviation (σ) |
| 298 | 25 | ~440 nm | 40 |
| 313 | 40 | ~750 nm | 139 |
| 333 | 60 | ~770 nm | 147 |
| Data synthesized from Okamoto et al., 2009.[7] |
Table 2: Influence of pH on Nickel Precipitation Efficiency
| Initial pH | Nickel Recovery / Precipitation Efficiency | Notes |
| 1 | ~70-96% | Optimum condition for purity in some studies.[8] |
| 2 | ~34-98% | Efficiency increases with aging time.[2][5] |
| 3 | ~98% | High recovery observed in industrial leachate processing.[4] |
| 4 | - | - |
| 5 | ~70-99% | Often cited as providing maximum extraction efficiency.[1][2] |
| Data compiled from multiple sources, showing the general trend. Absolute values depend on specific conditions like temperature, concentration, and aging time.[1][2][4][5][8] |
Experimental Protocols
Protocol 1: Controlled Precipitation of this compound
This protocol describes a common method for synthesizing this compound with control over particle size.
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) or Nickel(II) sulfate (B86663) hexahydrate (NiSO₄·6H₂O)
-
Oxalic acid (H₂C₂O₄) or Sodium oxalate (Na₂C₂O₄)
-
Sodium hydroxide (B78521) (NaOH) solution (for pH adjustment)
-
Deionized water
Procedure:
-
Prepare Reactant Solutions:
-
Prepare a 0.2 M solution of the nickel salt (e.g., NiCl₂·6H₂O) in deionized water.
-
Prepare a 0.2 M solution of the oxalate source (e.g., H₂C₂O₄). Adjust the pH of the oxalic acid solution to 1 using a dilute NaOH solution.[7]
-
-
Reaction Setup:
-
Place the nickel salt solution in a temperature-controlled reaction vessel equipped with a mechanical stirrer and a pH probe.
-
Set the desired reaction temperature (e.g., 298 K for smaller particles).[7]
-
-
Precipitation:
-
Begin stirring the nickel solution at a constant rate (e.g., 200 rpm).[4]
-
Slowly add the oxalic acid solution to the nickel solution at a controlled rate (e.g., 1 mL/min) using a peristaltic pump.[7]
-
Monitor the pH throughout the addition. Maintain a constant pH if required by the specific morphology desired.
-
-
Aging/Ripening:
-
After the addition is complete, allow the resulting slurry to stir continuously for a set period (e.g., 1-4 hours) at the same temperature to allow the crystals to ripen.[11]
-
-
Isolation and Washing:
-
Separate the green precipitate from the solution via filtration (e.g., using a Buchner funnel).
-
Wash the precipitate with cold deionized water to remove any soluble impurities.
-
-
Drying:
-
Dry the collected this compound powder in a vacuum oven at a low temperature (e.g., 40-60°C) until a constant weight is achieved.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for common issues in NiC₂O₄·2H₂O production.
Caption: Relationship between key synthesis parameters and product characteristics.
References
- 1. bch.ro [bch.ro]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Buy this compound (EVT-2975979) | 6018-94-6 [evitachem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of Size and Aggregation Controlled Nickel Oxalate Dihydrate Particles from Nickel Hydroxide | Scientific.Net [scientific.net]
- 8. Utilization of Spent Catalyst Ni/γ-Al2O3 in Nickel Oxalate Synthesis: Effect of pH - Journal of Applied Science and Engineering [jase.tku.edu.tw]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mrs-j.org [mrs-j.org]
- 12. oxfordlabchem.com [oxfordlabchem.com]
- 13. This compound | C2H4NiO6 | CID 516789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Synthesis of Pure NiO via Thermal Decomposition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of pure Nickel Oxide (NiO) through thermal decomposition. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data summaries to assist in refining experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common precursor for synthesizing pure NiO via thermal decomposition?
Several precursors can be used, with some of the most common being nickel hydroxide (B78521) (Ni(OH)₂), nickel acetate (B1210297) (Ni(CH₃COO)₂·4H₂O), nickel carbonate (NiCO₃), and nickel oxalate (B1200264) (NiC₂O₄). The choice of precursor can influence the morphology and properties of the resulting NiO nanoparticles.
Q2: How does the calcination temperature affect the properties of the synthesized NiO?
Calcination temperature is a critical parameter that significantly influences the crystallite size, particle size, and magnetic properties of NiO.[1] Generally, increasing the calcination temperature leads to an increase in the average crystallite and particle size.[1][2][3] Conversely, properties like the energy bandgap and magnetization may decrease with higher calcination temperatures.[1]
Q3: What is the typical temperature range for the thermal decomposition of common nickel precursors to form NiO?
The decomposition temperature range varies depending on the precursor. For instance:
-
Nickel Hydroxide (Ni(OH)₂): The decomposition to NiO typically occurs in the range of 250-340°C.[4] Some studies have shown this decomposition can begin at temperatures as low as 170°C for freeze-dried precursors.[5]
-
Nickel Acetate (Ni(CH₃COO)₂·4H₂O): Thermal decomposition to form Ni/NiO nanocomposites occurs in the temperature range of 300-500°C.[6]
-
Nickel Oxalate (NiC₂O₄): Decomposition to NiO can be achieved at temperatures around 450°C.[7]
-
Nickel Complexes: Decomposition temperatures can vary. For example, a mononuclear aqua-dichloro(2,9-dimethyl-1,10-phenanthroline)nickel(II) complex decomposes at 400°C to yield pure NiO nanoparticles.[8]
Q4: Can the heating rate during calcination impact the final NiO product?
Yes, the heating rate can influence the nucleation and growth of the NiO crystals. A slower heating rate generally allows for more controlled crystal growth and can result in a more uniform particle size distribution. While many studies use a standard heating rate (e.g., 10°C/min), adjusting this parameter can be a tool for refining the final product's characteristics.[5]
Q5: What is the effect of the atmosphere during thermal decomposition?
The atmosphere plays a crucial role. To obtain pure NiO, thermal decomposition is typically carried out in an air or oxygen atmosphere to ensure complete oxidation.[8][9] Decomposing nickel precursors in an inert atmosphere (like nitrogen or argon) or under vacuum might lead to the formation of metallic nickel (Ni) or a mixture of Ni and NiO.[10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete decomposition of the precursor | Calcination temperature is too low or the duration is too short. | Increase the calcination temperature or extend the holding time at the peak temperature. Perform a thermogravimetric analysis (TGA) on your precursor to determine the exact decomposition temperature range.[4][5] |
| Presence of impurities in the final NiO product | The precursor was not pure. Contamination from the crucible or furnace. Incomplete conversion of intermediate phases. | Ensure the use of high-purity precursors. Use inert crucibles (e.g., alumina). Confirm complete decomposition by extending calcination time or increasing temperature.[1] |
| Broad particle size distribution | Non-uniform heating. Agglomeration of particles during synthesis. Rapid heating rate. | Ensure uniform temperature distribution in the furnace. Consider using a surfactant or a matrix like SiO₂ to prevent agglomeration.[11] Employ a slower heating rate during calcination. |
| Final product is not pure NiO (e.g., contains metallic Ni) | Decomposition was carried out in an inert or reducing atmosphere. | Conduct the thermal decomposition in an oxidizing atmosphere such as air or pure oxygen to ensure the complete formation of NiO.[6] |
| Agglomerated NiO nanoparticles | High calcination temperature. Lack of a dispersing agent. | Use the lowest possible calcination temperature that still ensures complete decomposition. Synthesize in the presence of a surfactant or a supporting matrix to prevent particle aggregation.[3][11] |
Data Presentation
Table 1: Influence of Calcination Temperature on NiO Properties (Precursor: Nickel Hydroxide)
| Calcination Temperature (°C) | Average Crystallite Size (nm) | Particle Size (nm) | Energy Bandgap (eV) | Reference |
| 350 | 41 | - | 3.6 | [1] |
| 550 | >100 | - | 3.41 | [1] |
| 650 | >100 | - | - | [1] |
| 300 | - | 5-15 | 3.44 | [3][12] |
| 400 | - | 20-40 | - | [3][12] |
| 500 | - | 30-70 | - | [3][12] |
| 600 | - | 40-120 | - | [3][12] |
Table 2: Thermal Decomposition Conditions for Various Nickel Precursors
| Precursor | Decomposition Temperature (°C) | Atmosphere | Resulting Product | Particle/Crystallite Size | Reference |
| Nickel Hydroxide (Ni(OH)₂) | 250-340 | - | NiO | - | [4] |
| Freeze-dried Ni(OH)₂ | 170-320 | N₂ | NiO | 17-19 nm | [5] |
| Nickel Acetate Hexaammine | 350-500 | Air | Ni/NiO | NiO: 5-25 nm, Ni: 50-55 nm | [6] |
| Nickel Oxalate (NiC₂O₄) | 450 | - | NiO | ~9 nm | [7] |
| Nickel Schiff Base Complex | 450 | Air | NiO | 10-40 nm | [9] |
| [NiCl₂(C₁₄H₁₂N₂)(H₂O)] Complex | 400 | Air | NiO | 10-20 nm | [8] |
Experimental Protocols
Protocol 1: Synthesis of NiO Nanoparticles from Nickel Hydroxide
This protocol is based on the chemical co-precipitation method followed by thermal decomposition.[1]
1. Precursor Synthesis (Co-precipitation): a. Prepare an aqueous solution of a nickel salt (e.g., nickel chloride or nickel nitrate). b. Prepare a precipitating agent solution (e.g., sodium hydroxide or ammonium (B1175870) hydroxide). c. Slowly add the precipitating agent to the nickel salt solution while stirring vigorously to form a nickel hydroxide (Ni(OH)₂) precipitate. d. Wash the precipitate several times with deionized water to remove any unreacted salts. e. Dry the precipitate in an oven at a low temperature (e.g., 80°C) to obtain Ni(OH)₂ powder.
2. Thermal Decomposition: a. Place the dried Ni(OH)₂ powder in a ceramic crucible. b. Place the crucible in a muffle furnace. c. Heat the furnace to the desired calcination temperature (e.g., 350°C, 550°C, or 650°C) at a controlled heating rate (e.g., 10°C/min).[1][5] d. Hold the temperature for a specific duration (e.g., 5 hours) to ensure complete decomposition.[1] e. Allow the furnace to cool down to room temperature naturally. f. Collect the resulting NiO powder.
Protocol 2: Synthesis of NiO Nanoparticles from a Nickel Complex
This protocol describes the synthesis of NiO nanoparticles from the thermal decomposition of a mononuclear nickel complex.[8]
1. Precursor Synthesis: a. Synthesize the aqua-dichloro(2,9-dimethyl-1,10-phenanthroline)nickel(II) complex by reacting nickel chloride hexahydrate (NiCl₂·6H₂O) with 2,9-dimethyl-1,10-phenanthroline.
2. Thermal Decomposition: a. Place a known amount of the synthesized nickel complex precursor (e.g., 0.5 g) into a crucible. b. Heat the precursor in a furnace at 400°C for 30 minutes in an ambient air atmosphere.[8] c. The complex will decompose, leaving behind pure NiO nanoparticles. d. Collect the NiO powder after the furnace has cooled down.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of NiO via thermal decomposition.
Caption: Key parameters influencing the final properties of synthesized NiO.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. mdpi.com [mdpi.com]
- 4. osti.gov [osti.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. chesci.com [chesci.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Effect of Synthesis Method and Calcination Temperature on the Physical Properties of Ni-NiO Nanocomposites | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 11. oiccpress.com [oiccpress.com]
- 12. Characterization of Nickel Oxide Nanoparticles Synthesized under Low Temperature - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding amorphous products in Nickel(II) oxalate dihydrate precipitation
This guide provides troubleshooting advice and detailed protocols to assist researchers in synthesizing crystalline nickel(II) oxalate (B1200264) dihydrate, a crucial precursor for nickel-based materials, while avoiding the formation of amorphous products.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my nickel(II) oxalate precipitate amorphous, and how can I fix it?
A1: The formation of an amorphous product is typically due to rapid precipitation from a highly supersaturated solution. This leads to the rapid formation of many small nuclei without sufficient time for them to arrange into an ordered crystal lattice. Initially, an amorphous solid may form which then transforms into a crystalline product over time.[1]
Troubleshooting Steps:
-
Control Reaction Parameters: The most critical factors to control are pH, temperature, reagent concentration, and mixing rate.[1] Slower, more controlled precipitation is key.
-
Optimize pH: The pH of the reaction medium significantly impacts the crystallinity and even the chemical nature of the precipitate. At very high pH (>6.0), you risk precipitating amorphous nickel hydroxide (B78521) (Ni(OH)₂) instead of the desired oxalate.[2] A pH range of 1-5 is often cited, with pH ≥ 5 being optimal for maximizing the extraction of nickel as a crystalline precipitate in some systems.[3]
-
Increase Temperature: Operating at higher temperatures (e.g., 50-90°C) generally promotes the growth of more crystalline products.[1][4] Higher temperatures increase the solubility slightly, reducing supersaturation, and provide the necessary energy for ions to arrange correctly in the crystal lattice.[5]
-
Slow Reagent Addition: Add the precipitating agent (e.g., oxalic acid or sodium oxalate solution) slowly and with constant, steady stirring. This maintains a lower level of supersaturation, favoring crystal growth over new nucleation.
-
Incorporate an Aging Step: Allow the precipitate to "age" or "ripen" in the mother liquor (the solution it was precipitated from) for a period (e.g., 1 hour or more) after precipitation is complete.[6] This process, known as Ostwald ripening, allows smaller, less stable particles to dissolve and redeposit onto larger, more stable crystals, improving overall crystallinity.[1]
Q2: What is the optimal pH for precipitating crystalline nickel(II) oxalate?
A2: The optimal pH can vary depending on the specific method, but maintaining it within a controlled range is crucial for obtaining a crystalline product.
-
Acidic to Slightly Acidic Conditions (pH 1-5): In this range, the precipitation of nickel oxalate is generally favored over nickel hydroxide. Studies have shown that increasing the pH from 1 to 5 can improve the precipitation efficiency to a maximum of around 70.3%.[3] At very low pH (1-2), residual nickel concentrations in the solution are low, but this may not be the optimal point for crystallinity.[7]
-
Controlled Neutral pH (pH 6.0): A specific method involves first precipitating nickel hydroxide (Ni(OH)₂) and then converting it to nickel oxalate by adding oxalic acid until a final, stable pH of 6.0 is reached.[6][8] This has been shown to produce well-dispersed, crystalline rectangular particles.[6]
-
Alkaline Conditions (in the presence of Ammonia): When using the "ammonia coordination method," a higher pH of 8.0-9.0 is used.[9] In this case, the ammonia (B1221849) forms a complex with the nickel ions, and its presence is fundamental to the formation of specific fibrous or dendritic crystal morphologies.[1][10] Without ammonia, a pH this high would likely produce nickel hydroxide.[2]
Q3: How does temperature affect the crystallinity of the precipitate?
A3: Temperature is a significant factor influencing crystal morphology and structure.[1][4]
-
Improved Crystallinity at Higher Temperatures: Increasing the reaction temperature generally leads to better crystallinity. One study observed improved XRD patterns (indicating higher crystallinity) as the temperature was increased from 25°C to 90°C.[4]
-
Larger Particle Size: Higher temperatures can also result in larger particles. For example, particles prepared at 333 K (60°C) were found to be larger than those prepared at 293 K (20°C).[6] This is because slower cooling and higher process temperatures provide more time and energy for the crystals to grow larger and with fewer defects.[5]
-
Recommended Range: A temperature range of 60-70°C is often effective for producing crystalline products.[9]
Q4: My XRD pattern shows broad peaks even though the powder looks crystalline. What does this mean?
A4: Broad peaks in an X-ray diffraction (XRD) pattern typically indicate either very small crystallite size (nanocrystalline material) or a disordered or poorly crystalline (amorphous-like) structure. Even if the particles have a defined shape (morphology), they may lack long-range internal atomic order. The initial product of precipitation can be an amorphous solid with no diffraction peaks, which then develops weak crystallinity over time.[1] If peaks are present but broad, it suggests the transformation to a well-ordered crystalline state is incomplete. Consider increasing the aging time or the reaction temperature to improve the internal order.
Summary of Key Experimental Parameters
The following table summarizes the quantitative data on parameters influencing the formation of crystalline nickel(II) oxalate dihydrate.
| Parameter | Recommended Range/Value | Expected Outcome/Morphology | Reference |
| pH (Standard Aqueous) | ≥ 5 | High extraction efficiency, crystalline precipitate. | [3] |
| pH (Two-Step Method) | 6.0 (final pH) | Well-dispersed, rectangular parallelepiped particles. | [6][8] |
| pH (Ammonia Coordination) | 8.0 - 9.0 | Dendritic or fibrous crystals. | [1][9] |
| Temperature | 60 - 90°C | Improved crystallinity, larger particle size. | [4][9] |
| **Reagent Concentration (NiCl₂) ** | 0.2 M | Used in methods producing well-defined particles. | [6][10] |
| Reagent Concentration (Oxalic Acid) | 0.2 M | Used in methods producing well-defined particles. | [6] |
| Aging/Ripening Time | ~1 hour | Improved crystallinity through Ostwald ripening. | [1][6] |
Detailed Experimental Protocols
Protocol 1: Standard Aqueous Precipitation
This protocol is a direct precipitation method adapted from common laboratory procedures.[3][11]
-
Prepare Reagent Solutions:
-
Solution A: Prepare a 0.2 M solution of a soluble nickel salt (e.g., nickel(II) chloride hexahydrate, NiCl₂·6H₂O) in deionized water.
-
Solution B: Prepare a 0.2 M solution of an oxalate source (e.g., sodium oxalate, Na₂C₂O₄, or oxalic acid, H₂C₂O₄) in deionized water.
-
-
Reaction Setup:
-
Place Solution A in a beaker equipped with a magnetic stirrer and a pH meter.
-
Heat the solution to 60-70°C and maintain this temperature.
-
-
Precipitation:
-
While stirring vigorously, add Solution B to Solution A dropwise using a burette or a syringe pump. A slow addition rate is crucial to avoid high supersaturation.
-
A light green precipitate of this compound will form.
-
-
pH Adjustment & Aging:
-
Monitor the pH. If necessary, adjust to a final pH of ~5 using dilute acid or base.
-
Once all of Solution B has been added, reduce stirring to a gentle rate and allow the precipitate to age in the hot solution for at least 1 hour.
-
-
Isolation and Drying:
-
Turn off the heat and allow the solution to cool to room temperature.
-
Filter the precipitate using vacuum filtration.
-
Wash the precipitate several times with deionized water to remove any soluble impurities, followed by a final wash with ethanol (B145695) or acetone (B3395972) to aid in drying.
-
Dry the resulting light green powder in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Protocol 2: Two-Step pH-Controlled Precipitation from Ni(OH)₂
This method can produce well-dispersed, non-aggregated crystalline particles.[6][12]
-
Prepare Ni(OH)₂ Slurry:
-
In a reactor, add a 1.0 M NaOH solution to a 0.2 M NiCl₂·6H₂O solution with agitation at the desired temperature (e.g., 60°C) to precipitate nickel hydroxide (Ni(OH)₂). The initial pH will be alkaline (~7.4).
-
-
Prepare for Conversion:
-
To the reactor containing the Ni(OH)₂ slurry, add a small volume of 0.25 M Na₂C₂O₄ solution.
-
-
Controlled Conversion:
-
Slowly add a 0.2 M H₂C₂O₄ solution at a controlled rate (e.g., 0.1 mL/s) using a pump equipped with a pH controller.
-
Continue adding the oxalic acid solution until the pH of the slurry stabilizes at 6.0. The Ni(OH)₂ will transform into crystalline NiC₂O₄·2H₂O.
-
-
Aging and Isolation:
-
Continue agitating the solution at pH 6.0 for 1 hour to allow the crystals to ripen.
-
Filter, wash, and dry the precipitate as described in Protocol 1.
-
Visual Guides
The following diagrams illustrate the experimental workflow and the logical relationships between key parameters and the final product's quality.
Caption: General experimental workflow for precipitating crystalline this compound.
Caption: Relationship between key experimental parameters and the final product state.
References
- 1. The formation mechanism of fibrous metal oxalate prepared by ammonia coordination method - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00605G [pubs.rsc.org]
- 2. electroplatingmachines.com [electroplatingmachines.com]
- 3. bch.ro [bch.ro]
- 4. researchgate.net [researchgate.net]
- 5. sciencing.com [sciencing.com]
- 6. mrs-j.org [mrs-j.org]
- 7. sterc.org [sterc.org]
- 8. researchgate.net [researchgate.net]
- 9. CN103951555A - Preparation method of dendrite-shaped nickel oxalate - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Nickel(II)oxalate dihydrate | Benchchem [benchchem.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Nickel(II) Oxalate Dihydrate and Other Nickel Precursors for Catalysis
For Researchers, Scientists, and Drug Development Professionals
The selection of a precursor is a critical step in the synthesis of heterogeneous nickel catalysts, profoundly influencing the catalyst's structural properties and, consequently, its performance in various chemical transformations. This guide provides an objective comparison of Nickel(II) oxalate (B1200264) dihydrate with other commonly used nickel precursors—nickel(II) nitrate (B79036) hexahydrate, nickel(II) acetate (B1210297) tetrahydrate, and nickel(II) chloride hexahydrate. The information presented is collated from experimental data in peer-reviewed literature to assist researchers in selecting the optimal precursor for their specific catalytic applications.
Executive Summary
The choice of nickel precursor significantly impacts the final catalyst's characteristics, such as nickel particle size, dispersion on the support, and the strength of metal-support interactions. These properties, in turn, dictate the catalyst's activity, selectivity, and stability.
-
Nickel(II) oxalate dihydrate is often used to prepare finely divided, highly active nickel catalysts, particularly for hydrogenation reactions. Its thermal decomposition can yield metallic nickel directly under an inert atmosphere.
-
Nickel(II) nitrate hexahydrate is a widely used, cost-effective precursor. However, its decomposition can lead to the formation of larger nickel particles due to the melting and spreading of the salt on the support during calcination.
-
Nickel(II) acetate tetrahydrate is often reported to yield catalysts with smaller nickel particle sizes and higher dispersion compared to nickel nitrate. This is attributed to a more favorable interaction with the support surface during impregnation and decomposition.
-
Nickel(II) chloride hexahydrate is another common precursor, but the residual chloride ions can sometimes have a poisoning effect on the catalyst or lead to corrosion.
Data Presentation: A Comparative Overview
The following tables summarize quantitative data from various studies, comparing the properties and catalytic performance of nickel catalysts derived from different precursors. It is important to note that the data are compiled from different sources and reaction conditions may vary, thus direct comparison should be approached with caution.
Table 1: Comparison of Catalyst Properties Derived from Different Nickel Precursors
| Precursor | Support | Ni Loading (wt%) | Calcination Temp. (°C) | Average Ni Particle Size (nm) | Ni Dispersion (%) | BET Surface Area (m²/g) | Reference |
| Ni(NO₃)₂·6H₂O | Al₂O₃ | 15 | 500 | 6.80 | - | 300 | [1] |
| NiCl₂·6H₂O | Al₂O₃ | 15 | 500 | 7.6-7.8 | - | ~300 | [1] |
| Ni(CH₃COO)₂·4H₂O | Al₂O₃ | 15 | 500 | 7.6-7.8 | - | ~300 | [1] |
| NiC₂O₄·2H₂O | - | - | 450 (decomposition) | 17.30 | - | 29.08 | [2] |
Table 2: Comparative Catalytic Performance in CO Methanation
| Precursor | Support | Reaction Temp. (°C) | CO Conversion (%) | CH₄ Selectivity (%) | CH₄ Yield (%) | Reference |
| Ni(NO₃)₂·6H₂O | Al₂O₃ | 450 | 78.8 | 87.9 | 69.8 | [1] |
| NiCl₂·6H₂O | Al₂O₃ | 450 | Lower than Nitrate | Higher than Nitrate | - | [1] |
| Ni(CH₃COO)₂·4H₂O | Al₂O₃ | 450 | Higher than Nitrate | Slightly worse than Nitrate | Almost same as Nitrate | [1] |
| NiC₂O₄·2H₂O (decomposed to NiO) | - | 380 | 85.54 (CO₂) | 99 | 84.69 | [2] |
Note: The data for NiC₂O₄·2H₂O is for CO₂ methanation, while the others are for CO methanation. The reaction conditions and catalyst preparation methods differ, so this table illustrates the type of data available rather than a direct performance ranking.
Experimental Protocols
Detailed methodologies for catalyst synthesis from different precursors are crucial for reproducibility and understanding the structure-activity relationships.
Synthesis of Nickel Catalyst from this compound
-
Precipitation of this compound: A soluble nickel salt (e.g., nickel nitrate or nickel chloride) is dissolved in deionized water. A stoichiometric amount of oxalic acid solution is then added dropwise to the nickel salt solution with vigorous stirring. The resulting light green precipitate of this compound is aged, filtered, washed thoroughly with deionized water and ethanol, and then dried.
-
Thermal Decomposition: The dried this compound powder is placed in a tube furnace. For the preparation of metallic nickel catalysts, the powder is heated under an inert atmosphere (e.g., nitrogen or argon) to a temperature typically ranging from 300 to 400°C. The decomposition yields finely divided, often pyrophoric, nickel powder, carbon dioxide, and water. For nickel oxide catalysts, the decomposition is carried out in the presence of air.
Synthesis of Supported Nickel Catalysts from Other Precursors (Impregnation Method)
-
Support Preparation: The support material (e.g., γ-Al₂O₃, SiO₂) is dried to remove adsorbed water.
-
Impregnation: The desired amount of nickel precursor (nickel nitrate, acetate, or chloride) is dissolved in a suitable solvent (usually deionized water) to form an impregnation solution. The volume of the solution is typically equal to the pore volume of the support (incipient wetness impregnation). The solution is then added to the support material and agitated to ensure uniform distribution.
-
Drying: The impregnated support is dried, typically at 100-120°C, to remove the solvent.
-
Calcination: The dried material is calcined in air at a high temperature (e.g., 400-600°C) to decompose the nickel precursor into nickel oxide.
-
Reduction: The calcined catalyst is then reduced in a stream of hydrogen gas at an elevated temperature to convert the nickel oxide to metallic nickel, the active catalytic species.
Mandatory Visualization
The following diagrams illustrate the general workflows and logical relationships in the preparation of nickel catalysts from different precursors.
Caption: General experimental workflows for preparing nickel catalysts.
Caption: Influence of precursor on catalyst properties and performance.
Concluding Remarks
The selection of a nickel precursor is a multifaceted decision that should be guided by the specific requirements of the catalytic application.
-
For applications requiring highly active, finely divided nickel particles, and where the catalyst is used unsupported or the synthesis involves direct decomposition, this compound presents a compelling option. The clean decomposition to metallic nickel is a significant advantage.
-
For supported catalysts, Nickel(II) acetate tetrahydrate often provides a good balance of cost and performance, frequently leading to catalysts with high dispersion and small particle sizes.
-
Nickel(II) nitrate hexahydrate remains a viable, economic choice, particularly for applications where the ultimate nickel particle size is less critical.
-
The use of Nickel(II) chloride hexahydrate should be considered carefully, with attention to the potential for residual chloride to impact catalytic performance and reactor integrity.
Further research directly comparing these precursors under identical conditions for a broader range of catalytic reactions is necessary to provide a more definitive ranking. Researchers are encouraged to consider the trade-offs between precursor cost, ease of handling, and the desired final catalyst properties for their specific research and development goals.
References
Validating NiO Purity: A Comparative Guide to Synthesis via Nickel(II) Oxalate Dihydrate Decomposition
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized materials is paramount. This guide provides a comparative analysis of nickel(II) oxide (NiO) production through the thermal decomposition of nickel(II) oxalate (B1200264) dihydrate against other common synthesis methods. We present supporting experimental data, detailed protocols, and a clear workflow to aid in the selection and validation of the most suitable synthesis strategy for your research needs.
The thermal decomposition of nickel(II) oxalate dihydrate stands out as a straightforward and effective method for producing NiO nanoparticles. This process typically involves heating the precursor under controlled conditions, leading to the evolution of volatile byproducts and the formation of the desired metal oxide. The purity of the resulting NiO is a critical factor, influencing its performance in various applications, from catalysis to battery technology.
Comparative Analysis of NiO Purity
The purity of NiO synthesized via different methods can be quantitatively assessed using techniques such as Energy Dispersive X-ray Spectroscopy (EDX), which provides the elemental composition of the material. Below is a summary of reported purity data for NiO produced through various synthesis routes.
| Synthesis Method | Precursor(s) | Reported Elemental Composition (Weight %) | Reference |
| Thermal Decomposition | This compound | Not explicitly quantified in the provided search results. | - |
| Green Synthesis | Buxus wallichiana leaf extract and Nickel Nitrate (B79036) | Ni: 75.6%, O: 20.9% | [1] |
| Wet Chemical Method | Nickel Chloride Hexahydrate and Potassium Hydroxide | Ni: 50.20%, O: 49.80% | [2] |
| Co-precipitation | Nickel(II) Chloride Hexahydrate and Sodium Hydroxide | Ni: 76.02%, O: 23.98% | [3] |
| Green Synthesis | Hagenia abyssinica plant extract and Nickel(II) nitrate hexahydrate | Ni: 83.70%, O: 16.30% | [4] |
| Plasma Jet Method | Not specified | Ni: 80.77%, O: 19.23% | [5] |
| Solution Combustion | Nickel Nitrate, Silver Nitrate, and Cocos nucifera water | Ni: 48.2%, O: 44.5% (Ag: 7.3%) | [6] |
Note: The theoretical weight percentages of Nickel and Oxygen in pure NiO are approximately 78.58% and 21.42%, respectively. Deviations from these values in EDX analysis can be attributed to surface oxygen, adsorbed water, or the presence of impurities.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for achieving high-purity NiO. The following sections outline the methodologies for the thermal decomposition of this compound and the subsequent purity validation techniques.
Synthesis of NiO via Thermal Decomposition of this compound
This protocol describes the preparation of NiO nanoparticles from a nickel oxalate precursor.
Materials:
-
Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
-
Oxalic acid dihydrate (H₂C₂O₄·2H₂O)
-
Deionized water
-
Drying oven
-
Tube furnace
Procedure:
-
Precursor Synthesis:
-
Prepare solutions of nickel(II) nitrate hexahydrate and oxalic acid dihydrate in ethanol.
-
Mix the solutions to precipitate this compound (NiC₂O₄·2H₂O).
-
Filter and wash the precipitate with deionized water and then ethanol to remove any unreacted precursors.
-
Dry the obtained this compound precursor in an oven at 80°C for 24 hours.[7]
-
-
Thermal Decomposition:
-
Place the dried this compound powder in a crucible.
-
Introduce the crucible into a tube furnace.
-
Heat the precursor in air at a controlled rate to the desired decomposition temperature (e.g., 400°C) and hold for a specific duration (e.g., 2 hours) to ensure complete conversion to NiO.[7]
-
Allow the furnace to cool down to room temperature before retrieving the NiO powder.
-
Purity Validation Techniques
A combination of analytical techniques is crucial for a comprehensive validation of NiO purity and characterization of its properties.
1. X-ray Diffraction (XRD)
-
Objective: To determine the crystalline phase and purity of the synthesized NiO.
-
Procedure:
-
Mount the powdered NiO sample on a sample holder.
-
Use a diffractometer with Cu Kα radiation (λ = 1.5406 Å).
-
Scan the sample over a 2θ range, typically from 20° to 80°.
-
Identify the diffraction peaks and compare them with the standard JCPDS (Joint Committee on Powder Diffraction Standards) card for NiO (e.g., JCPDS card No. 04-0835) to confirm the face-centered cubic (FCC) structure and the absence of impurity peaks.[8]
-
2. Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX)
-
Objective: To analyze the morphology and elemental composition of the NiO nanoparticles.
-
Procedure:
-
Disperse a small amount of the NiO powder on a carbon tape mounted on an SEM stub.
-
Sputter-coat the sample with a conductive material (e.g., gold) to prevent charging.
-
Obtain SEM images at various magnifications to observe the particle size, shape, and agglomeration.
-
Perform EDX analysis on selected areas of the sample to obtain the elemental spectrum and quantify the weight percentages of nickel and oxygen.
-
3. Fourier-Transform Infrared Spectroscopy (FTIR)
-
Objective: To identify the chemical bonds present in the sample and confirm the formation of Ni-O bonds.
-
Procedure:
-
Mix a small amount of the NiO powder with potassium bromide (KBr) and press it into a pellet.
-
Record the FTIR spectrum in the range of 400-4000 cm⁻¹.
-
The characteristic absorption band for the Ni-O stretching vibration is typically observed in the range of 400-600 cm⁻¹. The absence of peaks corresponding to organic residues or other impurities indicates the purity of the NiO.[9][10]
-
4. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
-
Objective: To study the thermal stability of the synthesized NiO and to confirm the complete decomposition of the nickel oxalate precursor.
-
Procedure:
-
Place a small, known weight of the this compound precursor in a TGA/DSC crucible.
-
Heat the sample at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., air or nitrogen).[11]
-
The TGA curve will show weight loss steps corresponding to dehydration and decomposition. The absence of significant weight loss in the TGA curve of the final NiO product at elevated temperatures indicates its thermal stability. The DSC curve will show endothermic or exothermic peaks associated with these transitions.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates the logical workflow from the synthesis of NiO via thermal decomposition to its comprehensive purity validation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biogenic mediated green synthesis of NiO nanoparticles for adsorptive removal of lead from aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chalcogen.ro [chalcogen.ro]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. researchgate.net [researchgate.net]
- 8. jetir.org [jetir.org]
- 9. Characterization of Nickel Oxide Nanoparticles Synthesized under Low Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. revroum.lew.ro [revroum.lew.ro]
The Anion's Influence: A Comparative Guide to Battery Performance from Various Nickel Salt Precursors
The choice of nickel salt precursor in the synthesis of cathode materials for lithium-ion batteries significantly impacts the final electrochemical performance. This guide provides a comparative analysis of batteries with electrodes derived from different nickel salts, supported by experimental data, to inform researchers in materials science and battery development.
The anion associated with the nickel precursor—typically sulfate (B86663), nitrate (B79036), or acetate (B1210297)—plays a crucial role in the co-precipitation synthesis of nickel-rich cathode materials like LiNiₓMnᵧCo₂O₂ (NMC). It influences the morphology, particle size, and structural integrity of the resulting cathode material, which in turn dictates key performance metrics such as specific capacity, cycle life, and rate capability.
Performance Comparison of Nickel Salt Precursors
Experimental data from studies on NMC cathode materials reveals distinct performance characteristics depending on the nickel salt used in their synthesis. The following table summarizes the key electrochemical performance indicators for NMC622 (LiNi₀.₆Co₀.₂Mn₀.₂O₂) and a Li-rich NMC variant synthesized from sulfate, nitrate, and acetate precursors.
| Nickel Salt Precursor | Cathode Material | Initial Discharge Capacity (mAh g⁻¹) | Capacity Retention | Rate Capability | Experimental Conditions |
| Nickel Sulfate | LiNi₀.₆Co₀.₂Mn₀.₂O₂ | 138.3 | 92.5% after 50 cycles | 83.2% retention at 6C | 1C-rate, 3.0–4.3 V[1] |
| Nickel Nitrate | LiNi₀.₆Co₀.₂Mn₀.₂O₂ | 142.4 | 63.9% after 50 cycles | 48.0% retention at 6C | 1C-rate, 3.0–4.3 V[1] |
| Nickel Acetate | LiNi₀.₆Co₀.₂Mn₀.₂O₂ | 135.9 | 78.1% after 50 cycles | 71.7% retention at 6C | 1C-rate, 3.0–4.3 V[1] |
| Nickel Nitrate | Li-rich NMC | ~250 | 60.8% after 200 cycles | - | 1C-rate, 2.0–4.8 V[2] |
| Nickel Acetate | Li-rich NMC | ~187 | 68.5% after 200 cycles | - | 1C-rate, 2.0–4.8 V[2] |
| Mixed Nitrate/Acetate | Li-rich NMC | ~248 | 77.3% after 200 cycles | - | 1C-rate, 2.0–4.8 V[2] |
From the data, it is evident that for NMC622, the sulfate-based precursor yields the best cycling stability and high-rate performance, retaining 92.5% of its initial capacity after 50 cycles.[1] While the nitrate precursor shows a slightly higher initial discharge capacity, its stability is significantly lower.[1] For Li-rich NMC, a mixture of nitrate and acetate precursors demonstrated the most stable long-term performance.[2]
Impact of Precursor on Material Properties
The choice of nickel salt affects the physical and structural properties of the final cathode material. For instance, in the synthesis of NMC622, both sulfate and nitrate precursors lead to a well-ordered hexagonal layered structure.[1] However, the use of acetate as a starting material can result in a less ordered structure.[1] The morphology of the precursor particles, which is influenced by the anion, also plays a critical role. Spherical precursor morphologies are generally desired as they lead to higher tap density and better electrochemical performance in the final cathode material.
Experimental Protocols
The synthesis of NMC cathode materials from different nickel salts generally follows a co-precipitation method to form a precursor, followed by calcination with a lithium source.
Co-precipitation Synthesis of NMC622 Precursor
A typical experimental protocol for the synthesis of Li[Ni₀.₆Co₀.₂Mn₀.₂]O₂ involves the following steps:
-
Solution Preparation : Stoichiometric amounts of inorganic salts (sulfates, nitrates, or acetates of nickel, cobalt, and manganese) are dissolved in deionized water to form an aqueous solution.
-
Co-precipitation : The metal salt solution is pumped into a continuously stirred tank reactor (CSTR). Concurrently, a sodium hydroxide (B78521) (NaOH) solution as a precipitant and an ammonia (B1221849) (NH₄OH) solution as a chelating agent are separately fed into the reactor.
-
Parameter Control : The pH of the solution is maintained at a constant value (e.g., 11.5-12), and the temperature is kept at a specific level (e.g., 60°C) under an inert atmosphere to promote the formation of a spherical hydroxide precursor, (Ni₀.₆Co₀.₂Mn₀.₂) (OH)₂.[3]
-
Washing and Drying : The resulting precipitate is filtered, washed multiple times with deionized water to remove residual ions, and then dried in an oven.
Calcination
-
Mixing : The dried precursor powder is thoroughly mixed with a stoichiometric amount of a lithium source, such as lithium hydroxide (LiOH) or lithium carbonate (Li₂CO₃).
-
Sintering : The mixture is then subjected to a two-step calcination process. This typically involves a pre-calcination step at a lower temperature (e.g., 500°C) followed by a final high-temperature calcination (e.g., 750-850°C) in an oxygen or air atmosphere for several hours to form the final layered oxide cathode material.[3]
Visualizing the Process and Relationships
To better understand the experimental workflow and the influence of precursor choice, the following diagrams are provided.
Caption: Experimental workflow for NMC cathode synthesis.
Caption: Influence of nickel salt on battery performance.
References
A Researcher's Guide to Phase Identification using X-ray Diffraction (XRD) Pattern Analysis
For researchers, scientists, and drug development professionals, accurate crystalline phase identification is a critical step in material characterization. X-ray Diffraction (XRD) is a powerful, non-destructive technique that provides detailed information about the crystallographic structure of a material. This guide offers a comparative overview of common XRD analysis methods, a detailed experimental protocol, and a clear workflow for robust phase identification.
Each crystalline material produces a unique diffraction pattern, which acts as a "fingerprint" for that specific phase.[1][2] By comparing the experimental diffraction pattern of a sample to extensive databases of known materials, the constituent phases can be identified.[1][3] This process is fundamental in fields ranging from geology and materials science to pharmaceutical development, where different polymorphs of a drug can have vastly different therapeutic effects.[4]
Comparing Quantitative XRD Analysis Methods
While qualitative analysis identifies the phases present, quantitative analysis determines the relative amounts of each phase in a mixture.[5] Several methods are employed for quantitative phase analysis (QPA), each with its own strengths and limitations. The choice of method often depends on the complexity of the sample and the required accuracy.
| Method | Principle | Advantages | Limitations | Typical Accuracy |
| Reference Intensity Ratio (RIR) | Compares the intensity of a peak from the phase of interest to a peak from a standard reference material (commonly corundum).[3] | Relatively simple and fast. | Lower accuracy, especially for complex mixtures; requires a suitable standard.[6][7] | 5-10% |
| Rietveld Refinement | Fits a calculated diffraction pattern based on a structural model to the entire experimental pattern.[3] | Considered the "gold standard" for its high accuracy and ability to analyze complex multiphase samples.[8] Provides detailed structural information. | Requires knowledge of the crystal structure of all phases present; can be computationally intensive.[7][8] | 1-2%[8] |
| Full Pattern Summation (FPS) / Whole Powder Pattern Fitting (WPPF) | Fits the entire diffraction pattern using reference patterns of the constituent phases without necessarily refining the crystal structure.[6][7] | Does not require full crystal structure knowledge for all phases; good for samples with disordered or unknown structures.[6][7] | Accuracy can be lower than Rietveld refinement for well-characterized samples. | 2-5% |
| Direct Comparison / Calibration Standards | Uses calibration curves created from mixtures of pure phases with known compositions.[8] | Can be very accurate for simple, well-defined systems.[8] | Limited to 2-3 phases and requires the preparation of multiple standard samples.[8] | ~1% (with proper calibration)[8] |
Experimental Protocol for Powder XRD (PXRD) Analysis
The quality of the XRD data is highly dependent on proper sample preparation and data collection procedures.[3][5] Below is a generalized protocol for a typical powder XRD experiment.
1. Sample Preparation:
-
Grinding: The sample should be ground to a fine powder, ideally with a particle size of <45 µm (325 mesh), to ensure random orientation of the crystallites and minimize preferred orientation effects.[6]
-
Sample Holder: The powdered sample is then carefully packed into a sample holder. It is crucial that the surface of the sample is flat and level with the surface of the holder to avoid errors in peak positions.[9] For small sample amounts, a zero-background sample holder, often made from a single crystal of silicon, is recommended.[9]
2. Instrument Setup:
-
X-ray Source: A common X-ray source is a copper tube (Cu Kα radiation, λ ≈ 1.54 Å).[4]
-
Instrument Parameters: The instrument settings, such as voltage and current for the X-ray generator (e.g., 40 kV and 40 mA), are configured.[9]
-
Optics: The appropriate slits and optics are selected to control the divergence of the X-ray beam and the resolution of the collected data.
3. Data Collection:
-
Angular Range (2θ): The detector scans over a range of angles (2θ) to collect the diffraction pattern. A typical range for initial phase identification is 5° to 80°.[10]
-
Step Size and Dwell Time: The step size (the angular increment between data points) and the dwell time (the time spent collecting data at each step) determine the resolution and signal-to-noise ratio of the final pattern.
4. Data Processing and Analysis:
-
Background Subtraction: The raw data is processed to remove background noise.
-
Peak Search: Software algorithms are used to identify the positions (2θ values) and intensities of the diffraction peaks.[4]
-
Phase Identification: The experimental peak positions and intensities are compared against a database of reference patterns, such as the International Centre for Diffraction Data (ICDD) PDF database or the Crystallography Open Database (COD).[11]
-
Quantitative Analysis: If required, one of the methods described in the table above is used to determine the relative amounts of the identified phases.
Visualizing the Workflow and Logic
To better understand the process of XRD analysis, the following diagrams illustrate the experimental workflow and the logical steps involved in phase identification.
References
- 1. Identification of crystalline materials with X-Ray Diffraction [forcetechnology.com]
- 2. XRD Qualitative Phase Analysis | Lambda Technologies [lambdatechs.com]
- 3. fiveable.me [fiveable.me]
- 4. ncl.ac.uk [ncl.ac.uk]
- 5. xray.cz [xray.cz]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. h-and-m-analytical.com [h-and-m-analytical.com]
- 9. mcgill.ca [mcgill.ca]
- 10. emeraldcloudlab.com [emeraldcloudlab.com]
- 11. MyScope [myscope.training]
A Comparative Guide to Precipitation and Hydrothermal Synthesis Methods
For researchers, scientists, and professionals in drug development, the choice of synthesis method is a critical step that dictates the physicochemical properties and, ultimately, the performance of the final material. Among the various bottom-up approaches for nanomaterial synthesis, precipitation and hydrothermal methods are two of the most established and widely utilized techniques. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, using the synthesis of Zinc Oxide (ZnO) nanoparticles as a case study.
Overview of Synthesis Methods
Precipitation is a widely used chemical method for the synthesis of nanoparticles. It involves the formation of a solid (precipitate) from a solution. The process is typically initiated by changing the temperature or by adding a precipitating agent, which leads to the supersaturation of the solution and subsequent nucleation and growth of particles.[1] This method is valued for its simplicity, low cost, and potential for large-scale production.[2]
Hydrothermal synthesis involves crystallization of substances from high-temperature aqueous solutions at high vapor pressures.[3] The reactions are carried out in a sealed vessel called an autoclave, where temperatures can be raised above the boiling point of water.[3][4] This method is particularly advantageous for synthesizing materials that are not stable at their melting points and for producing well-crystallized, high-purity materials with controlled morphology.[3][5]
Experimental Protocols: Synthesis of ZnO Nanoparticles
To provide a practical comparison, detailed experimental protocols for the synthesis of ZnO nanoparticles via both methods are presented below.
Precipitation Method Protocol
This protocol describes a simple co-precipitation method to synthesize ZnO nanoparticles at room temperature.[2][6]
-
Preparation of Precursor Solutions:
-
Prepare a 0.1 M aqueous solution of zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O). Stir continuously for one hour to ensure complete dissolution.[2]
-
Prepare a 0.8 M aqueous solution of sodium hydroxide (B78521) (NaOH). Stir for one hour.[2]
-
-
Precipitation:
-
Aging and Washing:
-
Seal the beaker and allow the precipitate to age for 4 hours.[2]
-
Centrifuge the resulting white precipitate and wash it three times with deionized water and then with ethanol (B145695) to remove byproducts.[2][7]
-
-
Drying and Calcination:
Hydrothermal Method Protocol
This protocol outlines the hydrothermal synthesis of ZnO nanoparticles.[4][8]
-
Preparation of Precursor Solution:
-
Prepare a 0.1 M solution of zinc acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O) in 50 mL of methanol (B129727) with stirring.[8]
-
Prepare a 0.1 M solution of sodium hydroxide (NaOH) in 50 mL of methanol.[8]
-
-
Mixing and pH Adjustment:
-
Add the NaOH solution to the zinc acetate solution under continuous stirring to achieve a pH of 9.[8]
-
-
Hydrothermal Treatment:
-
Cooling and Product Recovery:
Data Presentation: Comparative Analysis
The following tables summarize the key differences in experimental parameters and resulting product characteristics between the two methods, based on data from various studies.
Table 1: Comparison of Synthesis Parameters
| Parameter | Precipitation Method | Hydrothermal Method |
| Temperature | Typically room temperature to mild heating (<100°C)[2][9] | High temperature (100°C - 250°C)[10][11] |
| Pressure | Atmospheric pressure | High autogenous pressure (>1 atm)[3][12] |
| Reaction Time | Can be relatively fast, but aging may take several hours[2][9] | Typically longer, ranging from a few hours to over 24 hours[5][10] |
| Equipment | Simple glassware (beakers, stirrers)[2] | Requires a specialized pressure vessel (autoclave)[3][5] |
| Cost | Low cost due to simple setup and low energy consumption[2][9] | Higher cost due to expensive autoclaves and higher energy needs[5][12] |
| Simplicity | Simple and straightforward procedure[9] | More complex setup and safety precautions required[5][12] |
Table 2: Comparison of Product Characteristics (ZnO Nanoparticles)
| Characteristic | Precipitation Method | Hydrothermal Method |
| Particle Size | Can produce small particles, but size distribution may be broader[13] | Offers excellent control over particle size, often leading to a narrower size distribution[5][14] |
| Morphology | Often spherical or irregular agglomerates[2][6] | Can produce a variety of well-defined morphologies (nanorods, nanowires, nanoflowers) by tuning parameters[4][6] |
| Crystallinity | Typically lower crystallinity, may require post-synthesis calcination to improve[13] | High crystallinity is a key advantage due to the high temperature and pressure conditions[5][12] |
| Purity | Purity can be high, but thorough washing is crucial to remove impurities[15] | Generally yields high-purity products as the reaction occurs in a closed system[12][14] |
| Yield | Suitable for large-scale production with high yields[2] | Scalability can be a challenge, and the yield is limited by the autoclave volume[12] |
Visualizing the Workflows and Comparison
To further illustrate the processes and their relationship, the following diagrams are provided.
Caption: Experimental workflow for the precipitation synthesis of ZnO nanoparticles.
Caption: Experimental workflow for the hydrothermal synthesis of ZnO nanoparticles.
Caption: Logical comparison of precipitation and hydrothermal synthesis methods.
Conclusion
The choice between precipitation and hydrothermal synthesis is contingent upon the desired characteristics of the final product and the available resources.
Choose the Precipitation Method when:
-
The primary requirements are low cost and high-volume production.[2]
-
The application is tolerant of materials with lower crystallinity or a broader particle size distribution.
-
Simplicity and speed are major considerations.[9]
Choose the Hydrothermal Method when:
-
High crystallinity and purity are critical for the material's performance.[5][12]
-
Precise control over particle size and the synthesis of specific, well-defined morphologies (e.g., nanorods) are required.[4][5][14]
-
The material to be synthesized is unstable at its melting point.[3]
References
- 1. Precipitation method: Significance and symbolism [wisdomlib.org]
- 2. jocpr.com [jocpr.com]
- 3. Hydrothermal synthesis - Wikipedia [en.wikipedia.org]
- 4. jnu.ac.bd [jnu.ac.bd]
- 5. youtube.com [youtube.com]
- 6. chemijournal.com [chemijournal.com]
- 7. Synthesis of ZnO Nanoparticles by Precipitation Method – Oriental Journal of Chemistry [orientjchem.org]
- 8. idosi.org [idosi.org]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. Hydrothermal Synthesis of Zinc Oxide Nanoparticles Using Different Chemical Reaction Stimulation Methods and Their Influence on Process Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. brainly.com [brainly.com]
- 13. Comparison of ZnO Nanoparticles Prepared by Precipitation and Combustion for UV and Sunlight-Driven Photocatalytic Degradation of Methylene Blue - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. uobabylon.edu.iq [uobabylon.edu.iq]
A Comparative Guide to the Electrochemical Performance of Nickel(II) Oxalate-Derived Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrochemical performance of Nickel(II) oxalate-derived materials against common alternatives for energy storage applications, supported by experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility.
Data Presentation: Comparative Electrochemical Performance
The following table summarizes the key performance metrics of Nickel(II) oxalate-derived materials compared to other widely used electrode materials for supercapacitors.
| Electrode Material | Synthesis Method | Electrolyte | Specific Capacitance (F/g) @ Current Density (A/g) | Rate Capability (% retention at higher current density) | Cycling Stability (% retention after cycles) | Reference |
| Nickel Oxalate (B1200264) (NiC₂O₄) Nanosheets | Hydrothermal | 6 M KOH | 2835.06 @ 1 | 11.8% @ 10 A/g | 94.3% after 5000 cycles | [1][2] |
| Nickel-Cobalt Oxalate (Ni₀.₅Co₀.₅C₂O₄) | Not Specified | Aqueous KOH | Not specified, but high intercalative charge storage reported | Good rate capability reported | High cyclic stability reported | [3] |
| Nickel Oxide (NiO) from NiC₂O₄ | Annealing of Nickel Oxalate | 1 M KOH | Superior to nickel oxalate nanostructures | Not specified | Not specified | [4] |
| Activated Carbon (AC) | Pyrolysis & Activation | Aqueous | 49 | Not specified | Stable over 1000 cycles | |
| Manganese Dioxide (α-MnO₂) Nanorods | Hydrothermal | Aqueous Na₂SO₄ | 138 @ 1 | 29% @ 10 A/g | 94% after 2000 cycles | [5] |
| AC/MnO₂ Composite | Hydrothermal | Aqueous | 151 @ 1 | 33.1% @ 10 A/g | 90.35% after 10,000 cycles | [6] |
Experimental Protocols
Synthesis of Nickel(II) Oxalate Nanosheets (Hydrothermal Method)
This protocol describes the synthesis of two-dimensional porous Nickel(II) oxalate thin sheets.[1]
Materials:
-
Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)
-
Oxalic acid (H₂C₂O₄)
-
Deionized (DI) water
Procedure:
-
Dissolve a specific molar ratio of Nickel(II) nitrate hexahydrate and oxalic acid in a mixture of DI water and ethanol.
-
Stir the solution magnetically for 30 minutes to ensure homogeneity.
-
Transfer the resulting solution into a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at a specified temperature (e.g., 120-180 °C) for a designated period (e.g., 6-12 hours).
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the collected product multiple times with DI water and ethanol to remove any unreacted precursors and byproducts.
-
Dry the final Nickel(II) oxalate product in a vacuum oven at a specific temperature (e.g., 60 °C) for 12 hours.
Synthesis of Nickel(II) Oxalate (Precipitation Method)
This protocol outlines a typical precipitation method for synthesizing Nickel(II) oxalate.[2]
Materials:
-
A soluble nickel salt (e.g., Nickel(II) chloride or Nickel(II) sulfate)
-
Oxalic acid or a soluble oxalate salt (e.g., sodium oxalate)
-
Deionized (DI) water
Procedure:
-
Prepare an aqueous solution of the nickel salt.
-
Prepare a separate aqueous solution of oxalic acid or the oxalate salt.
-
Slowly add the oxalic acid/oxalate solution to the nickel salt solution while stirring continuously.
-
A precipitate of Nickel(II) oxalate will form immediately.
-
Continue stirring for a set period to ensure complete precipitation.
-
Collect the precipitate by filtration.
-
Wash the precipitate thoroughly with DI water to remove any soluble impurities.
-
Dry the purified Nickel(II) oxalate precipitate in an oven at a suitable temperature.
Electrochemical Performance Evaluation
This protocol describes the standard three-electrode setup for evaluating the electrochemical performance of the synthesized materials.
Working Electrode Preparation:
-
Mix the active material (e.g., Nickel(II) oxalate), a conductive agent (e.g., carbon black), and a binder (e.g., PVDF) in a specific weight ratio (e.g., 80:10:10).
-
Add a solvent (e.g., NMP) to form a homogeneous slurry.
-
Coat the slurry onto a current collector (e.g., nickel foam or carbon cloth).
-
Dry the electrode in a vacuum oven to remove the solvent.
-
Press the electrode at a specific pressure to ensure good contact between the material and the current collector.
Electrochemical Measurements:
-
Setup: A three-electrode system is used with the prepared material as the working electrode, a platinum wire or foil as the counter electrode, and a reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode - SCE).
-
Electrolyte: A suitable aqueous electrolyte, such as 6 M KOH, is used.
-
Cyclic Voltammetry (CV): Performed at various scan rates (e.g., 5-100 mV/s) to determine the capacitive behavior and specific capacitance.
-
Galvanostatic Charge-Discharge (GCD): Conducted at different current densities (e.g., 1-20 A/g) to calculate specific capacitance, energy density, and power density.
-
Electrochemical Impedance Spectroscopy (EIS): Measured over a frequency range (e.g., 100 kHz to 0.01 Hz) to analyze the internal resistance and charge transfer kinetics of the electrode.
-
Cycling Stability: Evaluated by performing repeated GCD cycles (e.g., 5000 cycles) at a constant current density and measuring the capacitance retention.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the synthesis and electrochemical characterization of Nickel(II) oxalate-derived materials.
Caption: Workflow for the synthesis of Nickel(II) oxalate via hydrothermal and precipitation methods.
Caption: Workflow for the preparation and electrochemical evaluation of electrodes.
References
- 1. Two-dimensional porous nickel oxalate thin sheets constructed by ultrathin nanosheets as electrode materials for high-performance aqueous supercapacitors - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nickel oxalate nanostructures for supercapacitors - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. espublisher.com [espublisher.com]
A Comparative Guide to the Catalytic Activity of Catalysts from Different Precursors
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of catalyst performance with supporting experimental data.
The efficacy of a catalyst is intrinsically linked to its synthesis and the precursors from which it is derived. The choice of precursor material significantly influences the catalyst's structural and chemical properties, such as metallic particle size, dispersion, surface area, and the nature of active sites. These factors, in turn, dictate the catalyst's activity, selectivity, and stability in a given chemical transformation. This guide provides a comparative analysis of catalysts synthesized from different precursors, focusing on their performance in the hydrogenation of carbon dioxide (CO₂) to methanol (B129727), a crucial reaction for carbon capture and utilization.
Performance Benchmark: CO₂ Hydrogenation to Methanol
The following table summarizes the catalytic performance of copper-based catalysts prepared from different precursors for the synthesis of methanol via CO₂ hydrogenation. Key performance indicators include Turnover Number (TON), Turnover Frequency (TOF), selectivity towards methanol, and stability.
| Catalyst Precursor | Catalyst System | TON | TOF (h⁻¹) | Methanol Selectivity (%) | Stability | Reference |
| Nitrate (B79036) Salts (Co-precipitation) | Cu/ZnO/Al₂O₃ | - | - | 44 - 62.5 | Stable over 100h with minimal deactivation[1] | [1][2] |
| Metal-Organic Framework (MOF) | MOF1/Pd | 1500 | 69 | 98 (for formate) | Stable for multiple cycles | [3] |
| Impregnated Nitrates | Ni on ZrO₂, SiO₂, MgAl₂O₄ | - | - | 100 (for methane) | Stable after 250h | [4][5] |
| Nitrate Salts (Gel-Network Coprecipitation) | Cu/ZnO/Al₂O₃ | - | - | High | High activity and selectivity | [6] |
Note: Direct comparison of TON and TOF values across different studies can be challenging due to variations in experimental conditions. The data presented here is for illustrative purposes. TON and TOF are crucial for assessing the intrinsic activity and stability of a catalyst.[1]
Experimental Protocols
Detailed and reproducible experimental protocols are paramount for the accurate benchmarking of catalyst performance. Below are representative methodologies for catalyst synthesis from different precursors and the subsequent evaluation of their catalytic activity.
Catalyst Synthesis
1. Co-precipitation from Nitrate Salts (e.g., Cu/ZnO/Al₂O₃)
This method is widely used for the preparation of mixed-oxide catalysts.[2]
-
Precursor Solution Preparation: Aqueous solutions of copper nitrate, zinc nitrate, and aluminum nitrate are prepared in the desired molar ratio (e.g., 45:45:10). A separate aqueous solution of a precipitating agent, such as sodium carbonate, is also prepared.[6][7]
-
Precipitation: The metal nitrate solution and the precipitating agent solution are simultaneously and slowly added to a vessel containing deionized water at a constant temperature (e.g., 70 °C) and pH (e.g., 6.5-7.0) with vigorous stirring.[6][7]
-
Aging: The resulting precipitate is aged in the mother liquor for a specific duration (e.g., 30 minutes) at the precipitation temperature to allow for the crystallization and stabilization of the precursor phase.[6][7]
-
Washing and Drying: The precipitate is filtered and thoroughly washed with hot deionized water to remove any residual ions. The washed solid is then dried overnight in an oven at a specific temperature (e.g., 110 °C).[6][7]
-
Calcination: The dried precursor is calcined in air at a high temperature (e.g., 330 °C for 3 hours) to decompose the precursor salts and form the final mixed-oxide catalyst.[8]
2. Impregnation (e.g., Ni on ZrO₂)
This technique is used to disperse an active metal onto a pre-formed support material.
-
Support Preparation: The support material (e.g., ZrO₂) is prepared, often by precipitation or sol-gel methods, and calcined to achieve the desired surface area and porosity.[4]
-
Impregnation Solution: An aqueous solution of the metal precursor, such as nickel nitrate, is prepared.
-
Incipient Wetness Impregnation: The precursor solution is added dropwise to the support material until the pores are completely filled, without excess liquid.
-
Drying and Calcination: The impregnated support is dried in an oven to remove the solvent and then calcined in air to decompose the precursor and form dispersed metal oxide nanoparticles on the support.
-
Reduction: Prior to the catalytic reaction, the calcined catalyst is typically reduced in a stream of hydrogen at an elevated temperature to convert the metal oxide to its active metallic state.
3. MOF-Derived Catalysts (e.g., MOF1/Pd)
Metal-Organic Frameworks (MOFs) can be used as precursors or templates to synthesize highly dispersed and uniform catalysts.[9]
-
MOF Synthesis: The parent MOF (e.g., MOF1, [Cd(bdc)(DMF)]n) is synthesized according to established literature procedures.[3]
-
Nanoparticle Loading: The MOF is then used as a support to immobilize metal nanoparticles (e.g., Pd, Ni, Pt). This can be achieved by impregnating the MOF with a solution of the metal precursor followed by a reduction step.[3]
-
Characterization: The resulting MOF-based materials are thoroughly characterized to confirm the successful incorporation and dispersion of the metal nanoparticles.[3]
Catalytic Activity Testing
The catalytic performance is typically evaluated in a fixed-bed reactor system.
-
Reactor Setup: A fixed-bed reactor, often made of stainless steel, is loaded with a known amount of the catalyst. The catalyst bed is typically diluted with an inert material like silicon carbide to ensure isothermal conditions.[10]
-
Catalyst Activation: The catalyst is pre-treated in situ, which usually involves reduction in a hydrogen flow at a specific temperature to activate the metallic sites.[10]
-
Reaction Conditions: A feed gas mixture with a specific composition (e.g., H₂/CO₂ molar ratio of 3:1) is introduced into the reactor at a defined flow rate (controlled by mass flow controllers). The reaction is carried out at a set temperature and pressure.[4][11]
-
Product Analysis: The effluent gas from the reactor is analyzed using online gas chromatography (GC) equipped with appropriate detectors (e.g., a thermal conductivity detector (TCD) for permanent gases and a flame ionization detector (FID) for hydrocarbons and methanol) to determine the conversion of reactants and the selectivity of products.[4]
-
Data Calculation:
-
Conversion: The percentage of a reactant that is converted into products.
-
Selectivity: The percentage of the converted reactant that forms a specific product.
-
Turnover Frequency (TOF): Calculated by dividing the rate of reaction by the number of active sites. The number of active sites can be determined by techniques like chemisorption.[12][13][14]
-
Turnover Number (TON): Represents the total number of moles of reactant converted per mole of active sites before the catalyst deactivates.[1]
-
Visualizing the Workflow and Concepts
Diagrams generated using Graphviz provide a clear visual representation of the experimental workflows and the logical relationships between different stages of catalyst benchmarking.
References
- 1. Engineering CuZnOAl2O3 Catalyst for Enhancing CO2 Hydrogenation to Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative study on the effect of different copper loading on catalytic behaviors and activity of Cu/ZnO/Al2O3 catalysts toward CO and CO2 hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]
- 7. mdpi.com [mdpi.com]
- 8. Continuous synthesis of Cu/ZnO/Al2O3 nanoparticles in a co-precipitation reaction using a silicon based microfluidic reactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. Frontiers | CO2 Hydrogenation on Metal-Organic Frameworks-Based Catalysts: A Mini Review [frontiersin.org]
- 10. addi.ehu.es [addi.ehu.es]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of Active Site Density and Turnover Frequency: From Single-Atom Metal to Nanoparticle Electrocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Thermal Stability of Metal Oxalates using Thermogravimetric Analysis (TGA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal stability of various metal oxalates, supported by experimental data obtained through Thermogravimetric Analysis (TGA). TGA is a fundamental technique for characterizing the thermal decomposition of materials, providing quantitative information on mass changes as a function of temperature. Understanding the thermal behavior of metal oxalates is crucial in diverse fields, including the synthesis of metal oxides for catalysis, gas sensing, and energy storage applications.
Comparative Thermal Decomposition Data
The thermal decomposition of metal oxalates typically occurs in distinct stages, including dehydration and the subsequent decomposition of the anhydrous oxalate (B1200264) to form metal oxides or metals, with the release of gaseous products like carbon monoxide and carbon dioxide. The stability and decomposition pathway are highly dependent on the specific metal cation and the surrounding atmosphere.[1][2]
Below is a summary of the thermal decomposition data for several common metal oxalates under an inert atmosphere (e.g., Nitrogen), compiled from various studies.
| Metal Oxalate | Decomposition Step | Temperature Range (°C) | Weight Loss (%) | Final Product (in Inert Atmosphere) |
| Calcium Oxalate Monohydrate (CaC₂O₄·H₂O) | 1. Dehydration: CaC₂O₄·H₂O → CaC₂O₄ + H₂O | ~100 - 250 | ~12.3 | Anhydrous Calcium Oxalate |
| 2. Decomposition: CaC₂O₄ → CaCO₃ + CO | ~400 - 550 | ~19.2 | Calcium Carbonate | |
| 3. Decomposition: CaCO₃ → CaO + CO₂ | ~650 - 850 | ~30.1 | Calcium Oxide | |
| Copper(II) Oxalate (CuC₂O₄) | 1. Decomposition: CuC₂O₄ → Cu + 2CO₂ | ~264 - 310 | ~52.8 | Copper Metal[3] |
| Iron(II) Oxalate Dihydrate (FeC₂O₄·2H₂O) | 1. Dehydration: FeC₂O₄·2H₂O → FeC₂O₄ + 2H₂O | ~129 - 230 | ~20.1 | Anhydrous Iron Oxalate[4][5] |
| 2. Decomposition to Magnetite: 3FeC₂O₄ → Fe₃O₄ + 4CO + 2CO₂ | ~380 - 535 | - | Magnetite (Fe₃O₄)[5] | |
| Zinc Oxalate Dihydrate (ZnC₂O₄·2H₂O) | 1. Dehydration: ZnC₂O₄·2H₂O → ZnC₂O₄ + 2H₂O | ~150 - 200 | ~19.0 | Anhydrous Zinc Oxalate[6] |
| 2. Decomposition: ZnC₂O₄ → ZnO + CO + CO₂ | ~350 - 450 | ~38.0 | Zinc Oxide[6][7][8] |
Note: The temperature ranges and weight loss percentages are approximate and can vary depending on experimental conditions such as heating rate and sample preparation.[9]
Experimental Protocol for TGA Analysis
A detailed and reproducible experimental protocol is critical for obtaining reliable and comparable TGA data.[1] The following outlines a general methodology for the thermogravimetric analysis of metal oxalates.
Instrumentation: A calibrated thermogravimetric analyzer is required.[1][10]
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the metal oxalate sample into a TGA crucible (e.g., alumina (B75360) or platinum).[1]
-
Ensure the sample is evenly distributed at the bottom of the crucible to promote uniform heating.
2. Instrument Setup:
-
Place the crucible containing the sample into the TGA furnace.
-
Purge the furnace with the desired gas (e.g., high-purity nitrogen for an inert atmosphere or air for an oxidizing atmosphere) at a controlled flow rate (typically 20-100 mL/min).[11][12] This is crucial as the decomposition pathway can be significantly influenced by the atmosphere.[3][13]
3. Thermal Program:
-
Equilibrate the sample at a starting temperature, typically ambient (e.g., 30 °C).
-
Heat the sample at a constant rate, for example, 10 °C/min, up to a final temperature sufficient to ensure complete decomposition (e.g., 900-1000 °C).[2][9] The heating rate can affect the decomposition temperatures.[9]
4. Data Acquisition:
-
Continuously record the sample mass as a function of temperature.
-
The instrument's software will typically generate a TGA curve (mass vs. temperature) and a derivative thermogravimetric (DTG) curve (rate of mass change vs. temperature), which helps in identifying the temperatures of maximum decomposition rates.[11]
Logical Workflow for TGA-Based Thermal Stability Comparison
The following diagram illustrates the logical workflow for comparing the thermal stability of different metal oxalates using TGA.
Caption: Workflow for comparing metal oxalate thermal stability.
Discussion of Decomposition Pathways
The thermal decomposition of metal oxalates is a complex process involving multiple steps.
-
Dehydration: Hydrated metal oxalates first lose their water of crystallization, typically at temperatures below 250 °C.[4][14]
-
Decomposition of Anhydrous Oxalate: The anhydrous oxalate then decomposes. The nature of the final product depends on the metal's redox properties and the surrounding atmosphere.
-
In an inert atmosphere (like nitrogen or argon), less reactive metals may be reduced to their metallic state (e.g., copper).[3] More reactive metals typically form metal oxides (e.g., zinc oxide) or carbonates as intermediates (e.g., calcium carbonate).[6][10]
-
In an oxidizing atmosphere (like air or oxygen), the metal component is generally oxidized, and any carbon monoxide produced is further oxidized to carbon dioxide.[9] This often leads to the formation of metal oxides at lower temperatures compared to decomposition in an inert atmosphere.[13] For instance, the decomposition of copper(II) oxalate in air yields copper(II) oxide.[13]
-
The thermal stability of metal oxalates generally increases with the increasing electropositivity of the metal ion. However, other factors such as the crystal structure and coordination environment also play a significant role. By comparing the onset temperatures of decomposition from TGA data, a relative ranking of the thermal stability of different metal oxalates can be established. A higher decomposition temperature indicates greater thermal stability.
References
- 1. benchchem.com [benchchem.com]
- 2. ijert.org [ijert.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Thermal behaviour of iron(ii) oxalate dihydrate in the atmosphere of its conversion gases - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. libjournals.unca.edu [libjournals.unca.edu]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 10. h-and-m-analytical.com [h-and-m-analytical.com]
- 11. h-and-m-analytical.com [h-and-m-analytical.com]
- 12. stemed.site [stemed.site]
- 13. Kinetic study on the thermal decomposition of copper(II) oxalate - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to Nickel Precursor Materials: A Cost-Benefit Analysis for Researchers
For scientists and professionals in research and development, the selection of appropriate starting materials is a critical decision that significantly influences experimental outcomes and overall project costs. In fields ranging from catalysis to advanced battery manufacturing, nickel-based materials are pivotal. The choice of the nickel precursor, the foundational nickel salt, can have a profound impact on the physicochemical properties of the final product and the economic viability of the synthesis process. This guide provides a comparative cost-analysis of common nickel precursor materials, supported by performance data and detailed experimental protocols to inform your selection process.
This analysis focuses on five widely used nickel precursors: nickel sulfate (B86663) (NiSO₄), nickel chloride (NiCl₂), nickel nitrate (B79036) (Ni(NO₃)₂), nickel carbonate (NiCO₃), and nickel acetate (B1210297) (Ni(CH₃COO)₂). We will explore their relative costs, performance characteristics in key applications, and the experimental methodologies used to evaluate them.
Cost Comparison of Nickel Precursors
The cost of nickel precursors can fluctuate based on purity, supplier, and market conditions. To provide a standardized comparison, the following table summarizes the approximate cost per kilogram and the calculated cost per mole of nickel for each precursor, based on currently available market data. This allows for a more direct comparison of the cost associated with delivering a specific amount of nickel to your reaction.
| Precursor Material | Formula | Molecular Weight ( g/mol ) | Approximate Cost per kg (USD) | Approximate Cost per mole of Ni (USD) |
| Nickel(II) Sulfate Hexahydrate | NiSO₄·6H₂O | 262.85 | $350 - $700 | $92 - $184 |
| Nickel(II) Chloride Hexahydrate | NiCl₂·6H₂O | 237.69 | $100 - $2,252 | $24 - $535 |
| Nickel(II) Nitrate Hexahydrate | Ni(NO₃)₂·6H₂O | 290.79 | $230 - $620 | $67 - $180 |
| Nickel(II) Carbonate | NiCO₃ | 118.70 | $550 - $1,800 | $65 - $214 |
| Nickel(II) Acetate Tetrahydrate | Ni(CH₃COO)₂·4H₂O | 248.84 | $720 - $800 | $179 - $199 |
Note: Prices are based on a range of listed retail and bulk prices from various suppliers and are subject to change. The cost per mole of Ni is calculated as (Cost per kg / 1000) * Molecular Weight.
Performance Analysis in Key Applications
The choice of a nickel precursor extends beyond mere cost considerations. The anion associated with the nickel cation can significantly influence the synthesis process and the properties of the final material.
Catalysis
In the synthesis of nickel-based catalysts, the precursor can affect the dispersion of nickel particles, the particle size, and the interaction with the support material.
-
Nickel nitrate is a commonly used precursor due to its high solubility in water and decomposition at moderate temperatures.[1] However, its decomposition can produce toxic NOx gases.[1] Studies have shown that catalysts prepared with nickel nitrate can exhibit high activity and stability, with good nickel dispersion and small particle size.[2][3]
-
Nickel acetate is often considered an alternative to nickel nitrate.[1] It can lead to a more homogeneous distribution of nickel particles, potentially due to stronger interactions with the support material.[4] However, in some cases, it may lead to larger crystallite sizes compared to catalysts derived from nickel nitrate.[2]
-
Nickel chloride has also been investigated. Catalysts prepared from nickel chloride can show good activity, though in some studies, they have exhibited larger nickel particle sizes compared to those from nickel nitrate.[3][5]
-
Nickel sulfate derived catalysts have shown varied performance. While they can lead to highly dispersed nickel species, they may also result in the formation of undesirable byproducts like graphite (B72142) carbon in certain reactions and can suffer from sulfur contamination, which can poison the catalyst.[2][5]
The following diagram illustrates a typical workflow for the synthesis and evaluation of a supported nickel catalyst.
Battery Cathode Materials
In the production of nickel-rich cathode materials for lithium-ion batteries, such as Nickel-Manganese-Cobalt (NMC) oxides, the choice of nickel precursor is critical in the co-precipitation synthesis of the cathode precursor.[1][6]
-
Nickel sulfate is the most common nickel precursor for the synthesis of NMC cathode materials.[6][7] Its use in a co-precipitation process with manganese and cobalt sulfates allows for the formation of a spherical hydroxide (B78521) or carbonate precursor with a homogeneous elemental distribution.[8] The morphology and particle size of the precursor, which are influenced by the synthesis conditions, directly impact the electrochemical performance of the final cathode material.[1]
-
Other nickel salts can also be used, but their impact on the co-precipitation process and the final cathode properties needs to be carefully considered. The solubility of the precursor salt and the potential for introducing impurities are key factors.
The logical flow for the synthesis of NMC cathode materials is depicted below.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Monitoring the Formation of Nickel-Poor and Nickel-Rich Oxide Cathode Materials for Lithium-Ion Batteries with Synchrotron Radiation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Nickel(II) Oxalate Dihydrate
Researchers, scientists, and drug development professionals handling Nickel(II) oxalate (B1200264) dihydrate must adhere to stringent safety and disposal protocols to ensure a safe laboratory environment and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of Nickel(II) oxalate dihydrate, minimizing risk and ensuring responsible chemical waste management.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] Furthermore, it is a suspected carcinogen and may cause an allergic skin reaction.[2][3] Therefore, strict adherence to safety measures is paramount.
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a fume hood.[4]
-
Ensure that a safety shower and eye wash station are readily accessible.[1]
Personal Protective Equipment (PPE):
-
Hand Protection: Use compatible, chemical-resistant gloves.[1] For extensive use, consider double gloving with nitrile gloves.[5]
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.[5] For tasks with a higher risk of exposure, impervious, flame-resistant clothing may be necessary.[4]
-
Respiratory Protection: If dust formation is unavoidable or ventilation is inadequate, use a NIOSH-approved respirator with a particulate filter.[1][6]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through a licensed professional waste disposal service.[1] Do not attempt to dispose of this chemical down the drain or in regular solid waste.[2] The following steps outline the proper procedure for accumulating and preparing this hazardous waste for pickup.
1. Waste Collection:
-
Designate a specific, clearly labeled hazardous waste container for this compound waste.
-
The container should be made of a compatible material and have a secure, tight-fitting lid.
-
For solid waste, carefully place it into the container to avoid generating dust.
2. Labeling:
-
Label the waste container with the following information:
-
"Hazardous Waste"
-
"this compound"
-
CAS Number: 6018-94-6
-
Associated Hazards: Toxic, Carcinogen, Environmental Hazard
-
Accumulation Start Date
-
Your Name and Laboratory Information
-
3. Storage:
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials, such as oxidizing agents.[6]
-
The storage area should be cool, dry, and well-ventilated.
-
Ensure the container is stored in a location that minimizes the risk of spills or breakage.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.
-
Follow all institutional and local regulations for hazardous waste disposal.[2]
Spill and Emergency Procedures
In the event of a spill, evacuate the immediate area and prevent the generation of dust.[1] Wear the appropriate PPE, including respiratory protection, before attempting to clean up the spill.[1]
-
Small Spills: Carefully sweep or vacuum the solid material. Place the collected material into a labeled hazardous waste container.[1]
-
Large Spills: Evacuate the area and contact your institution's EHS department immediately.
-
After the material has been collected, decontaminate the area with soap and water.[4]
First Aid Measures:
-
Inhalation: Move the individual to fresh air. Seek immediate medical attention.[4][6]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[4][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][4][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][4]
Hazard Classification Summary
| Hazard Classification | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled |
| Carcinogenicity | Category 1B | H350: May cause cancer |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs through prolonged or repeated exposure |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Data sourced from Fisher Scientific Safety Data Sheet.[2]
Caption: Logical workflow for the safe handling and disposal of this compound waste.
References
Essential Safety and Operational Guidance for Handling Nickel(II) Oxalate Dihydrate
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Nickel(II) oxalate (B1200264) dihydrate. It outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal plans to ensure laboratory safety and regulatory adherence.
Hazard Summary and GHS Classification
Nickel(II) oxalate dihydrate is a hazardous substance that requires careful handling to mitigate potential health risks. It is harmful if swallowed, inhaled, or in contact with skin, can cause an allergic skin reaction, may cause cancer, and causes damage to organs through prolonged or repeated exposure.[1][2][3] It is also very toxic to aquatic life with long-lasting effects.[3]
GHS Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Respiratory Sensitization | 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |
| Carcinogenicity | 1B | H350: May cause cancer |
| Specific Target Organ Toxicity (Repeated Exposure) | 1 | H372: Causes damage to organs through prolonged or repeated exposure |
| Acute Aquatic Toxicity | 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | 1 | H410: Very toxic to aquatic life with long lasting effects |
Data sourced from multiple safety data sheets.[1][3]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | PPE Required | Specifications |
| Respiratory | Respirator | NIOSH (US) or CEN (EU) approved particulate-filtering respirator (e.g., N95, P100) or a respirator with a high-efficiency particulate air (HEPA) filter is recommended, especially when dust may be generated.[4][5] |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[5] Always wash hands thoroughly after handling, even after wearing gloves.[6] |
| Eyes/Face | Safety goggles or face shield | Wear appropriate protective eyeglasses or chemical safety goggles.[7] A face shield should be worn to protect from potential splashes.[5] |
| Body | Lab coat or protective clothing | Wear a lab coat and appropriate protective clothing to prevent skin exposure.[4][7] |
| Feet | Closed-toe shoes | Required in a laboratory setting to protect against spills.[6] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safety.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[4] A certified chemical fume hood is the preferred engineering control to minimize inhalation of dust.[6][8]
-
Emergency Equipment: Ensure that a safety shower and an eye wash station are readily accessible.[4] Have a chemical spill kit appropriate for nickel compounds nearby.[6]
-
Work Surface: Cover the work surface with disposable bench covers to easily clean up spills.[8]
2. Weighing and Transferring:
-
Minimize Dust: Handle the powder carefully to avoid generating dust.[4][5]
-
Weighing: If possible, weigh the material directly in the fume hood. Be aware that airflow may affect balance accuracy.[8]
-
Tools: Use designated spatulas and glassware. Avoid using metal spatulas if there is a risk of reaction.[8]
3. During the Procedure:
-
Container Handling: Keep the container tightly closed when not in use.[4]
-
Avoid Contact: Do not allow the substance to come into contact with eyes, skin, or clothing.[4]
-
No Personal Items: Do not eat, drink, or smoke in the handling area.[3]
4. Post-Procedure:
-
Decontamination: Clean the work area thoroughly after completion of the task.[8]
-
Hand Washing: Wash hands and any exposed skin thoroughly with soap and water.[3]
-
Storage: Store this compound in a tightly sealed, properly labeled container in a designated, secure area.[4]
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Segregation: Collect all waste containing this compound, including contaminated PPE and disposable bench covers, in a designated, clearly labeled hazardous waste container.[6]
-
Container: Use a compatible, leak-proof container with a secure lid.[6]
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name "this compound".
2. Waste Disposal:
-
Professional Disposal: Arrange for disposal through a licensed professional waste disposal service.[4]
-
Regulations: All disposal activities must comply with federal, state, and local environmental regulations.[4]
-
Environmental Protection: Do not dispose of this material down the drain or in the regular trash, as it is very toxic to aquatic life.[3]
Workflow for Handling and Disposal
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow for this compound.
References
- 1. fishersci.at [fishersci.at]
- 2. This compound | C2H4NiO6 | CID 516789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. oxfordlabchem.com [oxfordlabchem.com]
- 5. What are the safety precautions when handling Nickel Mon - oxide? - Blog [wqmetal.net]
- 6. gz-supplies.com [gz-supplies.com]
- 7. fishersci.com [fishersci.com]
- 8. ehs.wisc.edu [ehs.wisc.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
